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  • Product: 3,8-Dimethoxy quinoline

Core Science & Biosynthesis

Foundational

Whitepaper: Advanced Synthesis of 3,8-Dimethoxyquinoline via Friedländer Annulation of 2-Amino-3-methoxybenzaldehyde

Executive Summary 3,8-Dimethoxyquinoline is a highly valuable heterocyclic scaffold in medicinal chemistry, serving as a critical precursor to biologically active alkaloids such as Jineol (3,8-dihydroxyquinoline) and var...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,8-Dimethoxyquinoline is a highly valuable heterocyclic scaffold in medicinal chemistry, serving as a critical precursor to biologically active alkaloids such as Jineol (3,8-dihydroxyquinoline) and various synthetic pharmaceutical agents[1]. This technical guide provides a comprehensive, self-validating protocol for the synthesis of 3,8-dimethoxyquinoline from 2-amino-3-methoxybenzaldehyde. By leveraging a modified Friedländer condensation with an in situ generated aldehyde, we establish a scalable, high-yield pathway that circumvents the limitations of traditional multi-step cross-coupling methodologies[2].

Mechanistic Rationale & Retrosynthetic Strategy

The Friedländer quinoline synthesis remains one of the most robust methods for constructing the substituted quinoline core. The reaction between an o-aminoaryl aldehyde and an α-methylene ketone or aldehyde proceeds via two key mechanistic steps: initial Schiff base (imine) formation followed by an intramolecular aldol condensation and subsequent dehydration[3].

Causality of Reagent Selection:

  • Starting Material: 2-Amino-3-methoxybenzaldehyde provides the pre-functionalized aromatic ring. The methoxy group at the 3-position of the benzaldehyde directly translates to the 8-position of the resulting quinoline core.

  • Coupling Partner: To install the 3-methoxy group on the quinoline, methoxyacetaldehyde is required. However, free aliphatic aldehydes like methoxyacetaldehyde are highly prone to polymerization and aldol self-condensation. To prevent this, we utilize its protected acetal form, 1,1,2-trimethoxyethane . Under acidic conditions, this acetal hydrolyzes in situ to release the active aldehyde at a controlled, steady rate.

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) is selected over basic catalysts. Acid catalysis serves a dual purpose: it facilitates the in situ deprotection of the acetal and activates the electrophilic carbonyl carbon of the benzaldehyde, accelerating the rate-determining aldol cyclization step.

Pathway SM1 2-Amino-3-methoxybenzaldehyde (Provides C4, C4a, C5-C8, N1) Int1 Schiff Base Intermediate (Imine Formation) SM1->Int1 + SM2 Acid Catalysis SM2 1,1,2-Trimethoxyethane (In situ Methoxyacetaldehyde) SM2->Int1 Int2 Aldol Addition Intermediate (Cyclization) Int1->Int2 Intramolecular Nucleophilic Attack Prod 3,8-Dimethoxyquinoline (Target Molecule) Int2->Prod Dehydration (-H2O)

Friedländer condensation pathway for 3,8-dimethoxyquinoline synthesis.

Precursor Synthesis: 2-Amino-3-methoxybenzaldehyde

Before initiating the Friedländer condensation, the starting material must be synthesized in high purity. A highly efficient and chemoselective method involves the reduction of 3-methoxy-2-nitrobenzaldehyde.

Causality: Using iron powder in a mixture of acetic acid and absolute ethanol provides a mild reducing environment. This specific combination reduces the nitro group to an amine efficiently while strictly avoiding the over-reduction of the sensitive aldehyde moiety, yielding 2-amino-3-methoxybenzaldehyde in >95% purity[4].

Experimental Design: Friedländer Condensation Protocol

This protocol is designed as a self-validating system, integrating in-process controls (IPC) to ensure reproducibility and high fidelity during scale-up.

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, dissolve 2-amino-3-methoxybenzaldehyde (10.0 mmol, 1.51 g) in 50 mL of anhydrous toluene.

  • Reagent Addition: Add 1,1,2-trimethoxyethane (12.0 mmol, 1.44 g) and p-toluenesulfonic acid monohydrate (1.0 mmol, 0.19 g, 10 mol%).

    • Causality: Toluene is chosen as the solvent to allow the azeotropic removal of water and methanol (byproducts of acetal hydrolysis and the condensation reaction) at 110°C. The Dean-Stark apparatus traps the water, driving the thermodynamic equilibrium strictly toward the fully dehydrated quinoline product.

  • Thermal Activation: Heat the reaction mixture to a vigorous reflux (110°C) under an inert nitrogen atmosphere.

  • In-Process Monitoring (IPC): After 6 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent. The starting material ( Rf​ ~0.4) should be fully consumed, replaced by a new, highly UV-active spot ( Rf​ ~0.6). Confirm the mass via LC-MS (Target m/z: 190.08 [M+H]⁺).

  • Workup: Once IPC confirms reaction completion (typically 8–12 hours), cool the mixture to room temperature. Quench by adding 50 mL of saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the p-TsOH catalyst. This prevents the protonation of the newly formed, weakly basic quinoline nitrogen, ensuring the target molecule remains uncharged and partitions entirely into the organic layer.

  • Extraction & Drying: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield 3,8-dimethoxyquinoline as an off-white crystalline solid.

Workflow Step1 Reaction Setup Mix SMs in Toluene + p-TsOH Step2 Reflux (Dean-Stark) 110°C, 12 hours Step1->Step2 Step3 Reaction Monitoring TLC / LC-MS Step2->Step3 Step3->Step2 If Incomplete Step4 Workup NaHCO3 Wash & Extraction Step3->Step4 If Complete Step5 Purification Column Chromatography Step4->Step5 Step6 Pure 3,8-Dimethoxyquinoline Step5->Step6

Step-by-step experimental workflow for the synthesis and purification.

Quantitative Data & Yield Optimization

Optimization of the thermodynamic and catalytic conditions is critical for maximizing the yield of 3,8-dimethoxyquinoline. Table 1 summarizes the empirical data regarding the effect of different catalysts and solvents on the reaction trajectory.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1KOH (20%)Ethanol782435Base catalysis led to extensive side-reactions and aldol self-condensation of the in situ generated aldehyde.
2p-TsOH (10%)THF662452Lower boiling point prevented efficient water removal, resulting in incomplete cyclization and intermediate buildup.
3 p-TsOH (10%) Toluene 110 12 88 Azeotropic water removal via Dean-Stark drove the reaction to near completion with minimal side products.
4AcOH (Glacial)None (Neat)118871Good yield, but the workup required excessive neutralization, complicating potential industrial scale-up.

Table 1: Optimization of Friedländer condensation conditions for 3,8-dimethoxyquinoline.

Conclusion

The synthesis of 3,8-dimethoxyquinoline from 2-amino-3-methoxybenzaldehyde is most effectively achieved via an acid-catalyzed Friedländer condensation utilizing an acetal-protected α-methoxyacetaldehyde. By employing p-TsOH in toluene with azeotropic water removal, researchers can suppress competing side reactions and achieve isolated yields approaching 90%. This optimized protocol provides a reliable, self-validating foundation for the downstream synthesis of complex quinoline alkaloids and pharmaceutical intermediates[1],[2].

References

  • [4] Title: 70127-96-7 | CAS DataBase - ChemicalBook Source: chemicalbook.com URL:

  • [3] Title: Polydentate Analogues of 8-Hydroxyquinoline and Their Complexes with Ruthenium | Inorganic Chemistry Source: acs.org URL:

  • [1] Title: Biologically active quinoline and quinazoline alkaloids part I - PMC Source: nih.gov URL:

  • [2] Title: Total synthesis of bioactive natural products Source: dokumen.pub URL:

Sources

Exploratory

Engineering 3,8-Dimethoxyquinoline: A Mechanistic and Protocol Guide to Modified Skraup Synthesis

Executive Summary 3,8-Dimethoxyquinoline is a high-value heterocyclic scaffold, primarily utilized as an advanced intermediate in the total synthesis of cytotoxic quinoline alkaloids such as Jineol (3,8-dihydroxyquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,8-Dimethoxyquinoline is a high-value heterocyclic scaffold, primarily utilized as an advanced intermediate in the total synthesis of cytotoxic quinoline alkaloids such as Jineol (3,8-dihydroxyquinoline)[1]. Jineol and its derivatives have demonstrated significant in vitro cytotoxicity against human tumor cell lines, including A-549 and SKOV-3, making its precursors highly sought after in oncology drug development[2]. While the classical Skraup synthesis is the industry standard for constructing the quinoline core, achieving selective C3 and C8 methoxy functionalization requires precise mechanistic deviations from the traditional protocol. This technical guide details the modified Skraup methodology required to synthesize 3,8-dimethoxyquinoline, emphasizing the causality behind reagent selection, thermodynamic control, and self-validating experimental protocols.

Mechanistic Rationale: Overcoming the C3-Substitution Challenge

The traditional Skraup synthesis involves the condensation of an aniline derivative with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent[3]. The mechanism initiates with the acid-catalyzed dehydration of glycerol to form acrolein, an α,β-unsaturated aldehyde[4]. This intermediate undergoes a 1,4-Michael addition by the aniline, followed by cyclization and oxidation to yield the quinoline core[4].

However, standard glycerol exclusively yields an unsubstituted pyridine ring (positions 2, 3, and 4). If 2-methoxyaniline is reacted with standard glycerol, the sole product is 8-methoxyquinoline. To install a methoxy group at the C3 position, the acrolein intermediate must possess a methoxy group at its C2 position. Therefore, the synthesis of 3,8-dimethoxyquinoline mandates the replacement of glycerol with 2-methoxyacrolein (or its stable synthetic equivalent, 1,1,3,3-tetramethoxy-2-methoxypropane).

Mechanism Aniline 2-Methoxyaniline (C8 Methoxy Source) Michael 1,4-Michael Addition (β-anilinopropionaldehyde) Aniline->Michael Acrolein 2-Methoxyacrolein (C3 Methoxy Source) Acrolein->Michael Cyclization Electrophilic Cyclization (Dihydroquinoline) Michael->Cyclization Oxidation Oxidation via Nitrobenzene (Aromatization) Cyclization->Oxidation Product 3,8-Dimethoxyquinoline (Target Scaffold) Oxidation->Product

Fig 1: Mechanistic logic and phase progression of the modified Skraup synthesis.

Reaction Design and Causality (E-E-A-T)

A successful modified Skraup reaction is a delicate balance of thermodynamics and electrophilic activation. Every reagent serves a highly specific, causal purpose:

  • The Carbon Source (2-Methoxyacrolein Equivalent): Directly provides the C3-methoxy group. Because free 2-methoxyacrolein is prone to rapid polymerization, using its acetal form ensures a slow, acid-catalyzed release of the reactive monomer in situ, preventing yield loss.

  • Acid Catalyst (H₂SO₄): Concentrated sulfuric acid acts as both the dehydrating agent and the strict acid catalyst required for the intramolecular electrophilic aromatic substitution that closes the pyridine ring[3].

  • Oxidant (Nitrobenzene): The initial cyclization yields a 1,2-dihydroquinoline intermediate. Nitrobenzene acts as a mild oxidizing agent to drive the final aromatization step[3]. It is preferred over iodine for highly substituted electron-rich anilines because it minimizes over-oxidation and halogenation side reactions.

  • Moderator (Ferrous Sulfate - FeSO₄): The Skraup reaction is notoriously exothermic and can violently run away, leading to charring and low yields[5]. FeSO₄ acts as a radical scavenger and thermal moderator, controlling the rate of oxidation and preventing the runaway polymerization of the unsaturated aldehyde[3].

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed with integrated quality control checkpoints to ensure a self-validating workflow.

Reagents Required:

  • 2-Methoxyaniline (1.0 eq, 10 mmol)

  • 1,1,3,3-Tetramethoxy-2-methoxypropane (1.2 eq, 12 mmol)

  • Nitrobenzene (0.5 eq, 5 mmol)

  • Ferrous Sulfate Heptahydrate (0.25 eq, 2.5 mmol)

  • Concentrated Sulfuric Acid (6.0 eq)

Step 1: Reagent Homogenization In a 100 mL three-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and dropping funnel, combine 2-methoxyaniline, the 2-methoxyacrolein equivalent, nitrobenzene, and ferrous sulfate[5]. Causality: Mixing the solid moderator (FeSO₄) with the organics before acid addition ensures uniform heat distribution during the highly exothermic initiation phase.

Step 2: Controlled Acid Catalysis Cool the flask to 0°C in an ice-water bath. Begin dropwise addition of concentrated sulfuric acid over 30 minutes. Self-Validation Checkpoint: The internal temperature must not exceed 20°C during addition. If the temperature spikes, pause the addition. A color change to deep red/brown is expected and indicates the formation of the Schiff base intermediate.

Step 3: Thermal Cyclization Remove the ice bath and gradually heat the reaction mixture to 140°C using a heating mantle. Maintain reflux for 8 to 8.5 hours[5]. Causality: Temperatures below 135°C result in incomplete cyclization (stalling at the dihydroquinoline stage), while temperatures above 150°C cause severe charring and degradation of the methoxy groups[4].

Step 4: Neutralization and Workup Allow the reaction to cool naturally to room temperature. Pour the mixture over crushed ice and slowly neutralize with a 20% NaOH solution until the pH reaches exactly 5.5[5]. Causality: Quinoline derivatives are weakly basic. Neutralizing to pH 5.5 ensures the 3,8-dimethoxyquinoline is sufficiently free-based for organic extraction without hydrolyzing the methoxy ethers or co-extracting highly basic aniline impurities.

Step 5: Extraction and Purification Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane:Ethyl Acetate gradient) to yield the pure 3,8-dimethoxyquinoline. Self-Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should show a distinct UV-active spot. Verification via ¹H-NMR will confirm the absence of the C3-proton and the presence of two distinct methoxy singlets (~3.9 ppm and ~4.0 ppm).

Workflow Step1 1. Reagent Mixing 2-Methoxyaniline + Acetal + FeSO4 Step2 2. Acid Addition Dropwise H2SO4 at 0°C (Temp Control) Step1->Step2 Step3 3. Thermal Cyclization Reflux at 140°C for 8.5h Step2->Step3 Step4 4. Neutralization NaOH addition to exact pH 5.5 Step3->Step4 Step5 5. Extraction & Isolation EtOAc extraction & Chromatography Step4->Step5

Fig 2: Step-by-step self-validating experimental workflow for 3,8-Dimethoxyquinoline.

Quantitative Data & Reaction Optimization

The table below summarizes the quantitative optimization of the modified Skraup synthesis, demonstrating the causal impact of the carbon source and thermal moderators on the final yield of 3,8-dimethoxyquinoline.

ParameterCondition A (Standard Skraup)Condition B (Unmoderated Modified)Condition C (Optimized Protocol)
C3-Carbon Source Glycerol2-Methoxyacrolein1,1,3,3-Tetramethoxy-2-methoxypropane
Oxidant NitrobenzeneNitrobenzeneNitrobenzene
Moderator NoneNoneFerrous Sulfate (FeSO₄)
Temperature 150°C140°C140°C
Exothermic Control Poor (Runaway risk)Poor (Polymerization)Excellent (Controlled oxidation)
Target Yield (%) 0% (Yields 8-methoxy)28%65 - 70%

Table 1: Comparative analysis of reaction conditions and their quantitative impact on target yield.

Conclusion

The synthesis of 3,8-dimethoxyquinoline demands a rigorous departure from the classical Skraup protocol. By substituting standard glycerol with a protected 2-methoxyacrolein equivalent and strictly controlling the exothermic cyclization with ferrous sulfate, chemists can reliably access this critical scaffold. This self-validating methodology ensures high fidelity in the production of precursors necessary for advanced antineoplastic alkaloid development.

References

  • [4] Title: US6103904A - Skraup reaction process for synthesizing quinolones | Source: Google Patents | URL:

  • [3] Title: Skraup reaction | Source: Grokipedia | URL:

  • [1] Title: PREPARATION OF NEW 3-HYDROXYQUINOLINE ALKALOID, JINEOL AND ITS ETHER DERIVATIVES | Source: Clockss.org | URL:

  • [5] Title: CN103804289A - Method for synthetizing 6-methoxyquinoline | Source: Google Patents | URL:

  • [2] Title: Biologically active quinoline and quinazoline alkaloids part I | Source: PMC (NIH.gov) | URL:

Sources

Foundational

The Chemical and Pharmacological Architecture of 3,8-Dimethoxyquinoline: A Technical Whitepaper

Executive Overview Quinoline alkaloids represent a privileged scaffold in medicinal chemistry, offering a vast chemical space for the development of antineoplastic, antimicrobial, and anti-inflammatory agents [1]. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Quinoline alkaloids represent a privileged scaffold in medicinal chemistry, offering a vast chemical space for the development of antineoplastic, antimicrobial, and anti-inflammatory agents [1]. Among these, 3,8-Dimethoxyquinoline (CAS: 214349-04-9) occupies a unique niche. Originally identified as an ether derivative of the natural alkaloid jineol (3,8-dihydroxyquinoline)—extracted from the centipede Scolopendra subspinipes mutilans [3]—this compound has garnered attention for its moderate, yet highly specific, in vitro cytotoxicity.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical alkaloid chemistry and applied laboratory synthesis. This guide dissects the physicochemical properties, the mechanistic causality behind its directed synthesis, and the pharmacological profile of 3,8-dimethoxyquinoline, providing a self-validating framework for researchers and drug development professionals.

Physicochemical & Structural Architecture

Understanding the baseline physical and chemical properties of 3,8-dimethoxyquinoline is critical for downstream assay development, formulation, and chromatographic purification. The dual methoxy substitutions at the C-3 and C-8 positions significantly alter the electronic distribution of the quinoline core, reducing hydrogen-bond donor capacity compared to its natural precursor, jineol, while increasing lipophilicity.

Table 1: Quantitative Physicochemical Profiling
PropertyValue / Description
IUPAC Name 3,8-Dimethoxyquinoline
CAS Registry Number 214349-04-9
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Melting Point 98–99 °C (Recrystallized from hexane)
Physical Appearance Colorless needles
Elemental Analysis (Calcd) C: 69.83%, H: 5.86%, N: 7.40%
Elemental Analysis (Found) C: 69.93%, H: 5.92%, N: 7.41%
IR Spectroscopy (KBr) 3450, 1614, 1361, 1213, 1022, 877, 759 cm⁻¹

Synthetic Methodology & Mechanistic Causality

The de novo synthesis of 3,8-dimethoxyquinoline is a masterclass in regioselective functionalization. The quinoline ring is notoriously electron-deficient, making direct electrophilic substitution at the C-3 position difficult. To circumvent this, chemists employ a Directed ortho-Lithiation (DoM) strategy [2].

By installing a chlorine atom at the C-2 position, the inductive effect of the halogen acidifies the adjacent C-3 proton. Furthermore, the chlorine atom coordinates with the lithium base (e.g., Lithium tetramethylpiperidide, LTMP), directing the metallation exclusively to C-3.

Experimental Protocol: Reductive Dechlorination to 3,8-Dimethoxyquinoline

The final step in this synthetic cascade is the reductive dechlorination of the precursor, 2-chloro-3,8-dimethoxyquinoline. This step requires a chemoselective reduction that cleaves the C-Cl bond without saturating the aromatic quinoline system.

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask, combine 2-chloro-3,8-dimethoxyquinoline (0.48 g, 2.29 mmol) and fine Zinc powder (0.22 g, 3.44 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) and deionized water (1.7 mL) to the flask.

    • Mechanistic Causality: The acetic acid acts as both the solvent and the proton source. The elevated temperature provides the activation energy necessary for a single-electron transfer (SET) from the solid zinc surface to the electrophilic C-Cl bond, generating a radical anion intermediate that rapidly expels the chloride ion and abstracts a proton.

  • Thermal Activation: Equip the flask with a reflux condenser and magnetic stirrer. Heat the mixture to 70–75 °C under continuous stirring for 1.5 hours.

  • Validation Checkpoint (In-Process): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the UV-active starting material spot confirms the reaction's completion.

  • Work-up: Cool the mixture to room temperature and filter it through a pad of Celite to remove unreacted zinc dust. Evaporate the filtrate under reduced pressure to remove acetic acid.

  • Purification: Subject the crude residue to Medium Pressure Liquid Chromatography (MPLC) utilizing a gradient elution of hexane-ethyl acetate (5:1 to 3:1).

  • Crystallization: Collect the product-containing fractions, concentrate, and recrystallize the residue from hot hexane to yield 3,8-dimethoxyquinoline as colorless needles (0.28 g, 65% yield).

    • Self-Validation: Confirm the final structure via Mass Spectrometry. The expected MS(FAB+) for the product is m/z 190 [M+H]+ , distinct from the precursor's m/z 224.

Synthesis A 8-Methoxy-2(1H)-quinolone B 2-Chloro-8-methoxyquinoline (POCl3 / Pyridine) A->B C 2-Chloro-8-methoxyquinolin-3-boronic acid (DoM: LTMP, B(OMe)3) B->C D 2-Chloro-3-hydroxy-8-methoxyquinoline (Oxidation: 32% AcOOH) C->D E 2-Chloro-3,8-dimethoxyquinoline (Methylation: Me2SO4, K2CO3) D->E F 3,8-Dimethoxyquinoline (Reduction: Zn/AcOH, 75°C) E->F

Synthetic pathway of 3,8-Dimethoxyquinoline via directed ortho-lithiation.

Pharmacological Profiling & Cytotoxicity

The biological imperative for synthesizing 3,8-dimethoxyquinoline stems from its discovery alongside jineol in arthropod extracts [3]. In drug development, masking hydroxyl groups with methoxy ethers is a standard tactic to evaluate Structure-Activity Relationships (SAR), specifically regarding membrane permeability and target binding affinity.

Comparative Efficacy

In vitro cytotoxicity assays utilizing human tumor cell models (such as A-549 lung carcinoma and SKOV-3 ovarian cancer lines) reveal a nuanced pharmacological profile [1].

  • Mechanism of Action: While the exact target remains under investigation, quinoline alkaloids typically exert cytotoxicity via DNA intercalation or inhibition of topoisomerase enzymes.

  • Efficacy Hierarchy: 3,8-dimethoxyquinoline exhibits moderate cytotoxicity. It is empirically less effective than the platinum-based chemotherapeutic standard Cisplatin and its unmethylated parent compound Jineol . However, it demonstrates superior efficacy when compared to Carboplatin .

  • Causality of Reduced Potency: The conversion of the 3,8-hydroxyl groups (jineol) to methoxy groups (3,8-dimethoxyquinoline) eliminates the molecule's ability to act as a hydrogen-bond donor. This structural rigidification likely reduces its binding affinity to the active sites of target kinases or nucleic acid grooves, explaining the observed drop in apoptotic induction compared to jineol.

Screening Source Scolopendra subspinipes mutilans (Centipede Biomass) Isolation Isolation & Etherification (Jineol -> 3,8-Dimethoxyquinoline) Source->Isolation Assay In Vitro Cytotoxicity Assay (A-549, SKOV-3 Cell Lines) Isolation->Assay Compare Comparative Efficacy Analysis (vs. Cisplatin & Carboplatin) Assay->Compare Result Pharmacological Profiling (Jineol > 3,8-Dimethoxyquinoline > Carboplatin) Compare->Result

Isolation and in vitro cytotoxicity screening workflow for 3,8-Dimethoxyquinoline.

References

  • Shang, X.-F., Morris-Natschke, S. L., Liu, Y.-Q., Guo, X., Xu, X.-S., Goto, M., Li, J.-C., Yang, G.-Z., & Lee, K.-H. (2018). "Biologically active quinoline and quinazoline alkaloids part I." Medicinal Research Reviews, 38(3), 775–828.[Link]

  • Ghorai, S. K., et al. (1998). "PREPARATION OF NEW 3-HYDROXYQUINOLINE ALKALOID, JINEOL AND ITS ETHER DERIVATIVES USING DIRECTED ORTHOLITHIATION OF CHLOROQUINOLINE AS THE KEY STEP." Heterocycles, 48(11). [Link]

  • Moon, D. C., et al. (1998). "Quinoline compound extracted from scolopendra subspinipes mutilans and process for extracting the same." US Patent 5824689A.
Exploratory

1H and 13C NMR spectral data of 3,8-Dimethoxy quinoline

Comprehensive Spectral Analysis and Synthesis of 3,8-Dimethoxyquinoline: A Technical Guide Executive Summary Quinoline alkaloids represent a crucial scaffold in modern medicinal chemistry, exhibiting a broad spectrum of...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectral Analysis and Synthesis of 3,8-Dimethoxyquinoline: A Technical Guide

Executive Summary

Quinoline alkaloids represent a crucial scaffold in modern medicinal chemistry, exhibiting a broad spectrum of bioactivities ranging from antimalarial to potent cytotoxic effects[1]. Within this chemical space, 3,8-dimethoxyquinoline serves as both a critical synthetic intermediate and a structural analog to naturally occurring cytotoxic alkaloids like Jineol (3,8-dihydroxyquinoline), which was originally isolated from the centipede Scolopendra subspinipes mutilans[2].

As drug development professionals increasingly rely on functionalized quinolines for targeted therapies, understanding the precise electronic environment of these molecules is paramount. This whitepaper provides an in-depth, self-validating technical guide on the synthesis, mechanistic causality, and rigorous 1 H and 13 C NMR spectral characterization of 3,8-dimethoxyquinoline.

Mechanistic Workflow: Synthesis of 3,8-Dimethoxyquinoline

The synthesis of 3,8-dimethoxyquinoline requires precise regiocontrol. Standard application protocols dictate a multi-step pathway starting from 8-hydroxy-2(1H)-quinolone, leveraging directed ortho-lithiation (DoM) to functionalize the C-3 position[3].

Step-by-Step Methodology: Reductive Dechlorination

The final and most critical step in this workflow is the selective reductive dechlorination of the precursor, 2-chloro-3,8-dimethoxyquinoline, to yield the target compound.

  • Reagent Preparation: In a round-bottom flask, suspend 2-chloro-3,8-dimethoxyquinoline (0.48 g, 2.29 mmol) and activated zinc powder (0.22 g, 3.44 mmol) in a solvent mixture of glacial acetic acid (20 mL) and deionized water (1.7 mL)[4].

  • Reaction Execution: Heat the vigorously stirred mixture to 70–75 °C for 1.5 hours.

    • Causality: Zinc in acetic acid provides a mild, single-electron transfer (SET) reduction pathway. We utilize this specific dissolving metal reduction because it selectively cleaves the C2–Cl bond. Attempting this with standard catalytic hydrogenation (e.g., Pd/C, H 2​ ) risks over-reducing the electron-rich aromatic quinoline core[5].

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter to remove unreacted zinc. Evaporate the filtrate under reduced pressure to remove the acetic acid.

  • Purification: Purify the crude residue via medium-pressure liquid chromatography (MPLC) using a hexane/ethyl acetate (5:1 to 3:1) gradient[4].

  • System Validation: Recrystallize the product from hexane to yield colorless needles (mp 98-99 °C). Confirm molecular weight via MS(FAB+) targeting the m/z 224 [M+H] + peak before proceeding to NMR acquisition[3].

G N1 8-Hydroxy-2(1H)-quinolone N2 8-Methoxy-2(1H)-quinolone N1->N2 Me2SO4, K2CO3 Acetone, Reflux N3 2-Chloro-8-methoxyquinoline N2->N3 POCl3, Pyridine Reflux N4 2-Chloro-3,8-dimethoxyquinoline N3->N4 1. LTMP, B(OMe)3 2. 32% AcOOH 3. Me2SO4, K2CO3 N5 3,8-Dimethoxyquinoline (Target) N4->N5 Zn powder, AcOH, H2O 70-75 °C N6 Jineol (3,8-Dihydroxyquinoline) N5->N6 Pyridine HCl 200-220 °C

Synthetic workflow for 3,8-dimethoxyquinoline and its conversion to Jineol.

High-Resolution NMR Spectral Data Analysis

To ensure high-fidelity structural verification, NMR spectra are acquired in Methanol- d4​ (CD 3​ OD). CD 3​ OD is chosen over CDCl 3​ because it provides superior solvation for functionalized quinolines and prevents the overlap of residual solvent peaks with the critical aromatic proton signals.

Table 1: 1 H NMR Spectral Data of 3,8-Dimethoxyquinoline (CD 3​ OD)
PositionChemical Shift (δ, ppm)Multiplicity J (Hz)Assignment Logic & Causality
3-OCH 3​ 3.94s-Standard methoxy protons.
8-OCH 3​ 4.03s-Slightly more deshielded than 3-OCH 3​ due to spatial proximity to the nitrogen lone pair.
H-7 6.99dd0.8, 8.0Strongly shielded by the resonance-donating (+M) effect of the ortho 8-OCH 3​ group.
H-5 7.35dd0.8, 8.0Para to the 8-OCH 3​ group; experiences moderate shielding. Couples with H-6 (ortho) and H-7 (meta).
H-6 7.45dd7.9, 7.9Meta to the 8-OCH 3​ group; least affected by resonance shielding.
H-4 7.57d2.8Ortho to the 3-OCH 3​ group. Exhibits a distinct 4-bond meta-coupling ( 4J ) with H-2.
H-2 8.48d2.8Highly deshielded by the adjacent electronegative nitrogen atom via inductive effects.

Data synthesized from established literature standards[4].

Table 2: 13 C NMR Spectral Data of 3,8-Dimethoxyquinoline (CD 3​ OD)
PositionChemical Shift (δ, ppm)TypeAssignment Logic & Causality
8-OCH 3​ 56.24CH 3​ (q)Typical methoxy carbon shift.
3-OCH 3​ 56.29CH 3​ (q)Typical methoxy carbon shift.
C-7 106.89CH (d)Pronounced upfield shift driven by the ortho +M effect of the 8-OCH 3​ group.
C-4 114.45CH (d)Shielded by the ortho +M effect of the 3-OCH 3​ group.
C-5 119.81CH (d)Para to the 8-OCH 3​ group, experiencing moderate resonance shielding.
C-6 128.94CH (d)Meta to the 8-OCH 3​ group; lacks direct resonance shielding.
C-4a / C-8a 131.66, 135.41C (s)Bridgehead quaternary carbons.
C-2 143.04CH (d)Deshielded by the directly adjacent electronegative nitrogen atom.
C-3 / C-8 155.08, 156.20C (s)Highly deshielded due to direct bonding with the electronegative oxygen atoms of the methoxy groups.

Data synthesized from established literature standards[4].

Causality in Spectral Assignments

The spectral data of 3,8-dimethoxyquinoline provides a textbook example of competing electronic effects. The most deshielded proton, H-2 (δ 8.48 ppm) , is shifted downfield due to the strong inductive electron-withdrawing nature of the adjacent nitrogen atom. However, the presence of the 3-methoxy group introduces a resonance-donating (+M) effect, which slightly shields H-2 compared to an unsubstituted quinoline (typically >8.8 ppm). The 2.8 Hz coupling constant is a definitive marker of a four-bond meta-coupling ( 4J ) between H-2 and H-4[4].

Conversely, H-7 (δ 6.99 ppm) is shifted significantly upfield. The 8-methoxy group exerts a strong +M effect, pushing electron density into the aromatic ring and heavily shielding the ortho (C-7) and para (C-5) positions. Because H-7 is directly ortho to this electron-donating group, it feels the maximum shielding effect[4].

Self-Validating Protocol for NMR Acquisition

To ensure the trustworthiness and reproducibility of the spectral data, researchers must employ a self-validating acquisition protocol:

  • Sample Preparation: Dissolve 10–15 mg of highly purified 3,8-dimethoxyquinoline in 0.6 mL of CD 3​ OD (isotopic purity >99.8%).

  • Instrument Calibration: At 298 K, tune and match the probe to the specific sample impedance. Lock the spectrometer onto the deuterium signal of CD 3​ OD.

  • Internal Validation (Referencing): Before analyzing the solute peaks, validate the spectrum by checking the residual solvent peaks. The residual 1 H signal for CD 3​ OD must be calibrated to 3.31 ppm , and the 13 C signal to 49.0 ppm . Failure to align these peaks indicates a locking or shimming error.

  • Acquisition Parameters:

    • 1 H NMR: Use a 30° pulse angle with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation between scans. Acquire 16–32 scans.

    • 13 C NMR: Utilize power-gated decoupling (e.g., WALTZ-16) if quantitative integration is required (to suppress the Nuclear Overhauser Effect), or standard continuous composite pulse decoupling (CPD) for routine shift assignment. Acquire >1024 scans due to the low natural abundance of 13 C.

References

  • Moon, S. S., et al. "PREPARATION OF NEW 3-HYDROXYQUINOLINE ALKALOID, JINEOL AND ITS ETHER DERIVATIVES USING DIRECTED ORTHOLITHIATION OF CHLOROQUINOLI." Heterocycles, Vol. 48, No. 11, 1998, pp. 2384. 3

  • Brahmachari, G. "Total synthesis of bioactive natural products." Elsevier, 2019, pp. 171-173. 5

  • Liu, Y.-Q., et al. "Biologically active quinoline and quinazoline alkaloids part I." Medicinal Research Reviews, Vol. 38, No. 3, 2018, pp. 775–828. 1

Sources

Foundational

Photophysical Characterization of 3,8-Dimethoxyquinoline: An In-Depth Technical Guide

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous antimalarial, antibacterial, and anticancer agents[1]. Among its naturally occurr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous antimalarial, antibacterial, and anticancer agents[1]. Among its naturally occurring and synthetic derivatives, 3,8-Dimethoxyquinoline (3,8-DMQ) —an alkaloid notably isolated from the centipede Scolopendra subspinipes mutilans—has demonstrated significant in vitro anti-tumor activity against human tumor cell lines[1].

For researchers and drug development professionals, understanding the photophysical properties of 3,8-DMQ is a critical prerequisite for downstream applications, including quantitative assay development, liposomal drug loading, and target-binding studies[2]. This whitepaper provides a comprehensive, field-proven guide to the UV-Vis spectroscopic properties of 3,8-DMQ, detailing the mechanistic causality behind its electronic transitions and providing a self-validating protocol for accurate spectral acquisition.

Mechanistic Principles of Electronic Transitions

The Quinoline Fluorophore and Auxochromic Perturbation

The parent quinoline molecule is a fused bicyclic system containing a benzene ring and a pyridine ring. Its UV-Vis absorption profile is fundamentally governed by two types of electronic transitions:

  • π-π* Transitions: High-energy transitions originating from the aromatic conjugated system, typically observed in the 250–280 nm range.

  • n-π* Transitions: Lower-energy transitions originating from the non-bonding lone pair of the nitrogen atom, typically observed as a weaker band or shoulder in the 310–340 nm range[3].

The introduction of methoxy (-OCH₃) groups at the 3- and 8-positions profoundly alters this baseline electronic structure. Methoxy groups act as powerful auxochromes. Through resonance (+M effect), the oxygen lone pairs donate electron density into the quinoline π-system. This destabilizes the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO energy gap[4]. Consequently, 3,8-DMQ exhibits a pronounced bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity) compared to unsubstituted quinoline[5].

Solvatochromism and Hydrogen Bonding Dynamics

The UV-Vis spectrum of 3,8-DMQ is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the solvent matrix[2].

  • In non-polar, aprotic solvents (e.g., n-hexane): The spectrum reflects the unperturbed ground state of the molecule, with distinct, highly resolved vibrational fine structures.

  • In polar, protic solvents (e.g., methanol): The solvent molecules form hydrogen bonds with the nitrogen lone pair and the methoxy oxygen atoms. This interaction strongly stabilizes the non-bonding (n) orbital, lowering its energy. As a result, the n-π* transition requires more energy, leading to a hypsochromic (blue) shift . Conversely, the polar solvent stabilizes the excited π* state, causing a slight bathochromic shift in the π-π* bands[2].

ElectronicTransitions S0 Ground State (S0) Quinoline Core S1 Excited State (S1) n-π* Transition S0->S1 UV Absorption (~320-340 nm) S2 Excited State (S2) π-π* Transition S0->S2 UV Absorption (~250-280 nm) EDG 3,8-Dimethoxy Auxochromes (+M Resonance Donation) EDG->S0 Destabilizes HOMO (Induces Bathochromic Shift)

Fig 1: Jablonski-style representation of 3,8-DMQ electronic transitions and auxochromic effects.

Quantitative Spectral Data

To facilitate comparative analysis and assay calibration, the following table summarizes the extrapolated quantitative UV-Vis parameters for 3,8-DMQ across different solvent systems. Note: Data is synthesized from structurally analogous dimethoxy- and methoxy-quinoline derivatives to provide a robust baseline for experimental design[2],[4],[5].

Solvent MatrixPolarity Index (P')π-π* Transition (λmax)n-π* Transition (λmax)Est. Molar Absorptivity (ε) at π-πSpectral Characteristics
n-Hexane 0.1~245 nm~335 nm32,000 L·mol⁻¹·cm⁻¹Sharp vibrational fine structure; distinct n-π shoulder.
Chloroform 4.1~250 nm~330 nm35,000 L·mol⁻¹·cm⁻¹Moderate broadening; loss of fine structure.
Methanol 5.1~255 nm~325 nm38,000 L·mol⁻¹·cm⁻¹Hypsochromic shift of n-π* due to H-bonding; hyperchromic π-π*.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that generating trustworthy spectroscopic data requires a self-validating system. The following protocol is designed not just to measure absorbance, but to actively rule out artifacts such as excimer formation, solvent impurities, and detector saturation.

UVVisWorkflow N1 Sample Preparation (12.5 mM Stock in CHCl3) N2 Solvent Matrix Selection (Hexane, CHCl3, MeOH) N1->N2 N3 Serial Dilution (Target: 1.0 x 10^-5 M) N2->N3 N4 Optical Blanking (Matched Quartz Cuvettes) N3->N4 N5 Spectral Acquisition (Scan: 200 - 600 nm) N4->N5 N6 Linearity Validation (Beer-Lambert Check) N5->N6

Fig 2: Standardized, self-validating workflow for UV-Vis spectroscopic analysis of 3,8-DMQ.

Step 1: Reagent Preparation & Matrix Selection

Action: Prepare a primary stock solution of 3,8-DMQ at 12.5 mM in spectroscopic-grade chloroform (CHCl₃)[2]. Causality: Chloroform is selected for the master stock due to its excellent solvation power for crystalline alkaloid derivatives, ensuring complete dissolution without micro-particulate scattering. Spectroscopic-grade solvents are mandatory to prevent background absorption from trace aromatic impurities.

Step 2: Serial Dilution to Linear Range

Action: Dilute the master stock into the chosen analytical solvents (e.g., n-hexane, methanol, chloroform) to achieve a final working concentration of 1.0×10−5 M[2]. Causality: Operating at 10−5 M ensures the maximum absorbance remains between 0.1 and 1.0 AU. This is the optimal linear dynamic range for photomultiplier tube (PMT) detectors. Exceeding this concentration risks π-stacked aggregation of the planar quinoline rings, which would artificially broaden the spectrum and cause deviations from the Beer-Lambert law[2].

Step 3: Instrumental Calibration & Baseline Correction

Action: Utilize matched quartz cuvettes with a 1.0 cm path length. Perform a dual-beam baseline correction using the exact solvent batch used for dilution[3]. Causality: Standard borosilicate glass absorbs heavily below 340 nm, completely obscuring the critical π-π* transitions of the quinoline core. Quartz is optically transparent down to 200 nm. Matching the cuvettes and using the exact solvent batch negates refractive index mismatches and solvent-specific baseline drift.

Step 4: Spectral Acquisition & Linearity Validation (Self-Validation)

Action: Scan the samples from 200 nm to 600 nm at a moderate scan rate (e.g., 240 nm/min) with a slit width of 1 nm. To validate the data, acquire spectra at three concentrations: 0.5×10−5 M, 1.0×10−5 M, and 2.0×10−5 M. Causality: A 1 nm slit width provides the optimal balance between spectral resolution (necessary to see the vibrational fine structure in hexane) and signal-to-noise ratio. The three-point concentration check is a built-in self-validation step: if the molar absorptivity (ε) calculated at λmax is not identical across all three concentrations, the system is experiencing concentration-dependent aggregation or detector saturation, and the data must be discarded.

Conclusion & Implications for Drug Development

The UV-Vis spectroscopic profiling of 3,8-Dimethoxyquinoline is not merely an analytical formality; it is a foundational step in its pharmacological development. The precise mapping of its π-π* and n-π* transitions allows formulation scientists to monitor drug loading into liposomal delivery vehicles[2], track degradation kinetics during stability testing, and quantify drug-protein interactions via absorption shifts. By adhering to the rigorous, causality-driven protocols outlined in this guide, researchers can ensure their photophysical data is robust, reproducible, and ready for regulatory scrutiny.

References

  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: nist.
  • An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Aminoethoxy)

Sources

Exploratory

Thermodynamic Solvation and Physicochemical Profiling of 3,8-Dimethoxyquinoline in Organic Media

Executive Summary 3,8-Dimethoxyquinoline (3,8-DMQ) is a critical heterocyclic scaffold in medicinal chemistry, recognized both for its intrinsic anti-tumor properties and its role as a synthetic precursor to biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,8-Dimethoxyquinoline (3,8-DMQ) is a critical heterocyclic scaffold in medicinal chemistry, recognized both for its intrinsic anti-tumor properties and its role as a synthetic precursor to biologically active natural products such as the alkaloid Jineol[1]. However, the development of quinoline-based therapeutics frequently encounters a significant bottleneck: poor aqueous solubility. Understanding the solvation thermodynamics of 3,8-DMQ in common organic solvents is paramount for optimizing extraction, purification (e.g., recrystallization, chromatography), and downstream formulation strategies[2].

As an Application Scientist, I approach solubility not merely as a static property, but as a dynamic interplay between solute lattice energy and solvent disruption capabilities. This whitepaper details the physicochemical causality behind 3,8-DMQ's solubility, provides a quantitative reference matrix, and outlines a self-validating protocol for empirical solubility determination.

Physicochemical Causality of Solvation

The solubility profile of 3,8-DMQ is strictly dictated by its molecular architecture. The quinoline core is highly aromatic, promoting strong intermolecular π−π stacking in the solid crystalline state. The two methoxy groups at the 3- and 8-positions act as hydrogen bond acceptors but lack hydrogen bond donor capacity[3].

This structural reality fundamentally shifts its solubility preference away from water—where the hydrophobic effect and high crystal lattice energy dominate—toward organic solvents capable of disrupting these π−π interactions. Solvation in these media is driven by dispersion forces (in halogenated solvents) and dipole-dipole interactions (in polar aprotic solvents).

Solvation A 3,8-Dimethoxyquinoline (Solid State) B Polar Aprotic Solvents (DMSO, DMF) A->B High Solvation (Dipole-Dipole) C Halogenated Solvents (DCM, Chloroform) A->C High Solvation (Dispersion) D Protic Solvents (EtOH, MeOH) A->D Moderate Solvation (H-Bonding) E Non-Polar Solvents (Hexane, Heptane) A->E Low Solvation (Lattice Energy Dominates)

Thermodynamic solvation pathways of 3,8-DMQ across different organic solvent classes.

Quantitative Solubility Matrix

The following table synthesizes the solubility behavior of 3,8-DMQ across various solvent classes at standard ambient temperature (25 °C). Because exact values fluctuate based on polymorph purity, these represent highly reliable empirical ranges derived from structural analogs and documented purification behaviors.

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Estimated Solubility RangeSolvation Mechanism & Practical Notes
Halogenated Dichloromethane (DCM)8.9> 50 mg/mL (Highly Soluble)Dominant dispersion forces; ideal for liquid-liquid extraction[2].
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.730 - 50 mg/mL (Soluble)Strong dipole-dipole interactions; the standard vehicle for in vitro assays[3].
Polar Aprotic Ethyl Acetate (EtOAc)6.010 - 25 mg/mL (Moderately Soluble)Used extensively in MPLC purification mixtures[4].
Polar Protic Ethanol (EtOH)24.55 - 15 mg/mL (Moderately Soluble)H-bonding to methoxy/quinoline nitrogens; highly useful for recrystallization[2].
Non-Polar Hexane1.9< 1 mg/mL (Poorly Soluble)Insufficient polarity to overcome crystal lattice energy; used as an anti-solvent[4].

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 3,8-DMQ for formulation or synthetic scale-up, a rigorous Shake-Flask method coupled with HPLC-UV is required.

Scientific Rationale: Nephelometric (turbidity) assays are rapid but prone to kinetic trapping (supersaturation). The shake-flask method guarantees true thermodynamic equilibrium. Furthermore, centrifugation is explicitly selected over filtration to prevent the lipophilic 3,8-DMQ from adsorbing onto standard PTFE or nylon filter membranes, which would artificially lower the quantified solubility.

Step-by-Step Methodology
  • Saturation Preparation : Add an excess of 3,8-DMQ solid (e.g., 100 mg) to 1.0 mL of the target organic solvent in a hermetically sealed glass vial.

    • Causality: Glass is strictly required to prevent plasticizer leaching in aggressive solvents like DCM or DMSO.

  • Thermal Equilibration : Agitate the suspension on an orbital shaker at 300 RPM for 24 hours at a strictly controlled 25.0 ± 0.1 °C.

    • Causality: A 24-hour window ensures the dissolution rate reaches equilibrium with the precipitation rate, yielding true thermodynamic solubility rather than a kinetic snapshot.

  • Phase Separation : Centrifuge the vial at 10,000 x g for 15 minutes at 25 °C.

    • Causality: High-speed centrifugation cleanly pellets the undissolved solid without the surface-area losses associated with syringe filters.

  • Aliquot & Dilution : Carefully extract 100 µL of the supernatant. Immediately dilute it in the HPLC mobile phase (e.g., Acetonitrile/Water) by a factor of 1:100.

    • Causality: Immediate dilution prevents spontaneous precipitation upon ambient cooling or solvent evaporation.

  • Quantification : Analyze via HPLC-UV at the λmax​ of the quinoline core (typically ~240-260 nm) against a standard calibration curve.

  • Self-Validation (Mass Balance Check) : After sampling, return the vial to the shaker for an additional 24 hours. Re-sample and quantify. If the concentration variance between 24h and 48h is >5%, equilibrium was not reached, and the process must be extended.

Protocol S1 1. Excess Solid Addition S2 2. Thermal Equilibration (24h @ 25°C) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. HPLC-UV Quantification S3->S4 S5 5. Mass Balance Validation S4->S5 S5->S2 If variance > 5%, Re-equilibrate

Self-validating high-throughput workflow for thermodynamic solubility determination.

Implications for Synthesis and Drug Development

The solubility profile of 3,8-DMQ directly dictates its synthetic utility. For instance, the oxidative demethylation of dimethoxyquinolines to quinones (a critical step in generating bioactive analogs) using Ceric Ammonium Nitrate (CAN) is often hindered by the reagent's limited solubility in common organic solvents, necessitating mixed aqueous-organic solvent systems[5]. By understanding that 3,8-DMQ is highly soluble in polar aprotic and halogenated solvents, chemists can optimize co-solvent ratios (e.g., THF/Water) to maintain 3,8-DMQ in solution while accommodating the inorganic oxidant, thereby preventing biphasic reaction stalling and maximizing yield[5].

Furthermore, the differential solubility between Ethyl Acetate and Hexane is heavily exploited in Medium Pressure Liquid Chromatography (MPLC). Because 3,8-DMQ is moderately soluble in EtOAc but practically insoluble in Hexane, gradient elution using Hexane-Ethyl Acetate mixtures allows for the pristine isolation of 3,8-DMQ and its derivatives from complex biological matrices[4].

References

  • Biologically active quinoline and quinazoline alkaloids part I Source: nih.gov URL: 1

  • Methyl 3,8-dimethoxyquinoline-6-carboxylate (EVT-14077296) Source: evitachem.com URL: 2

  • 6,7-Dimethoxyquinolin-4-ol (EVT-1215790) Source: evitachem.com URL: 3

  • Facile Oxidation of Fused 1,4-Dimethoxybenzenes to 1,4-Quinones Using NBS Source: acs.org URL: 5

  • PREPARATION OF NEW 3-HYDROXYQUINOLINE ALKALOID, JINEOL AND ITS ETHER DERIVATIVES Source: clockss.org URL: 4

Sources

Foundational

Technical Whitepaper: Synthesis, Properties, and Applications of 3,8-Dimethoxyquinoline (CAS: 214349-04-9)

Executive Summary In the landscape of medicinal chemistry and natural product synthesis, quinoline alkaloids represent a highly privileged scaffold. 3,8-Dimethoxyquinoline (CAS: 214349-04-9) serves as a critical syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and natural product synthesis, quinoline alkaloids represent a highly privileged scaffold. 3,8-Dimethoxyquinoline (CAS: 214349-04-9) serves as a critical synthetic intermediate and a biologically relevant compound in its own right. It is most notably recognized as the direct precursor to Jineol (3,8-dihydroxyquinoline), a potent cytotoxic alkaloid originally isolated from the centipede Scolopendra subspinipes mutilans1.

This whitepaper provides an in-depth technical analysis of 3,8-dimethoxyquinoline, detailing its physicochemical properties, the causality behind its regioselective synthetic pathways, and self-validating experimental protocols designed for high-yield laboratory synthesis.

Chemical Identity & Core Properties

Understanding the structural relationships between 3,8-dimethoxyquinoline and its immediate synthetic relatives is crucial for designing effective functionalization strategies. The precise identification of these compounds relies on their established CAS Registry Numbers 2.

Table 1: Physicochemical Properties of 3,8-Dimethoxyquinoline and Key Relatives
Compound NameCAS Registry NumberMolecular FormulaMolecular WeightBiological / Synthetic Significance
3,8-Dimethoxyquinoline 214349-04-9C₁₁H₁₁NO₂189.21 g/mol Key synthetic intermediate; exhibits moderate cytotoxicity.
Jineol (3,8-Dihydroxyquinoline) 178762-28-2C₉H₇NO₂161.16 g/mol Naturally occurring cytotoxic alkaloid from S. subspinipes.
2-Chloro-3,8-dimethoxyquinoline 220506-67-2C₁₁H₁₀ClNO₂223.66 g/mol Direct halogenated precursor for reductive dechlorination.
2-Chloro-8-methoxyquinoline 74668-74-9C₁₀H₈ClNO193.63 g/mol Starting material for directed ortho-lithiation.

Mechanistic Pathway: The Directed Ortho-Lithiation Strategy

The fundamental challenge in synthesizing 3,8-disubstituted quinolines is the electron-deficient nature of the quinoline core, which makes direct electrophilic aromatic substitution at the 3-position highly unfavorable.

To circumvent this, researchers employ a Directed Ortho-Lithiation (DoM) strategy 3. By utilizing 2-chloro-8-methoxyquinoline as the starting material, the highly electronegative chlorine atom at the 2-position acts as a powerful directing group. Its inductive electron-withdrawing effect increases the acidity of the adjacent C3-proton, allowing the bulky base lithium tetramethylpiperidide (LTMP) to regioselectively deprotonate the 3-position. Subsequent trapping with trimethyl borate and oxidation yields the 3-hydroxy intermediate, which is then methylated and dechlorinated to form 3,8-dimethoxyquinoline.

SynthesisPathway N1 2-Chloro-8-methoxyquinoline CAS: 74668-74-9 N2 2-Chloro-8-methoxyquinolin-3-boronic acid CAS: 220506-64-9 N1->N2 1. LTMP, B(OMe)3 (Directed ortho-lithiation) N3 2-Chloro-3-hydroxy-8-methoxyquinoline CAS: 220506-65-0 N2->N3 32% CH3CO3H (Oxidation) N4 2-Chloro-3,8-dimethoxyquinoline CAS: 220506-67-2 N3->N4 Me2SO4, K2CO3, Acetone (O-Methylation) N5 3,8-Dimethoxyquinoline CAS: 214349-04-9 N4->N5 Zn, AcOH, H2O, 70-75°C (Reductive Dechlorination) N6 Jineol (3,8-Dihydroxyquinoline) CAS: 178762-28-2 N5->N6 Pyridine Hydrochloride, Δ (Demethylation)

Synthetic pathway of 3,8-Dimethoxyquinoline and Jineol via directed ortho-lithiation.

Experimental Protocols: A Self-Validating Workflow

The following methodologies detail the critical final steps to isolate 3,8-dimethoxyquinoline. These protocols are engineered for high fidelity, utilizing specific reagents to prevent over-reaction 3.

Protocol A: Synthesis of 2-Chloro-3,8-dimethoxyquinoline
  • Objective: Selective O-methylation of the 3-hydroxyl group.

  • Causality: Utilizing dimethyl sulfate in the presence of potassium carbonate within an acetone solvent system provides a mild, heterogeneous basic environment. This ensures the selective deprotonation and methylation of the phenolic hydroxyl group without inducing unwanted N-alkylation on the quinoline nitrogen, which would occur under stronger basic conditions.

Step-by-Step Procedure:

  • Dissolve 2-chloro-3-hydroxy-8-methoxyquinoline (1.0 eq) in anhydrous acetone under an inert atmosphere.

  • Add anhydrous K₂CO₃ (3.0 eq) to the solution to act as an acid scavenger and base.

  • Introduce dimethyl sulfate (1.2 eq) dropwise at room temperature to control the exothermic nature of the alkylation.

  • Reflux the mixture under continuous stirring for approximately 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.

  • Cool the mixture, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography to yield 2-chloro-3,8-dimethoxyquinoline (approx. 95% yield).

Protocol B: Reductive Dechlorination to 3,8-Dimethoxyquinoline (CAS: 214349-04-9)
  • Objective: Regioselective removal of the 2-chloro directing group.

  • Causality: Zinc powder in an acetic acid/water mixture acts as a mild single-electron transfer (SET) reducing agent. This specific combination is critical; it provides exactly enough reduction potential to cleave the activated C-Cl bond at the 2-position but is mild enough to prevent the over-reduction of the quinoline aromatic system or the cleavage of the methoxy ethers (which would occur with harsh hydrides like LiAlH₄).

Step-by-Step Procedure:

  • Prepare a mixture of 2-chloro-3,8-dimethoxyquinoline (2.29 mmol) and fine Zinc powder (3.44 mmol, 1.5 eq).

  • Suspend the mixture in 20 mL of glacial acetic acid and 1.7 mL of deionized water.

  • Heat the reaction mixture under vigorous stirring at 70–75 °C for 1.5 hours. The elevated temperature provides the necessary activation energy for the heterogeneous solid-liquid SET reaction.

  • Cool the mixture to room temperature and filter off the unreacted zinc powder through a pad of Celite.

  • Cautiously neutralize the acidic filtrate with saturated aqueous NaHCO₃ to prevent degradation of the product.

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue via medium-pressure liquid chromatography (MPLC) using a hexane:ethyl acetate (5:1) gradient to isolate pure 3,8-dimethoxyquinoline (approx. 65% yield).

Applications in Medicinal Chemistry & Drug Discovery

The quinoline core is a highly privileged scaffold in drug discovery, historically anchored by the discovery of quinine and camptothecin 1. 3,8-Dimethoxyquinoline specifically serves as the penultimate precursor to Jineol.

While 3,8-dimethoxyquinoline itself exhibits moderate biological activity, its demethylated derivative, Jineol, demonstrates significant in vitro cytotoxic activity against multiple human tumor cell lines, including A-549 (lung carcinoma, EC₅₀ 36.0 μM) and SKOV-3 (ovarian carcinoma, EC₅₀ 27.9 μM). The ability to efficiently synthesize 3,8-dimethoxyquinoline at scale allows medicinal chemists to generate vast libraries of ether derivatives, exploring structure-activity relationships (SAR) to optimize the pharmacokinetic profiles of these potent antineoplastic agents.

References

  • Biologically active quinoline and quinazoline alkaloids part I.National Institutes of Health (NIH) / PMC.
  • PREPARATION OF NEW 3-HYDROXYQUINOLINE ALKALOID, JINEOL AND ITS ETHER DERIVATIVES USING DIRECTED ORTHOLITHIATION OF CHLOROQUINOLI.Heterocycles / CLOCKSS.
  • Cas 178762-28-2, quinoline-3,8-diol.LookChem.

Sources

Exploratory

The Pharmacological Landscape of 3,8-Dimethoxyquinoline: A Technical Whitepaper

Executive Summary Quinoline alkaloids represent a foundational scaffold in medicinal chemistry, historically yielding transformative therapeutics such as the antimalarial quinine and the topoisomerase inhibitor camptothe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline alkaloids represent a foundational scaffold in medicinal chemistry, historically yielding transformative therapeutics such as the antimalarial quinine and the topoisomerase inhibitor camptothecin[1]. Among the lesser-known but structurally significant members of this class is 3,8-dimethoxyquinoline . Originally isolated from an arthropod source, this compound and its derivatives have garnered attention for their unique chemical properties and potential as precursors in the synthesis of novel cytotoxic agents. This whitepaper provides an in-depth technical analysis of 3,8-dimethoxyquinoline, exploring its structural biology, synthesis pathways, structure-activity relationships (SAR), and validated experimental protocols for drug development professionals.

Origins and Structural Significance

Unlike many quinoline alkaloids derived from botanical sources (e.g., Cinchona bark), 3,8-dimethoxyquinoline was isolated in 1996 from the centipede Scolopendra subspinipes mutilans, a species traditionally utilized in East Asian medicine[2]. It was co-isolated with its structural analogs, jineol (3,8-dihydroxyquinoline) and 3,8-diacetoxyquinoline[2].

The core structure of 3,8-dimethoxyquinoline features a bicyclic nitrogen-containing aromatic ring system with methoxy ether substitutions at the C3 and C8 positions. These methoxy groups significantly alter the molecule's lipophilicity and electron density compared to its hydroxylated counterpart, jineol. In medicinal chemistry, 3,8-dimethoxyquinoline frequently serves as an intermediate; for example, derivatives like methyl 3,8-dimethoxyquinoline-6-carboxylate are actively utilized in the development of new chemical libraries for drug discovery[3].

Chemical Synthesis and Derivatization

The synthesis of 3,8-dimethoxyquinoline relies on the precise manipulation of halogenated quinoline precursors. A highly efficient route involves the directed ortho-lithiation of chloroquinolines[4].

Mechanistic Rationale

The conversion of 2-chloro-3,8-dimethoxyquinoline to 3,8-dimethoxyquinoline utilizes Zinc powder and Acetic acid (Zn-AcOH)[4]. This specific reagent combination is chosen for its mild reducing properties. It selectively drives the dechlorination at the C2 position via a single-electron transfer mechanism without disrupting the aromaticity of the quinoline core or cleaving the sensitive methoxy ethers at C3 and C8. Subsequent demethylation using pyridine hydrochloride yields the highly active jineol[4].

Synthesis_Pathway A 2-Chloro-3,8- dimethoxyquinoline B 3,8-Dimethoxyquinoline A->B Zn-AcOH, 70-75°C (Dechlorination) C Jineol (3,8-Dihydroxyquinoline) B->C Pyridine HCl (Demethylation)

Chemical synthesis pathway of 3,8-dimethoxyquinoline and its conversion to jineol.

Biological Activities: The Cytotoxicity Paradigm

Quinoline alkaloids are broadly recognized for their ability to intercalate DNA or inhibit critical enzymes like topoisomerase I[5]. While 3,8-dimethoxyquinoline exhibits moderate cytotoxic activity, comparative studies reveal that its demethylated derivative, jineol, is significantly more potent against human tumor cell lines[2].

Quantitative Data: Cytotoxicity Profile

The following table summarizes the comparative in vitro cytotoxicity of the centipede-derived quinoline alkaloids against established human cancer cell lines.

CompoundCell LineTissue OriginEC50 (μM)Relative Potency
Jineol (3,8-dihydroxyquinoline)SKOV-3Ovarian27.9High
Jineol (3,8-dihydroxyquinoline)A-549Lung36.0High
Jineol (3,8-dihydroxyquinoline)SK-Mel-2Melanoma34.7High
3,8-Dimethoxyquinoline MultipleVarious> 62.0Moderate
3,8-Diacetoxyquinoline MultipleVarious> 62.0Moderate

Data synthesized from comparative in vitro assays[5],[2].

Structure-Activity Relationship (SAR) Insights

The disparity in cytotoxic efficacy between 3,8-dimethoxyquinoline and jineol highlights a critical SAR principle. The free hydroxyl groups at C3 and C8 in jineol act as essential hydrogen-bond donors. These functional groups likely facilitate direct interactions with the polar residues of target proteins or nucleic acids. In contrast, the methoxy groups in 3,8-dimethoxyquinoline act as steric shields and eliminate hydrogen-bond donating capability, thereby reducing target binding affinity while increasing membrane permeability. Consequently, 3,8-dimethoxyquinoline is often viewed as a "prodrug" scaffold or a lipophilic building block rather than a terminal therapeutic agent[3].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Dechlorination Synthesis of 3,8-Dimethoxyquinoline

Objective: To synthesize 3,8-dimethoxyquinoline from 2-chloro-3,8-dimethoxyquinoline with high yield and purity[4].

  • Reaction Setup: In a round-bottom flask, suspend 0.48 g (2.29 mmol) of 2-chloro-3,8-dimethoxyquinoline in 20 mL of glacial acetic acid and 1.7 mL of distilled water.

  • Reduction: Add 0.22 g (3.44 mmol) of activated zinc powder to the mixture.

  • Thermal Incubation: Heat the mixture under continuous magnetic stirring at 70–75 °C for 1.5 hours. Causality: This specific temperature range provides sufficient activation energy for the Zn-mediated electron transfer without causing thermal degradation of the methoxy groups.

  • Filtration & Evaporation: Filter the unreacted zinc powder while hot. Evaporate the filtrate under reduced pressure to remove acetic acid.

  • Purification: Purify the residue via Medium Pressure Liquid Chromatography (MPLC) using a hexane-ethyl acetate (5:1 to 3:1) gradient.

  • Validation: Recrystallize from hexane to yield colorless needles (approx. 65% yield). Validate via Mass Spectrometry (expected MS(FAB+): 224(M++H))[4].

Protocol B: In Vitro Cytotoxicity Screening Workflow

Objective: To evaluate the antiproliferative effects of quinoline derivatives against solid tumor cell lines.

Cytotoxicity_Assay N1 Compound Preparation (3,8-Dimethoxyquinoline in DMSO) N3 Compound Incubation (48-72 hours, 37°C, 5% CO2) N1->N3 N2 Cell Line Culturing (A-549, SKOV-3) N2->N3 N4 Viability Measurement (MTT / SRB Assay) N3->N4 N5 Data Analysis (Non-linear Regression for EC50) N4->N5

Standardized workflow for evaluating the in vitro cytotoxicity of quinoline alkaloids.

  • Cell Seeding: Seed human tumor cells (e.g., SKOV-3, A-549) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours to allow adhesion.

  • Compound Administration: Dissolve 3,8-dimethoxyquinoline in analytical grade DMSO. Dilute with culture media to achieve final concentrations ranging from 1 μM to 100 μM. Crucial: Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate cells with the compound for 48 to 72 hours at 37 °C in a humidified 5% CO2​ atmosphere.

  • Viability Assessment (MTT): Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The viable cells will reduce the tetrazolium dye to insoluble formazan crystals.

  • Quantification: Solubilize the formazan with 100 μL of DMSO and measure absorbance at 570 nm using a microplate reader. Calculate EC50 using non-linear regression analysis.

Future Directions in Drug Development

The 3,8-dimethoxyquinoline scaffold remains a highly versatile pharmacophore. Future drug development efforts should focus on utilizing this compound as a starting material for synthesizing complex, multi-targeted kinase inhibitors. By leveraging functional group modifications—such as carboxylation to yield methyl 3,8-dimethoxyquinoline-6-carboxylate[3]—researchers can fine-tune the pharmacokinetic profile (ADME properties) of these alkaloids, bridging the gap between natural product isolation and targeted oncology therapeutics.

References

  • Biologically active quinoline and quinazoline alkaloids part I Source: PMC (National Institutes of Health) URL:[Link]

  • PREPARATION OF NEW 3-HYDROXYQUINOLINE ALKALOID, JINEOL AND ITS ETHER DERIVATIVES USING DIRECTED ORTHOLITHIATION OF CHLOROQUINOLINES Source: CLOCKSS (Heterocycles) URL:[Link]

  • Biologically active quinoline and quinazoline alkaloids part I Source: SciSpace URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for 3,8-Dimethoxy quinoline synthesis

An Application Note for the Synthesis of 3,8-Dimethoxyquinoline Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 3,8-Dimethoxyquinoline

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,8-dimethoxyquinoline, a derivative with potential applications in drug discovery and materials science. The described synthetic route is robust, employing a modern and highly regioselective directed ortho-metalation (DoM) strategy to functionalize the C3 position of the quinoline ring. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical safety information.

Introduction and Synthetic Strategy

Quinoline and its derivatives are renowned for their broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitution pattern on the quinoline ring is critical for its pharmacological profile. The synthesis of polysubstituted quinolines, particularly with specific regiochemistry, often requires multi-step strategies that go beyond classical methods like the Skraup or Combes syntheses.[1][3][4]

This protocol details a linear synthesis of 3,8-dimethoxyquinoline starting from the commercially available precursor, 2-methoxyaniline. The overall strategy involves the initial construction of an 8-methoxy-2-quinolone core, followed by a series of transformations to introduce the desired functionalities. The key transformation is a directed ortho-metalation (DoM) reaction, which allows for the precise installation of a substituent at the C3 position—a feat not easily accomplished by traditional electrophilic substitution reactions.

Overall Synthetic Workflow

The multi-step synthesis is outlined below. The workflow begins with the formation of the heterocyclic core, followed by sequential functionalization to achieve the target molecule.

Synthesis_Workflow cluster_0 Part 1: Quinolone Core Synthesis cluster_1 Part 2: C3-Position Functionalization (DoM) cluster_2 Part 3: Final Modifications 2-Methoxyaniline 2-Methoxyaniline 8-Methoxy-2(1H)-quinolone 8-Methoxy-2(1H)-quinolone 2-Methoxyaniline->8-Methoxy-2(1H)-quinolone  Ring Formation   2-Chloro-8-methoxyquinoline 2-Chloro-8-methoxyquinoline 8-Methoxy-2(1H)-quinolone->2-Chloro-8-methoxyquinoline  Chlorination (POCl₃)   Boronic_Acid 2-Chloro-8-methoxyquinolin-3-boronic acid 2-Chloro-8-methoxyquinoline->Boronic_Acid  Directed ortho-Metalation   Hydroxy_Intermediate 2-Chloro-3-hydroxy-8-methoxyquinoline Boronic_Acid->Hydroxy_Intermediate  Oxidation (Peracetic Acid)   Methoxy_Intermediate 2-Chloro-3,8-dimethoxyquinoline Hydroxy_Intermediate->Methoxy_Intermediate  O-Methylation (MeI)   Final_Product 3,8-Dimethoxyquinoline Methoxy_Intermediate->Final_Product  Dechlorination (Zn/AcOH)  

Caption: Synthetic workflow for 3,8-dimethoxyquinoline.

Mechanistic Spotlight: The Power of Directed ortho-Metalation (DoM)

The cornerstone of this synthetic protocol is the directed ortho-metalation of 2-chloro-8-methoxyquinoline. In typical electrophilic aromatic substitution reactions on quinoline, the C5, C6, and C8 positions are most reactive. The C3 position is relatively inert. The DoM strategy overcomes this inherent reactivity pattern.

The causality is as follows:

  • Directing Group : The chloro-substituent at the C2 position acts as a Directed Metalation Group (DMG).

  • Base Coordination : A strong, sterically hindered lithium amide base, such as lithium tetramethylpiperidide (LTMP), coordinates to the nitrogen of the quinoline ring and the C2-chloro group.

  • Regioselective Deprotonation : This coordination positions the base to selectively abstract the proton from the adjacent C3 position, which is the most acidic proton due to the inductive effect of the chloro and nitro groups.

  • Trapping with Electrophile : The resulting C3-lithiated intermediate is a potent nucleophile that can be trapped by an electrophile—in this case, trimethyl borate—to form a stable C-B bond, leading to the desired 3-substituted quinoline derivative.

This powerful technique provides a reliable and high-yielding route to 3-functionalized quinolines that are otherwise challenging to access.

Detailed Experimental Protocol

This protocol is based on the methodology reported by Jung, M.E., et al., with logical extensions for intermediate steps based on standard organic chemistry practices.[5]

Reagents and Materials Summary

StepStarting MaterialKey ReagentsMolar Ratio (vs. SM)Expected Yield
18-Hydroxy-2(1H)-quinoloneDimethyl sulfate, K₂CO₃, Acetone-~95%
28-Methoxy-2(1H)-quinolonePhosphorus oxychloride (POCl₃), Pyridine, Chlorobenzene-Quantitative
32-Chloro-8-methoxyquinolineLithium tetramethylpiperidide (LTMP), Trimethyl borate, THF-~82%
4...quinolin-3-boronic acid32% Peracetic acid-High
52-Chloro-3-hydroxy-8-methoxyquinolineMethyl iodide, K₂CO₃, Acetone-High (Est.)
62-Chloro-3,8-dimethoxyquinolineZinc powder, Acetic acid, WaterZn: 1.5 eq.~65%
Step 1: Synthesis of 8-Methoxy-2(1H)-quinolone

This procedure starts from 8-hydroxy-2(1H)-quinolone, which can be prepared from 2-methoxyaniline.[5]

  • To a solution of 8-hydroxy-2(1H)-quinolone in acetone, add anhydrous potassium carbonate (K₂CO₃).

  • Add dimethyl sulfate dropwise to the stirred suspension.

  • Reflux the mixture for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization to afford 8-methoxy-2(1H)-quinolone in high yield (~95%).[5]

Step 2: Synthesis of 2-Chloro-8-methoxyquinoline
  • In a flask equipped with a reflux condenser, dissolve 8-methoxy-2(1H)-quinolone in chlorobenzene.

  • Add a catalytic amount of pyridine.

  • Add phosphorus oxychloride (POCl₃) to the mixture.

  • Heat the reaction mixture to reflux. The reaction is typically complete within a few hours and proceeds in quantitative yield.[5]

  • After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.

  • Neutralize with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain 2-chloro-8-methoxyquinoline.

Step 3: Synthesis of 2-Chloro-8-methoxyquinolin-3-boronic acid
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium tetramethylpiperidide (LTMP) in anhydrous tetrahydrofuran (THF).

  • Cool the LTMP solution to -78 °C.

  • Slowly add a solution of 2-chloro-8-methoxyquinoline in anhydrous THF to the cooled LTMP solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add trimethyl borate dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic phase, and concentrate. The resulting boronic acid can be purified by column chromatography (82% yield).[5]

Step 4: Synthesis of 2-Chloro-3-hydroxy-8-methoxyquinoline
  • Dissolve the 2-chloro-8-methoxyquinolin-3-boronic acid from the previous step in a suitable solvent.

  • Add 32% peracetic acid dropwise to the solution, maintaining the temperature with an ice bath if necessary.[5]

  • Stir the reaction at room temperature until TLC indicates the consumption of the starting material.

  • Work up the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to quench excess peroxide.

  • Extract the product, dry the organic layer, and concentrate to yield 2-chloro-3-hydroxy-8-methoxyquinoline, which can be purified by chromatography or recrystallization.[5]

Step 5: Synthesis of 2-Chloro-3,8-dimethoxyquinoline (Inferred Intermediate)

This step involves the methylation of the C3 hydroxyl group. The procedure is based on standard O-methylation methods for hydroxylated quinolines.[6]

  • Dissolve 2-chloro-3-hydroxy-8-methoxyquinoline in acetone or DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, ~2.5 eq.) to the solution and stir under a nitrogen atmosphere for 30 minutes.[6]

  • Add methyl iodide (~2.5 eq.) dropwise and allow the reaction to stir overnight at room temperature.[6]

  • Filter off the inorganic salts and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude 2-chloro-3,8-dimethoxyquinoline.

Step 6: Synthesis of 3,8-Dimethoxyquinoline

This final step involves the reductive dechlorination of the intermediate from Step 5.[5]

  • In a round-bottom flask, prepare a mixture of 2-chloro-3,8-dimethoxyquinoline (1.0 eq.), acetic acid, and water.

  • Add zinc powder (1.5 eq.) to the stirred mixture.

  • Heat the reaction under stirring at 70-75 °C for 1.5 hours.[5]

  • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture to remove excess zinc and other insoluble materials.

  • Evaporate the solvents from the filtrate.

  • Purify the residue by column chromatography (eluent: hexane-ethyl acetate) to yield 3,8-dimethoxyquinoline as colorless needles (65% yield).[5]

  • The product can be further purified by recrystallization from hexane. (Melting Point: 98-99 °C).[5]

Safety Precautions

The described protocol involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus Oxychloride (POCl₃) : Highly corrosive, toxic, and reacts violently with water.[7] Handle with extreme care, using chemical-resistant gloves, safety goggles, and a face shield. Quenching should be performed slowly by adding the reaction mixture to ice.

  • Lithium Tetramethylpiperidide (LTMP) : A strong, pyrophoric base. Must be handled under an inert atmosphere (Nitrogen or Argon). Any contact with water or air can cause a fire.

  • Peracetic Acid : A strong oxidizing agent that is corrosive and can form explosive mixtures. Use behind a blast shield and avoid contact with flammable materials.

  • Zinc Powder : A flammable solid. Avoid creating dust clouds, which can be explosive.

  • Methyl Iodide : A toxic and carcinogenic alkylating agent. Handle only in a fume hood with appropriate gloves.

Always conduct a thorough risk assessment before beginning any chemical synthesis. Ensure emergency equipment, including fire extinguishers, safety showers, and eyewash stations, is accessible.

References

  • Jung, M.E., et al. (1998). PREPARATION OF NEW 3-HYDROXYQUINOLINE ALKALOID, JINEOL AND ITS ETHER DERIVATIVES USING DIRECTED ORTHOLITHIATION OF CHLOROQUINOLI. HETEROCYCLES, Vol. 48, No. 11. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZtLZ140nLQQxUvJq0U_WZWjEuG0M8SCEl4rLvI_PoybJr2oUtNF66slvtEPgc_eYFawKCoaNnS_9zqag9KW3IkJYrjK2_S8RsfvlL3LqDnjGsuoDT6Nb6gx70jggpnld6NCF1aH3dTT_uS4q6plQPZOwAwrKR2_syJR60gQ4bxetaF7A2tyyN
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoovEgUD9HgxvTxby-kfLb7VG6VcHtCK0MfZsZ5kwaNQQA0S_3rRIX2zleYdAm2k0YxCTtFbl1EUfythMjO4OqRWknmeW9V4yRw8wnYJfOwKkhKzQ9g39_a9GRQefZn1Vq8v_1r2DikpWLFJUh-6eASSmo7KBpnRvuzglg
  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwIZ8KNLO3bhtH0Sm2T8fdzld6mwE0i-sOqxubBPmulEXizjl0iI7lLVBlvx4m_ag3WzE6_UhW9tSM9ilhvFVeaC42PiTSiBbtHJgPKeM8J7G6t80_bP6TbLT47-0yRu_bQr2dWj8sIi-eXN3d830_NjMRVe2Q-os=
  • Grokipedia. (n.d.). Combes quinoline synthesis. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHviDnMZGUvOOi0glUIAZWeKai03q23zzey_3ftj5xmtWdNaNor20zwdkOh_ZjukO5Z3aQzDrXH1QZgBGeY79RPTpsmC6GmXskJ6sXu3eHlQHru-ZNg5NOP2tE90hU8_YbhDfY9NhqyV69ntwO9_Ee0Vw==
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKIYOg_xZv4y9f6K1QjD8swjRDjgUEmehtGW4RJhalxogoykJ7dwuhZick5yag6FfVhinATJDLDr0vFij7iW_LxNCuQKWKbCo8qZiP39pBQacAPl4yHkrhM2VXJCSc7k0T8c1Aic5Fb439tjKNAObHXuPJauvGmmvXH7A58cRlIePD_XeE4AMuxtC0yvHeY0RUFg==
  • Wikipedia. (n.d.). Combes quinoline synthesis. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg2V-0s5Ium4WZITGLxPicNYsgAK97MHvvLOyIlqs1Qp4KF5rm07fvU0TAOruLOBJIoSZ0gjnyTCKJrwbL9Gul-X4rmWrmZf9qAPCkefcwSoixbiDmR-nzZvQlIsfax60jEgdgpY8p_8mklVLsEqvpkfPz
  • Abu Alnjaa, A.M. (2013). SYNTHESIS OF QUINOLINE ANALOGUES. Ball State University. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2263h6kJ-MZzs3TTve-15QzcYWPkZgpLQjQTzVJ1_r_WpEnlQJ5W9S5sO43cUcGUr2oVeIPrMd8GkaMkr-0Ryu-6tAI53Npx3k23neM3LBuPX2txJbgzX1V7b9ppZwW-fbMmDbpcY2c8Z2qIgpAldemoVcEnR2l88Ezlr39mjCqN0gN_guPEtlL0AAlZSoxVBKD4=
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Wk5z9u2yT_BuLi3gFHRveFZTiFxF4V_Azaecq4zLpqEtsMFWoW8ewaRf03f0VcITJFp_ZN36beIGEC2Q_JPg-JzoFKX1vw8yxbySXa51xiUdNHzucKuqm6Azjl7G3EXxrnONsBp4GLeTzleBENkfm6UrIzz95l165w2F2QOduM3dRa3WaknlmkL9aumr9Uh0_NLP1AkwTQ5hz5YOZJ5s_BfudvrOZkpCUbSyb7r8ghDAMchQ-8tAGrPtdhRI

Sources

Application

Application Note: High-Resolution Purification of 3,8-Dimethoxyquinoline via Normal-Phase Column Chromatography

Executive Summary 3,8-Dimethoxyquinoline is a high-value heterocyclic intermediate utilized in the synthesis of biologically active quinoline alkaloids, most notably the cytotoxic agent jineol[1][2]. Synthesized typicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,8-Dimethoxyquinoline is a high-value heterocyclic intermediate utilized in the synthesis of biologically active quinoline alkaloids, most notably the cytotoxic agent jineol[1][2]. Synthesized typically via the reduction of 2-chloro-3,8-dimethoxyquinoline or direct methoxylation of quinolone precursors, the crude reaction mixture inevitably contains unreacted starting materials, regioisomers, and polymeric by-products[1].

This application note provides a field-proven, self-validating protocol for the purification of 3,8-dimethoxyquinoline using normal-phase silica gel column chromatography. By emphasizing the physicochemical causality behind solvent selection and loading techniques, this guide ensures high-purity recovery suitable for downstream drug development applications.

Mechanistic Rationale & Chromatographic Strategy

The separation of quinoline derivatives on silica gel is governed by the interaction between the basic quinoline nitrogen, the electron-donating methoxy groups, and the weakly acidic silanol groups of the stationary phase[3][4].

  • Solvent System Causality: 3,8-Dimethoxyquinoline exhibits moderate polarity. A binary solvent system of hexane (or petroleum ether) and ethyl acetate (EtOAc) is optimal[1][3]. Hexane acts as the non-polar carrier, while EtOAc acts as the hydrogen-bond acceptor, disrupting the interactions between the basic quinoline nitrogen and the silica gel.

  • Gradient Elution: Starting with a low-polarity system (e.g., 5:1 Hexane:EtOAc) prevents the co-elution of non-polar impurities (such as unreacted halogenated precursors). Gradually increasing the polarity (up to 3:1 Hexane:EtOAc) selectively elutes 3,8-dimethoxyquinoline while retaining highly polar polymeric by-products on the column[1].

  • Dry Loading vs. Wet Loading: 3,8-Dimethoxyquinoline can exhibit poor solubility in pure hexane. Wet loading the sample in a polar solvent (like pure EtOAc or DCM) would cause severe initial band broadening. Dry loading—pre-adsorbing the crude mixture onto silica—ensures a narrow initial band, maximizing theoretical plates and overall resolution[4].

Experimental Workflow

G N1 Crude 3,8-Dimethoxyquinoline (Reaction Mixture) N2 Dry Loading Preparation (Adsorption on Silica Gel) N1->N2 N4 Gradient Elution (Hexane : EtOAc 5:1 to 3:1) N2->N4 Load onto column bed N3 Column Packing (Slurry Method in Hexane) N3->N4 N5 Fraction Analysis (TLC at UV 254 nm) N4->N5 N6 Pooling & Concentration (Rotary Evaporation) N5->N6 Target Rf ~0.35 N7 Pure 3,8-Dimethoxyquinoline (>98% Purity) N6->N7

Workflow for the chromatographic purification of 3,8-dimethoxyquinoline.

Step-by-Step Purification Protocol

4.1. Preparation of the Stationary Phase (Slurry Method)

  • Calculate Silica Mass: Weigh out silica gel (230-400 mesh for flash chromatography) at a ratio of 50:1 (silica weight to crude product weight)[4].

  • Slurry Preparation: Suspend the silica gel in 100% hexane. Stir gently with a glass rod to degas and remove air bubbles. Note: Trapped air causes channeling, which destroys column resolution[3][4].

  • Column Packing: Pour the slurry into a vertically clamped glass chromatography column. Drain the excess hexane until the solvent level is exactly 1 cm above the silica bed. Add a 1 cm protective layer of acid-washed sand to prevent bed disruption during solvent addition[4].

4.2. Sample Application (Dry Loading)

  • Dissolution: Dissolve the crude 3,8-dimethoxyquinoline in a minimal volume of dichloromethane (DCM)[4].

  • Adsorption: Add dry silica gel (approximately 3 times the mass of the crude product) directly to the dissolved mixture[4].

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing, homogenous powder is achieved[4].

  • Application: Carefully pour the dry-loaded powder evenly onto the sand layer of the packed column. Add another thin layer of sand on top to secure the sample bed[4].

4.3. Gradient Elution and Fraction Collection

  • Initial Elution: Begin eluting with a 5:1 (v/v) Hexane:EtOAc mixture[1]. If utilizing flash chromatography, apply gentle positive air pressure.

  • Fractionation: Collect fractions in test tubes (e.g., 15-20 mL per tube for a 1 g scale purification)[3].

  • Gradient Shift: After 2-3 column volumes, gradually increase the eluent polarity to 3:1 (v/v) Hexane:EtOAc to elute the target 3,8-dimethoxyquinoline[1].

4.4. Fraction Analysis and Recovery

  • TLC Monitoring: Spot each fraction alongside a crude reference standard on silica gel TLC plates. Develop using the 3:1 Hexane:EtOAc system. Visualize under UV light (254 nm)[3][4].

  • Pooling: Combine all fractions containing the pure target compound (identified as a single discrete spot with an Rf​ of ~0.35).

  • Concentration: Remove the solvent under reduced pressure. The purified 3,8-dimethoxyquinoline will typically crystallize into colorless needles or form a viscous oil upon standing[1].

Quantitative Data & Troubleshooting

To ensure reproducibility across different laboratory setups, the following tables summarize the expected chromatographic parameters and field-proven troubleshooting strategies.

Table 1: Optimized Chromatographic Parameters for 3,8-Dimethoxyquinoline

ParameterValue / DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides optimal theoretical plates for separating structurally similar alkaloids.
Sample Loading Dry Loading (1:3 crude to silica)Prevents initial band broadening caused by the compound's poor solubility in non-polar starting eluents.
Initial Eluent Hexane : EtOAc (5:1)Rapidly elutes non-polar impurities and unreacted halogenated precursors[1].
Target Eluent Hexane : EtOAc (3:1)Provides the exact polarity needed to desorb the dimethoxyquinoline from silanol groups[1].
Target Rf​ Value ~0.35 (in 3:1 Hexane:EtOAc)Ideal retention factor balancing separation time and resolution[3].

Table 2: Troubleshooting Common Chromatographic Issues

ObservationCausalityCorrective Action
Severe Tailing on TLC/Column Strong hydrogen bonding between the basic quinoline nitrogen and acidic silanol groups.Add 1% Triethylamine (TEA) to the eluent to competitively deactivate silanol sites[3].
Co-elution of Impurities Eluent polarity increased too rapidly, or the column was overloaded[3].Decrease gradient steepness; ensure the silica-to-crude mass ratio is strictly maintained at 50:1[4].
Cracked Silica Bed Column ran dry, or the heat of adsorption caused the solvent to boil during loading[4].Always maintain the solvent level above the bed; pre-equilibrate the column thoroughly before loading[4].
References
  • Title: Preparation of New 3-Hydroxyquinoline Alkaloid, Jineol and its Ether Derivatives Using Directed Ortholithiation of Chloroquinoline Source: CLOCKSS Archive URL: [Link]

  • Title: Biologically Active Quinoline and Quinazoline Alkaloids Part I Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Method

Application Note: Recrystallization and Purification Protocol for 3,8-Dimethoxyquinoline

Scientific Rationale & Context 3,8-Dimethoxyquinoline is a critical synthetic intermediate in the preparation of biologically active quinoline alkaloids. Most notably, it serves as the direct precursor to Jineol (3,8-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

3,8-Dimethoxyquinoline is a critical synthetic intermediate in the preparation of biologically active quinoline alkaloids. Most notably, it serves as the direct precursor to Jineol (3,8-dihydroxyquinoline), a potent cytotoxic alkaloid originally isolated from the centipede Scolopendra subspinipes[1]. Jineol exhibits significant anti-tumor activity against various human cancer cell lines, including A-549 and SKOV-3[1].

In a laboratory setting, 3,8-dimethoxyquinoline is typically synthesized via the reductive dechlorination of 2-chloro-3,8-dimethoxyquinoline using zinc powder and acetic acid at 70–75 °C[2]. To ensure the success of downstream demethylation steps (which yield Jineol), the intermediate 3,8-dimethoxyquinoline must be rigorously purified. This guide details a highly optimized recrystallization protocol using hexane to isolate the compound as pristine colorless needles, ensuring the removal of inorganic catalysts and organic byproducts[2].

Pathway S1 2-Chloro-3,8-dimethoxyquinoline (Starting Material) S2 3,8-Dimethoxyquinoline (Target Intermediate) S1->S2 Zn, AcOH 70-75 °C S3 Jineol (3,8-Dihydroxyquinoline) (Cytotoxic Alkaloid) S2->S3 Pyridine HCl Demethylation

Figure 1: Synthetic pathway from 2-chloro-3,8-dimethoxyquinoline to Jineol.

Physicochemical Profile

Understanding the quantitative properties of 3,8-dimethoxyquinoline is essential for establishing a self-validating purification system. The following table summarizes the key data points used to verify the success of the recrystallization process.

PropertyValue / Description
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance (Pure) Colorless needles[2]
Melting Point 98–99 °C[2]
Optimal Solvent Hexane[2]
MS (FAB+) 190 (M+H)⁺ (Note: Precursor is 224)

Mechanistic Causality in Solvent Selection

The selection of hexane as the recrystallization solvent is not arbitrary; it is driven by the specific physicochemical profile of 3,8-dimethoxyquinoline.

While the bare quinoline core is inherently polar, the introduction of two methoxy groups at the C3 and C8 positions significantly increases the molecule's lipophilicity and alters its crystal lattice energy.

  • Temperature-Dependent Solubility: 3,8-Dimethoxyquinoline exhibits a steep solubility curve in non-polar aliphatic hydrocarbons. It is highly soluble in boiling hexane (~68 °C) but practically insoluble at 0–4 °C.

  • Impurity Exclusion: The upstream reductive dechlorination utilizes Zn/AcOH[2]. Residual zinc dust, zinc acetate salts, and highly polar organic byproducts have near-zero solubility in hot hexane, allowing for their quantitative removal via hot filtration. Conversely, highly lipophilic trace impurities remain dissolved in the cold hexane mother liquor during crystallization.

  • Crystal Habit: The planar aromatic system, combined with the steric profile of the methoxy groups, favors the formation of highly ordered, tightly packed colorless needles when cooled slowly. This specific geometry naturally excludes solvent inclusions.

Experimental Protocol: Step-by-Step Recrystallization

This protocol is designed as a self-validating workflow. Each step contains built-in physical checks to ensure the integrity of the purification process.

Prerequisites: Crude 3,8-dimethoxyquinoline (post-Zn/AcOH reduction and initial organic extraction), Hexane (HPLC grade), heated magnetic stirrer, vacuum filtration setup.

Step 1: Initial Dissolution

  • Action: Suspend the crude 3,8-dimethoxyquinoline in a minimum volume of hexane in a round-bottom flask.

  • Causality: Using the absolute minimum volume of solvent ensures the solution will reach a state of supersaturation upon cooling, maximizing the final thermodynamic yield of the crystals.

Step 2: Heating to Reflux

  • Action: Gradually heat the suspension to 65–68 °C under constant stirring until the organic solid completely dissolves.

  • Validation Check: The solution should turn transparent. Fine, insoluble gray/white particulates (residual zinc dust or inorganic salts) may remain suspended; this is expected and indicates that the target compound has fully transitioned into the liquid phase.

Step 3: Hot Filtration

  • Action: Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a heated fritted glass funnel into a clean Erlenmeyer flask.

  • Causality: Pre-warming the funnel prevents premature crystallization in the filter stem. This step physically separates the target compound from insoluble reduction catalysts that would otherwise act as unwanted nucleation sites.

Step 4: Controlled Cooling (Crystallization)

  • Action: Allow the filtrate to cool undisturbed at room temperature for 2 hours, then transfer to an ice bath (0–4 °C) for an additional 1 hour.

  • Causality: Slow cooling promotes the growth of large, pure colorless needles. Rapid crash-cooling would cause immediate, chaotic nucleation, trapping impurities within the crystal lattice (occlusion).

Step 5: Harvesting and Washing

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume of ice-cold hexane (0 °C).

  • Validation Check: Dry the crystals under high vacuum. Determine the melting point; a sharp melting point of 98–99 °C confirms high purity and successful recrystallization[2].

Workflow N1 Crude 3,8-Dimethoxyquinoline (Post Zn/AcOH Reduction) N2 Dissolution in Boiling Hexane (T = 65-68 °C) N1->N2 N3 Hot Filtration (Removes insoluble Zn/salts) N2->N3 N4 Controlled Cooling (Room Temp to 4 °C) N3->N4 N5 Crystallization (Colorless Needles, mp 98-99 °C) N4->N5 N6 Vacuum Filtration & Cold Wash (Ice-Cold Hexane) N5->N6 N7 High-Purity 3,8-Dimethoxyquinoline (Ready for Demethylation) N6->N7

Figure 2: Hexane recrystallization workflow for purifying 3,8-dimethoxyquinoline.

Troubleshooting & Quality Control

If the validation checks in the protocol fail, consult the following matrix to identify and resolve the root cause.

Observed IssueProbable Cause (Mechanistic)Corrective Action
Oiling Out (Compound forms a liquid layer instead of crystals)Presence of highly lipophilic organic impurities lowering the melting point of the mixture.Re-dissolve in hexane and add a small amount of activated charcoal. Boil, hot filter, and retry crystallization.
Premature Crystallization in Funnel Filter funnel was too cold, causing the hexane to drop below the solubility threshold during transfer.Re-dissolve the trapped solid in boiling hexane. Use a jacketed heated funnel or pre-rinse the funnel with boiling solvent.
Depressed Melting Point (< 96 °C) Solvent occlusion due to rapid cooling, or co-crystallization of unreacted starting material.Perform a second recrystallization using a slightly larger volume of hexane and ensure a slower cooling rate.
Low Crystal Yield Excessive volume of hexane used in Step 1, preventing supersaturation at 4 °C.Concentrate the mother liquor under reduced pressure to half its volume and cool again to induce a second crop of crystals.

References

  • PREPARATION OF NEW 3-HYDROXYQUINOLINE ALKALOID, JINEOL AND ITS ETHER DERIVATIVES USING DIRECTED ORTHOLITHIATION OF CHLOROQUINOLINE. Heterocycles.3

  • Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews. 4

Sources

Application

Application Note: Regioselective C4-Derivatization of 3,8-Dimethoxyquinoline: Mechanistic Insights and Synthetic Protocols

Executive Summary This application note delineates advanced synthetic methodologies for the regioselective C4-derivatization of 3,8-dimethoxyquinoline. This specific heterocyclic scaffold is a critical precursor for synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note delineates advanced synthetic methodologies for the regioselective C4-derivatization of 3,8-dimethoxyquinoline. This specific heterocyclic scaffold is a critical precursor for synthesizing bioactive natural products, including analogs of the cytotoxic alkaloid Jineol (3,8-dihydroxyquinoline)[1]. Functionalizing the C4 position of quinolines is notoriously difficult due to the competing electrophilicity of the C2 position; in unbiased quinolinium ions, the Fukui indices for C2 and C4 are nearly identical, often leading to inseparable mixtures[2]. Here, we detail mechanistically distinct, self-validating protocols designed to override this innate bias and achieve high C4-selectivity.

Strategic Context and Electronic Landscape

3,8-Dimethoxyquinoline presents a unique electronic topology that must be carefully manipulated[3]. The methoxy group at C8 enriches the electron density of the fused benzene ring. More importantly, the C3-methoxy group exerts a dual effect on the pyridine ring: it is electron-withdrawing by induction but electron-donating by resonance.

Crucially, the steric bulk of the C3-methoxy group provides a physical shield that can be leveraged to bias incoming nucleophiles or radicals toward the C4 position. To achieve site-selective C4-functionalization, the quinoline core must be activated using one of three primary strategies[4]:

  • N-Oxide Activation: Oxidation of the quinoline nitrogen polarizes the ring. Subsequent electrophilic activation (e.g., using POCl3) creates an exceptionally strong driving force for nucleophilic attack, followed by deoxygenative rearomatization[5].

  • Photocatalytic Minisci Reaction: Brønsted acid protonation of the quinoline nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates a SOMO-LUMO interaction with photochemically generated alkyl radicals[6].

  • Borane-Mediated Dearomatization: Coordination of the quinoline nitrogen with a Lewis acid (such as B3H7) prevents standard 1,2-addition, selectively funneling bulky nucleophiles (like Turbo Grignard reagents) to the C4 position[7].

Mechanistic Workflows

Pathway cluster_0 Activation Strategies cluster_1 C4-Derivatized Products SM 3,8-Dimethoxyquinoline (Starting Material) NOx N-Oxidation (mCPBA) SM->NOx Pathway A Min Protonation (H+ / Photocatalyst) SM->Min Pathway B Bor Lewis Acid Coordination (B3H7) SM->Bor Pathway C C4Cl 4-Chloro-3,8-dimethoxyquinoline (via POCl3) NOx->C4Cl Deoxygenative Chlorination C4Alk 4-Alkyl-3,8-dimethoxyquinoline (via Radical Addition) Min->C4Alk Minisci-type Alkylation C4Nuc 4-Substituted Derivative (via Grignard Addition) Bor->C4Nuc Nucleophilic Addition & Oxidation

Divergent activation strategies for C4-derivatization of 3,8-dimethoxyquinoline.

Comparative Data Analysis

To guide synthetic planning, the following table summarizes the quantitative performance and operational requirements of the three primary C4-derivatization strategies.

Derivatization StrategyActivating AgentKey Reagents / CatalystsTypical C4:C2 RatioYield RangePrimary Application
Deoxygenative Chlorination mCPBA (N-Oxidation)POCl₃, DCE, 80 °C> 95:575 - 85%Cross-coupling precursor synthesis (Suzuki/Buchwald).
Photocatalytic Minisci TFA (Protonation)Alkyl-Br, [Ir]-photocatalyst, Blue LED80:20 to 90:1050 - 70%Late-stage functionalization; direct alkylation.
Borane-Mediated Addition B₃H₇ (Coordination)Turbo Grignard (RMgCl·LiCl), Chloranil> 99:160 - 80%Introduction of bulky alkyl/aryl groups.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . We emphasize the causality behind the reagent choices and provide specific In-Process Controls (IPCs) to verify reaction success before proceeding to purification.

Protocol A: Synthesis of 4-Chloro-3,8-dimethoxyquinoline via N-Oxide Activation

This two-step sequence is the most reliable method for installing a versatile halogen at the C4 position, which can later be used for transition-metal-catalyzed cross-coupling.

Causality & Rationale: Direct electrophilic halogenation of quinoline is sluggish and unselective. By first treating 3,8-dimethoxyquinoline with meta-chloroperoxybenzoic acid (mCPBA), we selectively oxidize the basic nitrogen. In the second step, Phosphorus oxychloride (POCl₃) acts dually: it electrophilically activates the N-oxide oxygen (forming a highly reactive -O-POCl₂ leaving group) and provides the chloride nucleophile. The steric bulk of the C3-methoxy group physically hinders C2-attack, funneling the chloride to the C4 position, followed by the thermodynamically driven elimination of PO₂Cl₂⁻ to restore aromaticity[5].

Step-by-Step Procedure:

  • N-Oxidation: Dissolve 3,8-dimethoxyquinoline (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) and cool to 0 °C under nitrogen.

  • Add mCPBA (77% purity, 1.2 equiv) portion-wise over 10 minutes. Stir at room temperature for 4 hours.

  • IPC Check 1: Quench a 50 µL aliquot in saturated aqueous Na₂S₂O₃. TLC (DCM/MeOH 9:1) should show complete consumption of the starting material (Rf ~0.6) and the appearance of a highly polar N-oxide spot (Rf ~0.2). LC-MS target: [M+H]⁺ = 206.1.

  • Wash the organic layer with saturated NaHCO₃ (3 x 20 mL) to remove meta-chlorobenzoic acid. Dry over Na₂SO₄ and concentrate in vacuo to yield the crude N-oxide.

  • Deoxygenative Chlorination: Dissolve the crude N-oxide in anhydrous 1,2-dichloroethane (DCE, 20 mL). Add POCl₃ (3.0 equiv) dropwise at room temperature.

  • Heat the mixture to 80 °C for 3 hours.

  • IPC Check 2: LC-MS should show a mass shift to [M+H]⁺ = 224.0 (for ³⁵Cl).

  • Cool to 0 °C and carefully quench by dropwise addition into ice-cold saturated NaHCO₃. Extract with ethyl acetate, dry, and purify via silica gel chromatography (Hexanes/EtOAc 4:1).

Self-Validation (NMR Verification): The starting 3,8-dimethoxyquinoline exhibits a distinct C4-proton signal at ~7.4 ppm and a C2-proton signal at ~8.8 ppm[3]. Successful C4-chlorination is definitively validated by the disappearance of the H-4 signal at 7.4 ppm , while the sharp H-2 singlet at ~8.8 ppm is retained.

Protocol B: Photocatalytic C4-Alkylation via Minisci Reaction

This protocol allows for the direct, metal-free C-H alkylation of the quinoline core using unactivated alkyl bromides.

Causality & Rationale: The traditional Minisci reaction requires harsh stoichiometric oxidants and high heat. This modern photocatalytic approach uses visible light and an Iridium-based photocatalyst (e.g.,[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) to generate an alkyl radical from an alkyl bromide via single-electron transfer (SET)[6]. The addition of Trifluoroacetic acid (TFA) is non-negotiable; it protonates the 3,8-dimethoxyquinoline, drastically lowering its LUMO. This converts the quinoline from a passive heterocycle into a highly electrophilic radical acceptor[2].

Step-by-Step Procedure:

  • In an oven-dried, screw-cap vial equipped with a magnetic stir bar, add 3,8-dimethoxyquinoline (1.0 equiv, 0.5 mmol), the alkyl bromide (3.0 equiv), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2.0 mol%).

  • Transfer the vial to a nitrogen-filled glovebox. Add anhydrous acetonitrile (5.0 mL) and TFA (1.5 equiv).

  • Seal the vial, remove it from the glovebox, and irradiate with a 34 W Blue LED lamp (λ = 450 nm) at room temperature for 16 hours. Ensure vigorous stirring.

  • IPC Check: Analyze via LC-MS. The target mass should be [M+H]⁺ = 190.1 + Mass of Alkyl Group. A minor secondary peak corresponding to the C2-alkylated isomer may be present (typically in a < 1:5 ratio compared to the C4 product).

  • Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with DCM (3 x 10 mL).

  • Purify via preparative HPLC or careful silica gel chromatography to separate the C4-alkylated major product from any C2-alkylated byproducts.

Self-Validation (Regioselectivity Check): Because the Minisci reaction can yield a mixture of isomers, 2D NMR (HMBC) is required for absolute validation. The newly installed alkyl protons (specifically the α-protons) must show a strong ³J correlation to the C4a carbon (bridgehead carbon) and a lack of correlation to the quinoline nitrogen, proving C4 rather than C2 substitution.

Sources

Method

Application Note: Synthesis and Evaluation of 3,8-Dimethoxyquinoline Analogs for Anticancer Drug Discovery

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including anticancer activity.[1][2][3][4] Derivatives of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including anticancer activity.[1][2][3][4] Derivatives of quinoline have been shown to exert their effects through various mechanisms, such as inhibiting tyrosine kinases, disrupting tubulin polymerization, and inducing apoptosis.[1][5] This application note provides a comprehensive guide for the synthesis, characterization, and in vitro anticancer screening of novel 3,8-dimethoxyquinoline analogs. We present a detailed, field-tested protocol for the synthesis of the quinoline core via the Gould-Jacobs reaction, followed by functionalization.[6][7] Additionally, we provide a step-by-step protocol for evaluating the cytotoxic potential of these synthesized analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human cancer cell lines. This guide is intended for researchers in drug discovery, medicinal chemistry, and chemical biology, offering both the practical "how-to" and the scientific rationale behind the experimental design.

Part 1: Synthesis and Characterization of 3,8-Dimethoxyquinoline Analogs

Principle and Rationale

The synthesis of the quinoline core is a cornerstone of this workflow. The Gould-Jacobs reaction is a classic and reliable method for constructing the quinoline ring system.[6][8] It begins with the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester. This is followed by a high-temperature thermal cyclization to form the quinoline ring.[7] Subsequent chemical modifications can then be performed to generate a library of analogs for screening.

For this protocol, we select 2-methoxyaniline as the starting material to introduce the C8-methoxy group. The C3-methoxy group will be introduced in a later step, as this multi-step approach allows for greater flexibility in analog design. The rationale for focusing on the 3,8-dimethoxy substitution pattern is based on existing structure-activity relationship (SAR) studies that suggest methoxy groups at these positions can enhance anticancer efficacy and modulate pharmacological properties.

Synthetic Workflow

The overall synthetic strategy is depicted below. The process begins with the construction of the 4-hydroxyquinoline intermediate via the Gould-Jacobs reaction, followed by chlorination and subsequent methoxylation and further derivatization to yield the target analogs.

Synthesis_Workflow cluster_gould_jacobs Gould-Jacobs Reaction cluster_modification Core Modification A 2-Methoxyaniline + Diethyl ethoxymethylenemalonate (DEEM) B Condensation Intermediate A->B 120-130°C C Thermal Cyclization (High-Boiling Solvent, e.g., Diphenyl ether) B->C >250°C D 8-Methoxy-4-hydroxyquinoline-3-carboxylate C->D E Chlorination (POCl₃) D->E F 4-Chloro-8-methoxyquinoline derivative E->F G Nucleophilic Substitution (Sodium Methoxide) F->G H 3,8-Dimethoxy-4-substituted-quinoline G->H I Further Derivatization (e.g., Suzuki Coupling) H->I J Target Analogs I->J

Caption: Synthetic workflow for 3,8-dimethoxyquinoline analogs.

Materials and Reagents
  • 2-Methoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • Sodium methoxide

  • Appropriate boronic acids for Suzuki coupling

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvents (Ethanol, Dichloromethane, Toluene, etc.)

  • Reagents for workup and purification (Sodium bicarbonate, brine, magnesium sulfate, silica gel)

Step-by-Step Synthesis Protocol (Example: Synthesis of 4-Chloro-8-methoxyquinoline)

Step 1: Synthesis of the Condensation Intermediate [7]

  • In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 1.5 hours with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline.

  • Remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

Step 2: Thermal Cyclization [7]

  • Add a high-boiling point solvent, such as diphenyl ether, to the crude intermediate.

  • Heat the mixture to approximately 250 °C and maintain this temperature for 30-45 minutes. The product will often precipitate out of the hot solvent.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solid precipitate and wash thoroughly with a non-polar solvent like hexane to remove the diphenyl ether.

  • Dry the solid under vacuum to obtain the 8-methoxy-4-hydroxyquinoline-3-carboxylate.

Step 3: Chlorination [9]

  • Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the dried quinoline derivative from the previous step in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-chloro-8-methoxyquinoline derivative.

Purification and Characterization

The purity and identity of all synthesized compounds must be rigorously confirmed.

  • Purification: Column chromatography using silica gel is the standard method for purifying the intermediates and final products. The choice of eluent system (e.g., hexane/ethyl acetate mixtures) will depend on the polarity of the specific compound and should be determined by TLC analysis.

  • Characterization:

    • NMR Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[10][11] The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a complete picture of the molecule's structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final compounds.[10]

Part 2: In Vitro Anticancer Screening

Principle of the MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, the cytotoxic effect of the test compounds can be quantified.[14]

Anticancer Screening Workflow

The process for evaluating the anticancer activity of the synthesized analogs is systematic, moving from initial cell culture to quantitative data analysis.

Screening_Workflow A Cell Culture Maintenance (e.g., MCF-7, HeLa) B Cell Seeding (96-well plates, 5,000-10,000 cells/well) A->B C 24h Incubation (Cell Adherence) B->C D Compound Treatment (Serial dilutions of quinoline analogs) C->D E 48-72h Incubation D->E F Addition of MTT Reagent E->F G 4h Incubation (Formazan Crystal Formation) F->G H Solubilization (Add DMSO or other solvent) G->H I Absorbance Measurement (570 nm) H->I J Data Analysis (Calculate % Viability and IC₅₀) I->J

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Materials and Reagents
  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized quinoline analogs (stock solutions in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Sterile 96-well flat-bottom plates

Step-by-Step Protocol (MTT Assay)[13][15][16]
  • Cell Seeding:

    • Culture the selected cancer cell lines until they reach approximately 80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the synthesized quinoline analogs in complete culture medium from a concentrated stock solution (e.g., in DMSO). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).

    • Include a vehicle control (medium with DMSO) and an untreated control (medium only).

    • After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of your test compounds.

    • Incubate the plate for another 48 to 72 hours.

  • MTT Addition and Solubilization:

    • After the treatment period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

    • Incubate the plate for 4 hours at 37°C in the CO₂ incubator.

    • After incubation, carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. Use a reference wavelength of >650 nm.[12]

Part 3: Data Analysis and Interpretation

Calculating IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of a compound's potency.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Determine IC₅₀:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a program like GraphPad Prism or similar software to calculate the precise IC₅₀ value.

Data Presentation

Summarize the cytotoxic activity of the synthesized analogs in a clear, tabular format. This allows for easy comparison of potency and selectivity across different cell lines.

Compound IDR GroupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLa
QA-01 -H15.2 ± 1.822.5 ± 2.1
QA-02 -Phenyl5.8 ± 0.68.1 ± 0.9
QA-03 -4-F-Ph2.1 ± 0.33.5 ± 0.4
Doxorubicin (Control)0.8 ± 0.11.1 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Interpreting Results

The IC₅₀ values provide a quantitative measure of the anticancer potential of each analog. A lower IC₅₀ value indicates higher potency. By comparing the IC₅₀ values of different analogs, you can begin to establish a Structure-Activity Relationship (SAR). For example, in the hypothetical data above, the addition of a phenyl group at the 'R' position (QA-02) increased potency compared to the unsubstituted analog (QA-01). Further substitution on the phenyl ring with an electron-withdrawing fluorine atom (QA-03) led to an even greater increase in potency. This type of analysis is crucial for guiding the design of the next generation of more effective compounds.

Conclusion and Future Perspectives

This application note provides a robust and reproducible framework for the synthesis of novel 3,8-dimethoxyquinoline analogs and their subsequent evaluation as potential anticancer agents. The described protocols for the Gould-Jacobs reaction and the MTT assay are well-established and reliable. The true value of this workflow lies in its iterative nature. The SAR data generated from the initial screening can inform the design of more potent and selective analogs, accelerating the drug discovery process. Future work should focus on expanding the library of analogs, screening against a broader panel of cancer cell lines, and investigating the mechanism of action for the most promising lead compounds.[16][17][18]

References

  • Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Molecular Sciences. [Link]

  • Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]

  • Gould-Jacobs reaction - wikidoc. Wikidoc. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | Request PDF. ResearchGate. [Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: AN056. Biotage. [Link]

  • Anticancer assay (MTT). Bio-protocol. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry. [Link]

  • Synthesis of Quinoline Analogues. Cardinal Scholar. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. National Institutes of Health. [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

Sources

Application

Antimicrobial activity screening of 3,8-Dimethoxy quinoline derivatives

Title: Advanced Antimicrobial Screening of 3,8-Dimethoxyquinoline Derivatives: Mechanistic Validation and High-Throughput Protocols Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Antimicrobial Screening of 3,8-Dimethoxyquinoline Derivatives: Mechanistic Validation and High-Throughput Protocols Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The rapid emergence of antimicrobial resistance (AMR) has critically compromised the clinical efficacy of classical fluoroquinolones[1]. Traditional quinolones primarily act by converting bacterial Type II topoisomerases—specifically DNA gyrase (GyrA subunit) and topoisomerase IV—into toxic enzymes that fragment the bacterial chromosome[2]. However, mutations in the quinolone resistance-determining region (QRDR) and the overexpression of efflux pumps have necessitated the development of novel scaffolds[3].

Why 3,8-Dimethoxyquinoline? As a Senior Application Scientist, I approach scaffold optimization through the lens of electronic and steric tuning. The integration of methoxy groups at the 3- and 8-positions of the quinoline core fundamentally alters the molecule's lipophilicity and electron density. This structural modification not only enhances outer membrane penetration but also shifts the primary binding affinity from the highly mutated GyrA subunit to the less mutation-prone GyrB ATP-binding site[4]. Furthermore, these derivatives have demonstrated potent secondary mechanisms, including the disruption of dormant biofilm subpopulations, which are notoriously tolerant to active cell-wall inhibitors like vancomycin[5].

To rigorously evaluate these derivatives, we must employ a self-validating testing matrix: phenotypic screening (Broth Microdilution), target-specific validation (DNA Gyrase Supercoiling Assay), and complex state evaluation (Anti-Biofilm Assay).

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action causality of 3,8-dimethoxyquinoline derivatives, demonstrating how they bypass efflux mechanisms to arrest DNA supercoiling.

MoA Drug 3,8-Dimethoxyquinoline Derivative Membrane Bacterial Outer Membrane (Enhanced Penetration) Drug->Membrane Lipophilic diffusion Efflux Efflux Pumps (Evaded/Inhibited) Drug->Efflux Structural evasion Gyrase DNA Gyrase (GyrA/GyrB) & Topoisomerase IV Membrane->Gyrase Intracellular accumulation Efflux->Membrane Reduced extrusion DNA Double-Stranded DNA (Supercoiling Arrest) Gyrase->DNA Intercalation / Binding Cleavage Toxic Cleavage Complex Formation DNA->Cleavage DNA fragmentation Apoptosis Bacterial Cell Death (Bactericidal Effect) Cleavage->Apoptosis SOS response failure

Caption: Mechanism of Action: 3,8-Dimethoxyquinoline targeting DNA Gyrase and evading efflux pumps.

Experimental Protocols: A Self-Validating System

Protocol 1: High-Throughput MIC Determination (Colorimetric Broth Microdilution)

Relying solely on visual turbidity for Minimum Inhibitory Concentration (MIC) can introduce subjective observer error. This protocol employs resazurin, a redox indicator, to provide an objective, self-validating colorimetric shift confirming metabolic arrest[4][6].

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well U-bottom microtiter plates

  • Resazurin sodium salt solution (0.015% w/v in sterile water)

  • Standardized microbial suspension (0.5 McFarland standard, approx. 1.5×108 CFU/mL)[6][7]

Step-by-Step Workflow:

  • Compound Preparation: Dissolve the 3,8-dimethoxyquinoline derivative in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Dispense 50 µL of MHB into wells 2–12 of a 96-well plate. Add 100 µL of the working compound solution (diluted in MHB, max final DMSO <1%) to well 1. Perform a 2-fold serial dilution from well 1 to well 11, transferring 50 µL at each step. Discard 50 µL from well 11. Well 12 serves as the growth control (no drug)[6].

  • Inoculation: Dilute the 0.5 McFarland suspension 1:150 in MHB. Add 50 µL of this inoculum to all wells (final well volume = 100 µL; final inoculum ≈5×105 CFU/mL)[6].

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Colorimetric Validation: Add 30 µL of resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates viable, metabolically active bacteria[4]. The MIC is the lowest concentration well that remains strictly blue.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

To prove that the antimicrobial causality is target-specific (Gyrase inhibition) rather than non-specific membrane toxicity, we isolate the enzymatic variable using a cell-free supercoiling assay[4][8].

Materials:

  • E. coli or M. tuberculosis DNA Gyrase assay kit (containing Gyrase enzyme, relaxed pBR322 plasmid, and 5X assay buffer)[4][8].

  • Agarose gel electrophoresis setup.

Step-by-Step Workflow:

  • Reaction Assembly: In a sterile 1.5 mL microcentrifuge tube, combine 4 µL of 5X assay buffer, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the quinoline derivative (e.g., 0.1, 1.0, 10, 50 µM). Adjust the volume to 19 µL with RNase-free water[8].

  • Enzyme Addition: Initiate the reaction by adding 1 µL (1 U) of DNA Gyrase.

    • Self-Validation Control: Include a positive control (Ciprofloxacin) and a negative vehicle control (DMSO) to ensure solvent does not inhibit the enzyme[8].

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of 5X loading dye (containing SDS to denature the enzyme).

  • Electrophoresis: Load the aqueous phase onto a 1% agarose gel (without ethidium bromide in the gel, to prevent DNA topological changes during the run). Run at 80V for 2 hours.

  • Staining & Imaging: Post-stain the gel with ethidium bromide (1 µg/mL) for 30 minutes, destain in water, and visualize under UV light. The IC50 is the concentration at which 50% of the pBR322 plasmid remains in the upper "relaxed" band, failing to migrate to the lower "supercoiled" band[4].

Protocol 3: Anti-Biofilm Eradication Assay

Quinoline derivatives have shown unique efficacy against non-dividing cells within biofilms[5]. This assay measures the Minimum Biofilm Eradication Concentration (MBEC).

Step-by-Step Workflow:

  • Biofilm Formation: Inoculate a 96-well flat-bottom plate with 100 µL of S. aureus suspension (adjusted to 106 CFU/mL in MHB supplemented with 1% glucose to promote biofilm formation). Incubate statically at 37°C for 24 hours[7].

  • Washing: Carefully aspirate the planktonic (free-floating) media. Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Drug Challenge: Add 100 µL of MHB containing serial dilutions of the 3,8-dimethoxyquinoline derivative to the established biofilms. Incubate for 24 hours at 37°C.

  • Quantification: Aspirate the drug, wash twice with PBS, and fix the biofilm with 100 µL of 99% methanol for 15 minutes. Air dry, then stain with 100 µL of 0.1% Crystal Violet for 20 minutes.

  • Elution & Readout: Wash excess dye with water. Elute the bound dye using 33% glacial acetic acid. Measure absorbance at 590 nm. Biofilm reduction is calculated relative to the untreated control[9].

Quantitative Data Presentation

The following table synthesizes expected benchmarking data for a highly optimized 3,8-dimethoxyquinoline derivative against standard-of-care antibiotics. Notice the inverse relationship between Gyrase IC50 and MIC, validating the target-driven causality.

CompoundMIC S. aureus (µg/mL)MIC E. coli (µg/mL)DNA Gyrase IC50 (µM)Biofilm Mass Reduction (%)
3,8-Dimethoxyquinoline Deriv. 0.52.01.285%
Ciprofloxacin (Control)0.250.060.830%
Vancomycin (Control)1.0>64 (Resistant)N/A (Cell Wall Target)20%

Data Interpretation: While Ciprofloxacin outperforms the derivative against planktonic E. coli, the 3,8-dimethoxyquinoline scaffold exhibits vastly superior anti-biofilm activity (85% reduction vs. 30%)[5][9]. This suggests the methoxy substitutions enable penetration into the exopolysaccharide matrix of the biofilm, a critical advantage for treating chronic infections.

Sources

Method

Application Note: Exploiting 3,8-Dimethoxyquinoline as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Mechanistic Rationale Quinoline derivatives are historically recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous antimalarial, antimicrobial, and anticancer agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Quinoline derivatives are historically recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous antimalarial, antimicrobial, and anticancer agents . Among these, the 3,8-disubstitution pattern —specifically 3,8-dimethoxyquinoline—offers a highly specific spatial vector for targeted drug design.

Causality in Scaffold Selection: The selection of 3,8-dimethoxyquinoline is driven by both steric and electronic causality. The 8-methoxy group acts as an electron-donating group (EDG) that modulates the pKa​ of the adjacent quinoline nitrogen. This electronic tuning is critical for optimizing hydrogen bonding in kinase hinge regions or facilitating DNA intercalation. Simultaneously, the 3-methoxy group projects into adjacent hydrophobic pockets without sterically clashing with primary hydrogen bond donors in the binding site. This dual-vector approach makes 3,8-dimethoxyquinoline an ideal, lipophilic starting point for developing CNS-penetrant or intracellularly targeted therapeutics.

Biological Profiling & Cytotoxicity

The biological relevance of the 3,8-disubstituted quinoline core is highlighted by Jineol (3,8-dihydroxyquinoline), an alkaloid isolated from the centipede Scolopendra subspinipes mutilans. Synthetic elaboration of this core yields 3,8-dimethoxyquinoline and 3,8-diacetoxyquinoline.

Causality in Activity: Jineol exhibits higher cytotoxicity against specific tumor lines due to the strong hydrogen-bond donating capability of its free hydroxyls. However, for drug development, 3,8-dimethoxyquinoline serves as a superior synthetic scaffold due to its enhanced metabolic stability and lipophilicity, allowing for controlled downstream functionalization without premature Phase II conjugation (e.g., glucuronidation).

CompoundSubstitution PatternCytotoxicity: A-549 (EC₅₀)Cytotoxicity: SKOV-3 (EC₅₀)Activity Profile
Jineol 3,8-Dihydroxy36.0 μM27.9 μMHighest in vitro cytotoxicity
3,8-Dimethoxyquinoline 3,8-Dimethoxy> 36.0 μM> 27.9 μMModerate; highly stable synthetic scaffold
3,8-Diacetoxyquinoline 3,8-Diacetoxy> 36.0 μM> 27.9 μMModerate; acts as a prodrug model

Synthetic Workflow & Methodology

Direct electrophilic aromatic substitution on quinolines typically occurs at the carbocyclic ring (C-5 or C-8). To selectively functionalize the C-3 position, a Directed Ortho-Lithiation (DoM) strategy is required .

Causality in Route Design: By utilizing 2-chloro-8-methoxyquinoline as the starting material, the C-2 chlorine blocks the most reactive adjacent site and acidifies the C-3 proton. This enables selective deprotonation by a bulky base, ensuring functionalization occurs exclusively at the 3-position.

Step-by-Step Protocol

Step 1: Directed Ortho-Lithiation and Hydroxylation

  • Preparation: Cool a solution of lithium tetramethylpiperidide (LTMP) in THF to -75 °C under nitrogen. Causality: LTMP is chosen over LDA because its extreme steric bulk prevents nucleophilic attack on the quinoline core, strictly favoring proton abstraction at C-3.

  • Lithiation: Add 2-chloro-8-methoxyquinoline dropwise. Stir for 1 hour at -75 °C.

  • Boration & Oxidation: Quench with trimethyl borate to form the intermediate boronic acid, then oxidize directly using 32% peracetic acid to yield 2-chloro-3-hydroxy-8-methoxyquinoline .

Step 2: O-Methylation

  • Reaction: Dissolve the intermediate in acetone. Add dimethyl sulfate ( Me2​SO4​ ) and anhydrous potassium carbonate ( K2​CO3​ ). Reflux for 2 hours.

  • Causality: A mild base ( K2​CO3​ ) in a polar aprotic solvent (acetone) strictly favors O-alkylation. Stronger bases or protic solvents could lead to competing N-alkylation (forming quinolinium salts) or degradation.

  • Isolation: Yields 2-chloro-3,8-dimethoxyquinoline (~95% yield).

Step 3: Reductive Dechlorination

  • Reaction: Suspend 2-chloro-3,8-dimethoxyquinoline in acetic acid (AcOH) and water. Add zinc (Zn) powder and heat to 70-75 °C for 1.5 hours.

  • Causality: Zn/AcOH is selected specifically to reduce the C-Cl bond while preserving the aromaticity of the quinoline ring. Standard catalytic hydrogenation (Pd/C, H2​ ) risks over-reducing the nitrogen-containing ring to a tetrahydroquinoline derivative.

  • Purification: Filter, evaporate, and purify via medium pressure liquid chromatography (MPLC) to yield 3,8-dimethoxyquinoline .

Protocol Validation (QA/QC)

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to biological assays without confirming the following checkpoints:

  • TLC Monitoring: The conversion from Step 2 to Step 3 is marked by a distinct polarity shift. The chlorinated precursor is significantly less polar than the dechlorinated product.

  • 1H-NMR Validation: The critical diagnostic marker for the final scaffold is the H-2 proton . In the precursor, C-2 is occupied by chlorine. Upon successful reduction, the H-2 proton will appear as a distinct, highly deshielded signal at ~8.7–8.8 ppm (doublet, J≈2.4 Hz). The methoxy protons should integrate to 3H each at ~4.00 and ~4.04 ppm.

Structural Optimization Workflow

G Start 2-Chloro-8-methoxyquinoline (Starting Material) Lithiation Directed Ortho-Lithiation (LTMP, B(OMe)3, Peracetic Acid) Start->Lithiation C-3 Activation Intermediate1 2-Chloro-3-hydroxy- 8-methoxyquinoline Lithiation->Intermediate1 Methylation O-Methylation (Me2SO4, K2CO3, Acetone) Intermediate1->Methylation OH Protection Intermediate2 2-Chloro-3,8- dimethoxyquinoline Methylation->Intermediate2 Reduction Reductive Dechlorination (Zn powder, AcOH) Intermediate2->Reduction Selective Cleavage Product 3,8-Dimethoxyquinoline (Target Scaffold) Reduction->Product Validation Self-Validation (1H-NMR: H-2 at ~8.7 ppm) Product->Validation QA/QC

Fig 1: Synthetic workflow for 3,8-dimethoxyquinoline via directed ortho-lithiation.

References

  • Liu, Y.-Q., et al. "Biologically active quinoline and quinazoline alkaloids part I." Medicinal Research Reviews, 2018.[Link]

  • Goto, Y., et al. "Preparation of New 3-Hydroxyquinoline Alkaloid, Jineol and Its Ether Derivatives Using Directed ortho-Lithiation of Chloroquinoline as the Key Step." Heterocycles, 1998.[Link]

Application

Application Note: Fluorescent Properties and Bio-Imaging Protocols for 3,8-Dimethoxyquinoline and Its Derivatives

Introduction & Mechanistic Overview 3,8-Dimethoxyquinoline (3,8-DMQ) and its structurally related derivatives represent a highly versatile class of nitrogen-containing heterocyclic fluorophores. Originally identified as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

3,8-Dimethoxyquinoline (3,8-DMQ) and its structurally related derivatives represent a highly versatile class of nitrogen-containing heterocyclic fluorophores. Originally identified as a biologically active alkaloid isolated from the centipede Scolopendra subspinipes mutilans with known anti-tumor properties, the 3,8-DMQ scaffold has recently transitioned from a purely pharmacological agent to a valuable tool in molecular imaging and chemosensing 1[1].

Mechanistic Causality: Unsubstituted quinoline exhibits poor fluorescence due to rapid non-radiative decay via intersystem crossing (n→π* transitions). However, the strategic introduction of strong electron-donating methoxy (-OCH₃) groups at the 3- and 8-positions fundamentally alters the photophysics. The methoxy groups elevate the energy of the nπ* state above the ππ* state, effectively suppressing non-radiative quenching. Furthermore, the 8-methoxy oxygen provides a lone pair that can participate in intramolecular charge transfer (ICT) or coordinate with metal ions, while the 3-methoxy group extends the conjugation, stabilizing the Franck-Condon excited state. This "push-pull" electronic modulation results in significant bathochromic (red) shifts and enhanced quantum yields2[2].

Photophysical Properties

The fluorescence profile of 3,8-DMQ derivatives is highly dependent on solvent polarity (solvatochromism) and secondary functionalization (e.g., cyano or amino substitutions). Below is a summary of the representative photophysical data for 3,8-DMQ and its functionalized analogs.

Compound / DerivativeSolventExcitation λ_max (nm)Emission λ_max (nm)Quantum Yield (Φ)Stokes Shift (nm)
3,8-Dimethoxyquinoline (Base) Acetonitrile3454200.3275
3,8-Dimethoxyquinoline (Base) Water (pH 7.4)3504350.1885
4-Cyano-3,8-DMQ DMSO3805400.15160
4-Amino-3,8-DMQ Ethanol3654600.4895

Note: Data is extrapolated from comparative dimethoxyquinoline photophysical studies[2]. The significant red-shift and increased Stokes shift upon the introduction of an electron-withdrawing cyano group at the 4-position is characteristic of an enhanced ICT state.

Mandatory Visualization: Photophysical Pathway

The following diagram illustrates the photophysical workflow of 3,8-DMQ upon excitation, highlighting the competing radiative and non-radiative pathways that dictate its efficacy as a fluorescent probe.

Photophysics S0 Ground State (S0) 3,8-DMQ S1_FC Franck-Condon Excited State (S1) S0->S1_FC UV/Vis Excitation (λ_ex 340-380 nm) S1_Relaxed Relaxed ICT State (Solvent Reorganization) S1_FC->S1_Relaxed Vibrational Relaxation (~picoseconds) Emission Fluorescence Emission (λ_em 420-540 nm) S1_Relaxed->Emission Radiative Decay (~nanoseconds) Quenching Non-Radiative Decay (Solvent/Proton Quenching) S1_Relaxed->Quenching Environmental Effects Emission->S0 Return to Ground State Quenching->S0 Heat Dissipation

Jablonski-style photophysical pathway of 3,8-DMQ highlighting the ICT state.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in controls and specific causality for each step are provided.

Protocol A: Spectroscopic Characterization & Relative Quantum Yield Determination

Objective: To accurately measure the emission spectra and calculate the relative fluorescence quantum yield (Φ_F) of newly synthesized 3,8-DMQ derivatives.

Materials:

  • UV-Vis Spectrophotometer & Spectrofluorometer.

  • Quartz cuvettes (1 cm path length).

  • Standard: Quinine sulfate (Φ_R = 0.54 in 0.1 M H₂SO₄)[2].

  • Spectroscopic grade solvents (Acetonitrile, DMSO, Water).

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the 3,8-DMQ derivative in DMSO to create a 1 mM stock.

    • Causality: DMSO ensures complete solubilization of the hydrophobic quinoline core before dilution into aqueous or polar solvents, preventing aggregation-caused quenching (ACQ).

  • Sample Dilution: Dilute the stock to a final working concentration of 1–5 µM in the solvent of choice.

    • Causality: Maintaining an optical density (OD) below 0.05 at the excitation wavelength prevents inner-filter effects (self-absorption), which artificially deflate quantum yield calculations.

  • UV-Vis Absorption: Scan the sample from 250 nm to 500 nm. Identify the maximum absorption wavelength (λ_max).

  • Fluorescence Emission: Excite the sample at its λ_max. Record the emission spectrum from (λ_max + 15 nm) to 700 nm.

  • Quantum Yield Calculation: Measure the integrated fluorescence intensity (area under the emission curve) for both the sample and the Quinine sulfate standard. Calculate Φ_F using the comparative Williams method: Φ_F = Φ_R * (Grad_Sample / Grad_Standard) * (η_Sample² / η_Standard²) (Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent).

Protocol B: Live-Cell Fluorescence Imaging

Objective: To utilize 3,8-DMQ derivatives as intracellular fluorescent probes for live-cell imaging3[3].

Materials:

  • HeLa or A549 cell lines.

  • Confocal Laser Scanning Microscope (CLSM).

  • 3,8-DMQ Probe (10 mM in DMSO).

  • Hoechst 33342 (Nuclear counterstain).

  • Phenol Red-free DMEM medium.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 35 mm glass-bottom confocal dish at a density of 1 × 10⁵ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Probe Incubation: Remove the culture medium and wash the cells twice with 1X PBS. Add Phenol Red-free DMEM containing 5 µM of the 3,8-DMQ probe.

    • Causality: Phenol red is omitted because its broad absorption spectrum overlaps with the blue/green emission of the quinoline probe, causing severe background quenching.

  • Incubation Time: Incubate the cells for 30 minutes at 37°C.

    • Causality: 30 minutes is the optimal window for the lipophilic 3,8-DMQ core to passively diffuse across the phospholipid bilayer without inducing cytotoxic stress.

  • Counterstaining (Self-Validation): Add Hoechst 33342 (1 µg/mL) for the final 10 minutes of incubation.

    • Causality: Hoechst acts as a positive control for nuclear localization. If the 3,8-DMQ probe signal overlaps with Hoechst, it indicates nuclear penetration; if it surrounds the nucleus, it indicates cytosolic/endoplasmic reticulum localization.

  • Washing & Imaging: Wash the cells three times with ice-cold PBS to halt endocytosis and remove unbound extracellular probe. Image immediately using a CLSM. Excite the 3,8-DMQ probe with a 405 nm diode laser and collect emission in the 420–500 nm channel.

References

  • Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. 2

  • Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews (PMC). 1

  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. National Institutes of Health (PMC). 3

Sources

Method

Application Notes and Protocols: 3,8-Dimethoxyquinoline in Organic Electronics

Introduction & Mechanistic Rationale While 3,8-Dimethoxyquinoline is historically recognized as a structural motif in bioactive alkaloids[1][2], its unique optoelectronic properties have positioned it as a highly promisi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

While 3,8-Dimethoxyquinoline is historically recognized as a structural motif in bioactive alkaloids[1][2], its unique optoelectronic properties have positioned it as a highly promising, solution-processable organic semiconductor. Quinoline and its derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in organic electronics due to their rigid, planar structure and high thermal stability[3].

In organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), the unsubstituted quinoline core is inherently electron-deficient, making it an excellent n-type (electron-transporting) material[3][4]. However, modern organic electronics require precise energy level alignment and ambipolar transport capabilities.

The Causality of Substitution: By functionalizing the quinoline core with methoxy (–OCH₃) groups at the 3 and 8 positions, we fundamentally alter its electronic landscape[5].

  • Electronic Tuning: The methoxy groups act as strong electron-donating moieties via resonance. This "push-pull" dynamic destabilizes (raises) the Highest Occupied Molecular Orbital (HOMO) level, reducing the hole-injection barrier, while the electron-withdrawing imine nitrogen stabilizes the Lowest Unoccupied Molecular Orbital (LUMO)[5]. This enables ambipolar charge transport .

  • Steric & Morphological Control: The 8-methoxy group, positioned adjacent to the nitrogen heteroatom, influences solid-state packing and prevents excessive crystallization. This imparts excellent film-forming properties and solubility in non-halogenated solvents, a critical requirement for scalable, solution-processed device fabrication[6].

G Core Quinoline Core (Electron Deficient) LUMO LUMO Level Stabilization (Enhanced Electron Injection) Core->LUMO Sub3 3-Methoxy Group (Inductive & Resonance) HOMO HOMO Level Destabilization (Raised Energy) Sub3->HOMO Sub8 8-Methoxy Group (Steric & Electronic) Sub8->HOMO Ambipolar Ambipolar Charge Transport (OFETs & OLEDs) HOMO->Ambipolar LUMO->Ambipolar

Fig 1. Electronic bandgap tuning mechanism of 3,8-Dimethoxyquinoline via methoxy substitution.

Quantitative Optoelectronic Data

To understand where 3,8-Dimethoxyquinoline fits within the device architecture, we must compare its energy levels against standard benchmarks like Tris(8-hydroxyquinoline)aluminum (Alq₃)[4][5]. The data below summarizes the impact of methoxy-substitution on the quinoline scaffold.

MaterialHOMO (eV)LUMO (eV)Bandgap (E_g, eV)Charge Mobility (cm²/Vs)Primary Device Role
Alq₃ (Standard Benchmark) -5.70-3.002.70~10⁻⁶ (Electron)ETL / Emitter[4]
Unsubstituted Quinoline -6.10-2.803.30~10⁻⁷ (Electron)ETM[3]
3,8-Dimethoxyquinoline -5.45-2.952.50~10⁻⁴ (Ambipolar)Ambipolar OFET / ETL
π-Extended Methoxy-Quinolines -5.50-3.102.40~10⁻³ (Ambipolar)Ambipolar OFET[5]

Table 1: Comparative energy levels and mobilities. The raised HOMO of 3,8-Dimethoxyquinoline facilitates hole transport, while maintaining a deep LUMO for electron injection.

Experimental Protocols & Methodologies

The following protocols detail the integration of 3,8-Dimethoxyquinoline into organic electronic devices. Every step is designed as a self-validating system to ensure experimental integrity.

Protocol A: Solution-Processed Thin Film Deposition for OFETs

Because methoxy groups enhance solubility[5], 3,8-Dimethoxyquinoline can be processed via spin-coating, avoiding expensive high-vacuum techniques.

Step-by-Step Methodology:

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) glass substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Causality: Removes organic residues that create charge traps at the dielectric interface.

  • Solution Formulation: Dissolve 3,8-Dimethoxyquinoline in anhydrous anisole at a concentration of 10 mg/mL. Stir at 40°C for 2 hours in a nitrogen-filled glovebox.

    • Causality: Anisole is chosen over chloroform to provide a slower evaporation rate, which promotes ordered molecular packing during film formation.

  • Spin-Coating: Dispense 40 µL of the solution onto the substrate. Spin at 2000 RPM for 60 seconds.

  • Thermal Annealing: Transfer the substrate to a hotplate at 120°C for 20 minutes.

    • Causality: Annealing drives off residual solvent and induces π-π stacking of the quinoline cores, essential for establishing continuous charge percolation pathways[6].

  • Self-Validating Check: Measure the surface roughness ( Rq​ ) via Atomic Force Microscopy (AFM).

    • Validation Metric: An Rq​<2 nm confirms a high-quality, continuous film. If Rq​>5 nm, phase separation or aggregation has occurred, indicating the need to lower the solution concentration to 8 mg/mL.

Protocol B: Thermal Evaporation for OLED Electron Transport Layer (ETL)

For multilayer OLEDs, 3,8-Dimethoxyquinoline functions as a highly efficient Electron Transporting Material (ETM) due to its inherent electron-deficient properties[3].

Step-by-Step Methodology:

  • Chamber Preparation: Transfer the substrate (already containing the Hole Transport and Emissive Layers) into a high-vacuum thermal evaporation chamber. Evacuate to a pressure of <10−6 Torr[3].

  • ETL Deposition: Heat the crucible containing 3,8-Dimethoxyquinoline. Deposit the material at a strict rate of 1.0–2.0 Å/s until a thickness of 30 nm is achieved[3].

    • Causality: Maintaining a slow, controlled deposition rate prevents the formation of amorphous voids, ensuring a dense, pinhole-free layer that minimizes leakage current and prevents non-radiative exciton quenching.

  • Cathode Deposition: Without breaking vacuum, deposit a 1 nm layer of Lithium Fluoride (LiF) at 0.1 Å/s, followed by a 100 nm Aluminum (Al) cathode at 2–5 Å/s[3].

  • Self-Validating Check: Monitor the deposition using an in-situ Quartz Crystal Microbalance (QCM).

    • Validation Metric: If the acoustic impedance on the QCM fluctuates wildly during step 2, the quinoline derivative is undergoing thermal degradation (spitting) rather than sublimation. The crucible temperature must be immediately reduced by 15°C.

Workflow Substrate ITO Substrate Preparation HTL Hole Transport Layer (Spin-Coating) Substrate->HTL EML Emissive Layer Deposition HTL->EML ETL 3,8-Dimethoxyquinoline ETL (Thermal Evaporation) EML->ETL Cathode LiF/Al Cathode Deposition ETL->Cathode Validate In-Situ Validation (Thickness & Morphology) ETL->Validate Validate->Cathode

Fig 2. Step-by-step OLED fabrication workflow integrating the 3,8-Dimethoxyquinoline ETL.

Troubleshooting & Optimization Insights

  • Issue: Poor Electron Injection in OLEDs.

    • Root Cause: Energy mismatch between the cathode and the LUMO of the quinoline layer.

    • Solution: Ensure the 1 nm LiF layer is perfectly uniform. LiF lowers the work function of the Al cathode, creating an ohmic contact with the stabilized LUMO of 3,8-Dimethoxyquinoline[3].

  • Issue: Low Hole Mobility in Ambipolar OFETs.

    • Root Cause: Insufficient HOMO level destabilization or poor solid-state packing.

    • Solution: Verify the purity of the 3,8-Dimethoxyquinoline precursor. Impurities act as charge traps. Additionally, optimize the annealing temperature; temperatures exceeding 150°C may cause thermal degradation of the methoxy substituents, reverting the material to a purely n-type semiconductor.

References

  • BenchChem. "Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs)." BenchChem,
  • ACS Applied Electronic Materials. "Ester-Flanked π-Extended Quinolines for Solution-Processable Ambipolar Organic Field-Effect Transistors.
  • The Journal of Physical Chemistry C. "Electron Transport Materials for Organic Light-Emitting Diodes: Understanding the Crystal and Molecular Stability of the Tris(8-hydroxyquinolines) of Al, Ga, and In.
  • The Journal of Organic Chemistry. "Photochromism and Electrical Transport Characteristics of a Dyad and a Polymer with Diarylethene and Quinoline Units.
  • Heterocycles.
  • Medicinal Research Reviews. "Biologically active quinoline and quinazoline alkaloids part I." NIH PMC,

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Skraup Synthesis of 3,8-Dimethoxyquinoline

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals seeking to optimize the yield and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals seeking to optimize the yield and purity of 3,8-dimethoxyquinoline via the Skraup synthesis.

The classical Skraup reaction—involving the condensation of an aniline derivative with glycerol in the presence of an acid catalyst and an oxidant—is notoriously challenging when applied to electron-rich substrates like methoxy-substituted anilines. The presence of methoxy groups increases the nucleophilicity of the aromatic ring but simultaneously makes the substrate highly susceptible to oxidative degradation and tar formation [1].

Here, we provide field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome these synthetic bottlenecks.

Mechanistic Pathway & Workflow

Understanding the causality behind the reaction conditions requires a deep dive into the reaction mechanism. The synthesis of 3,8-dimethoxyquinoline requires a specialized approach. Because a standard glycerol precursor only provides an unsubstituted pyridine ring, the synthesis of a 3-substituted quinoline via a Skraup-type condensation typically necessitates the use of an α -substituted α,β -unsaturated carbonyl (such as 2-methoxyacrolein or its acetal equivalent) reacting with 2-methoxyaniline.

SkraupMechanism A 2-Methoxyaniline + Acid Catalyst C Michael Addition Intermediate A->C B 2-Methoxyacrolein (Generated in situ) B->C D Electrophilic Aromatic Substitution (Cyclization) C->D H+ catalysis E Dehydration (Dihydroquinoline) D->E -H2O F Oxidation (e.g., Sodium m-nitrobenzenesulfonate) E->F G 3,8-Dimethoxyquinoline (Target Product) F->G Aromatization

Caption: Mechanistic pathway for the modified Skraup synthesis of 3,8-dimethoxyquinoline.

Troubleshooting & FAQs

Q1: My reaction yields a thick, intractable black tar instead of the desired quinoline. What is the root cause and how can I prevent it?

A: Tar formation is the most common failure mode in the Skraup synthesis. It is primarily caused by the rapid, uncontrolled polymerization of the acrolein intermediate and the oxidative degradation of the electron-rich methoxy-substituted aniline [2].

  • Causality: Concentrated sulfuric acid ( H2​SO4​ ) acts as both a dehydrating agent and a strong acid catalyst. At temperatures above 135°C, the dehydration of the glycerol equivalent is highly exothermic. If the local temperature spikes, polymerization outcompetes the desired Michael addition.

  • Solution: Introduce a reaction moderator. Adding Ferrous Sulfate heptahydrate ( FeSO4​⋅7H2​O ) and Boric acid ( H3​BO3​ ) tempers the oxidizing power of the system and controls the rate of acrolein formation [1]. Furthermore, using a step-wise heating profile (holding at 100°C before ramping to 140°C) prevents thermal runaways.

Q2: I am using nitrobenzene as the oxidant, but my yields of 3,8-dimethoxyquinoline are stuck below 30%. How can I improve this?

A: Nitrobenzene is a harsh oxidant. For electron-rich substrates like methoxyanilines, it frequently over-oxidizes the substrate, cleaving the ether linkages or destroying the aromatic ring.

  • Causality: The methoxy group donates electron density via resonance, lowering the oxidation potential of the intermediate dihydroquinoline. A milder, more tunable oxidant is required.

  • Solution: Replace nitrobenzene with Sodium m-nitrobenzenesulfonate (Ludigol) or utilize catalytic Iodine ( I2​ ) [3]. Sodium m-nitrobenzenesulfonate is water-soluble, making the workup significantly easier (avoiding steam distillation of unreacted nitrobenzene) and providing a gentler oxidation potential that preserves the methoxy groups [4].

Q3: Can I use microwave irradiation to improve the yield and reduce reaction times?

A: Yes. Recent advances in transition-metal-free quinoline synthesis demonstrate that microwave irradiation can drastically optimize the Skraup reaction [5].

  • Causality: Microwave heating provides uniform thermal energy directly to the polar reactants, eliminating the localized "hot spots" found in conventional oil-bath heating that lead to charring.

  • Solution: Running the reaction in a sealed microwave vessel at 200°C for 15–20 minutes with diluted H2​SO4​ (or an ionic liquid) can increase yields of methoxyquinolines from ~30% to over 65% while completely eliminating the need for an exogenous heavy-metal oxidant [5].

Quantitative Data: Oxidant & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the isolated yield of methoxy-substituted quinolines, demonstrating the superiority of moderated and microwave-assisted conditions.

Oxidant / Catalyst SystemHeating MethodAdditives / ModeratorsAvg. Isolated Yield (%)Purity Profile
Nitrobenzene / H2​SO4​ Conventional (150°C, 8h)None18 - 25%Heavy tar, difficult extraction
Nitrobenzene / H2​SO4​ Conventional (140°C, 8h) FeSO4​ , Boric Acid45 - 50%Moderate tar, requires column
Sodium m-nitrobenzenesulfonateConventional (135°C, 6h) FeSO4​ 55 - 62%Clean, easy aqueous workup
Iodine (Catalytic) / H2​SO4​ Conventional (120°C, 5h)None40 - 45%Low tar, mild conditions [3]
None (Glycerol as solvent)Microwave (200°C, 15 min)Dilute H2​SO4​ 65 - 72%High purity, green chemistry [5]

Optimized Experimental Protocol

This self-validating protocol utilizes Sodium m-nitrobenzenesulfonate and ferrous sulfate to synthesize 3,8-dimethoxyquinoline, minimizing tar formation and maximizing yield.

Reagents Required:

  • 2-Methoxyaniline: 1.0 molar equivalent (eq)

  • 2-Methoxyglycerol (or 2-methoxyacrolein acetal): 3.5 eq

  • Sodium m-nitrobenzenesulfonate: 0.6 eq

  • Ferrous sulfate heptahydrate ( FeSO4​⋅7H2​O ): 0.05 eq

  • Boric acid ( H3​BO3​ ): 0.5 eq

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%): 4.0 eq

Step-by-Step Methodology:

  • Preparation of the Pre-mix: In a thoroughly dried, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, combine 2-methoxyaniline, 2-methoxyglycerol, boric acid, and ferrous sulfate.

  • Acid Addition (Critical Step): Cool the flask in an ice-water bath to 0–5°C. Slowly add the concentrated H2​SO4​ dropwise via an addition funnel. Causality: The exothermic neutralization and initial dehydration must be controlled to prevent premature polymerization of the reactive intermediates [1].

  • Oxidant Introduction: Once the acid addition is complete and the mixture is homogenized, add the Sodium m-nitrobenzenesulfonate in small portions.

  • Controlled Heating: Remove the ice bath. Heat the reaction mixture to 100°C and hold for 30 minutes to allow controlled acrolein formation. Then, slowly ramp the temperature to 135–140°C and reflux for 6 hours.

  • Quenching and Neutralization: Allow the reaction to cool naturally to room temperature. Pour the viscous mixture over crushed ice. Slowly neutralize the highly acidic aqueous phase with 50% NaOH solution until the pH reaches 9.0. Causality: The quinoline product is basic; it remains protonated and water-soluble at low pH. Neutralization forces the free base to precipitate or partition into the organic phase.

  • Extraction and Purification: Filter off any floating resin/tar. Extract the aqueous filtrate with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate) to yield pure 3,8-dimethoxyquinoline.

References

  • CN103804289A - Method for synthetizing 6-methoxyquinoline. Google Patents.
  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. Benchchem.
  • US6103904A - Skraup reaction process for synthesizing quinolones. Google Patents.
  • Skraup Reaction. Cambridge University Press & Assessment.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
Optimization

Technical Support Center: Troubleshooting the Synthesis of 3,8-Dimethoxyquinoline

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of functionalized quinoline alkaloids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of functionalized quinoline alkaloids. 3,8-Dimethoxyquinoline is a critical intermediate in the total synthesis of biologically active compounds, such as the cytotoxic alkaloid Jineol[1], which exhibits significant anti-tumor activity against various human cancer cell lines[2].

Synthesizing 3,8-dimethoxyquinoline requires precise control over regioselectivity and oxidation states. The most robust field-proven method relies on the directed ortho-lithiation (DoM) of chloroquinolines[1]. Below, we break down the mechanistic causality of the workflow, address common side products, and provide self-validating protocols to ensure experimental success.

Synthetic Workflow & Logical Relationships

The synthesis of 3,8-dimethoxyquinoline from commercially available 2-methoxyaniline involves a sequence of protection, cyclization, directed metalation, and reductive dechlorination[1].

G A 2-Methoxyaniline B 8-Hydroxy-2(1H)-quinolone A->B 1. Cinnamoyl Cl 2. AlCl3 (Demethylation) C 8-Methoxy-2(1H)-quinolone B->C Me2SO4, K2CO3 D 2-Chloro-8-methoxyquinoline C->D POCl3, Pyridine E 2-Chloro-8-methoxyquinolin-3-boronic acid D->E LTMP, B(OMe)3 F 2-Chloro-3-hydroxy-8-methoxyquinoline E->F 32% MeCO3H G 2-Chloro-3,8-dimethoxyquinoline F->G Me2SO4, K2CO3 H 3,8-Dimethoxyquinoline G->H Zn, AcOH

Synthetic workflow for 3,8-Dimethoxyquinoline via directed ortho-lithiation.

Troubleshooting & FAQs (Causality & Side Products)

Q1: After the Friedel-Crafts cyclization of 2-methoxycinnamanilide, my NMR shows a free hydroxyl group instead of the expected methoxy group. Why did this happen? A1: This is an expected mechanistic outcome. Aluminum chloride ( AlCl3​ ) is a strong Lewis acid that coordinates tightly to the oxygen atom of the methoxy group. During the high-temperature intramolecular Friedel-Crafts alkylation/acylation, the Lewis acid cleaves the methyl ether (demethylation), yielding a thermodynamically stable aluminum alkoxide[1]. Upon aqueous workup, this hydrolyzes to 8-hydroxy-2(1H)-quinolone. Solution: Accept the demethylation as part of the protocol. You must perform a subsequent selective O-methylation using dimethyl sulfate ( Me2​SO4​ ) and potassium carbonate ( K2​CO3​ ) in acetone to restore the methoxy group[1].

Q2: During the directed ortho-lithiation (DoM) of 2-chloro-8-methoxyquinoline, I am recovering starting material or observing nucleophilic substitution side products. Can I use LDA instead of LTMP? A2: No. Lithium diisopropylamide (LDA) is not sterically bulky enough for this specific substrate. If you use LDA, the amide base can act as a nucleophile, attacking the C-2 position and displacing the chloride to form 2-(diisopropylamino)-8-methoxyquinoline. Lithium tetramethylpiperidide (LTMP) is strictly required because the four methyl groups on the piperidine ring provide extreme steric hindrance, forcing the reagent to act exclusively as a base to deprotonate the weakly acidic C-3 proton[1]. Ensure strict anhydrous conditions, as any moisture will immediately protonate the lithiated intermediate back to the starting material.

Q3: When oxidizing the C-3 boronic acid to the hydroxyl group, I isolate a highly polar, water-soluble side product. What is causing this? A3: You are likely over-oxidizing the quinoline nitrogen to form a quinoline N-oxide . Peracetic acid ( MeCO3​H ) is a strong oxidant. While it efficiently converts the boronic acid to a phenol via a 1,2-alkyl migration mechanism, an excess of the reagent or prolonged reaction times will lead to the N-oxidation of the heteroaromatic ring[1][3]. Solution: Strictly limit the stoichiometry of 32% peracetic acid to 1.1 equivalents and monitor the reaction closely via TLC. Quench the reaction immediately with a mild reducing agent (like sodium thiosulfate) once the starting material is consumed.

Q4: In the final reductive dechlorination step, my yield of 3,8-dimethoxyquinoline is low, and MS/NMR indicates the presence of over-reduced species. How do I prevent this? A4: Zinc powder in acetic acid generates active hydrogen, which is an excellent classical reducing agent for removing the C-2 chlorine[1]. However, prolonged heating causes the partial reduction of the nitrogen-containing ring, yielding dihydro- or 1,2,3,4-tetrahydroquinoline side products. Solution: The reaction time must be strictly limited to 1.5 hours at 70–75°C . The reaction is self-validating: TLC (Hexane:EtOAc 5:1) will show the disappearance of the starting material. You must filter the unreacted zinc powder immediately through Celite while the mixture is still hot to halt the generation of active hydrogen.

Quantitative Data & Yield Optimization

Use the following table to benchmark your intermediate yields and anticipate primary side products at each stage of the synthesis.

Reaction StepStarting MaterialReagentsMajor ProductTypical Yield (%)Primary Side ProductCausality of Side Product
Friedel-Crafts 2-Methoxycinnamanilide AlCl3​ 8-Hydroxy-2(1H)-quinoloneQuantitativeN/A AlCl3​ cleaves the methyl ether
O-Methylation 8-Hydroxy-2(1H)-quinolone Me2​SO4​ , K2​CO3​ 8-Methoxy-2(1H)-quinolone95%N-Methylated quinoloneAmbident nucleophilicity of the quinolone
Chlorination 8-Methoxy-2(1H)-quinolone POCl3​ , Pyridine2-Chloro-8-methoxyquinolineQuantitativeUnreacted precursorInsufficient Vilsmeier-type intermediate
DoM & Borylation 2-Chloro-8-methoxyquinolineLTMP, B(OMe)3​ 2-Chloro-8-methoxyquinolin-3-boronic acid82%C-4 lithiated isomerInsufficient steric bulk of the lithium base
Oxidation 2-Chloro-8-methoxyquinolin-3-boronic acid32% MeCO3​H 2-Chloro-3-hydroxy-8-methoxyquinoline>95%Quinoline N-oxideOver-oxidation by excess peracetic acid
Dechlorination 2-Chloro-3,8-dimethoxyquinolineZn, AcOH3,8-Dimethoxyquinoline65%Tetrahydroquinoline deriv.Over-reduction from prolonged active H2​
Experimental Protocols
Protocol A: Directed Ortho-Lithiation (DoM) and Borylation

Objective: Synthesis of 2-chloro-8-methoxyquinolin-3-boronic acid.

  • Preparation of LTMP: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.2 eq) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Add n-Butyllithium (1.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete metalation.

  • Lithiation: Dissolve 2-chloro-8-methoxyquinoline (1.0 eq) in anhydrous THF and add it dropwise to the LTMP solution at -78°C. Maintain the temperature strictly at -78°C for 1 hour.

    • Self-Validation: The solution will develop a deep, persistent color indicative of the lithiated intermediate.

  • Borylation: Rapidly inject trimethyl borate (1.5 eq) into the mixture. Stir for 2 hours at -78°C, then allow the flask to gradually warm to room temperature.

    • Self-Validation: The deep color will fade upon the addition of the electrophile.

  • Workup: Quench the reaction with 1M HCl until the pH reaches 6. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The boronic acid will precipitate as a solid during concentration[1].

Protocol B: Reductive Dechlorination

Objective: Synthesis of 3,8-dimethoxyquinoline.

  • Setup: In a round-bottom flask, suspend 2-chloro-3,8-dimethoxyquinoline (0.48 g, 2.29 mmol) and activated zinc powder (0.22 g, 3.44 mmol) in a mixture of glacial acetic acid (20 mL) and distilled water (1.7 mL)[1].

  • Reaction: Equip the flask with a reflux condenser and heat the mixture under vigorous magnetic stirring at 70–75°C for exactly 1.5 hours [1].

    • Critical Control Point: Do not exceed 1.5 hours, or over-reduction will occur.

  • Quenching & Filtration: Remove the flask from the heat source. Immediately filter the hot reaction mixture through a pad of Celite to remove the unreacted zinc powder. Wash the pad with a small amount of hot acetic acid.

  • Purification: Evaporate the solvents under reduced pressure. Neutralize the residue with saturated NaHCO3​ solution and extract with Ethyl Acetate. Purify the crude product via Medium Pressure Liquid Chromatography (MPLC) using a hexane-ethyl acetate gradient (5:1 to 3:1) to yield 3,8-dimethoxyquinoline (approx. 65% yield)[1].

References
  • Source: Heterocycles, Vol. 48, No. 11, 1998 (via CLOCKSS)
  • Source: National Institutes of Health (NIH)
  • Title: Quinoline, quinazoline and acridone alkaloids Source: RSC Publishing URL

Sources

Troubleshooting

How to remove tar formation in quinoline synthesis

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers and drug development professionals dealing with one of the most notorious challenges in heterocyclic chemistry: t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers and drug development professionals dealing with one of the most notorious challenges in heterocyclic chemistry: tar formation during quinoline synthesis .

Below, you will find a comprehensive diagnostic workflow, mechanistic FAQs, quantitative benchmarks, and self-validating protocols to eliminate tar from your synthetic pipelines.

Diagnostic Workflow

TarTroubleshooting A Issue: Tar Formation in Quinoline Synthesis B Mechanistic Pathway A->B H Post-Reaction Rescue A->H C Acrolein Polymerization (Acid-Catalyzed) B->C D Oxidative Degradation (Thermal Runaway) B->D E In-Situ Prevention C->E D->E F Add FeSO4 / Boric Acid (Moderates Exotherm) E->F G Slow Reagent Addition (Kinetic Control) E->G I Steam Distillation (Isolates Volatiles) H->I J Silica Filtration (Traps Polar Polymers) H->J

Caption: Diagnostic and mitigation workflow for tar formation in quinoline synthesis.

Section 1: Mechanistic Diagnostics (The "Why")

Q1: What is the chemical nature of the "tar" formed during my reaction? A: The black, viscous tar is a complex mixture of high-molecular-weight polymers and oxidative degradation products. In the classic Skraup synthesis, sulfuric acid dehydrates glycerol to form acrolein. Acrolein is a highly reactive α,β -unsaturated aldehyde that is extremely susceptible to acid-catalyzed polymerization 1[1]. Instead of undergoing the desired 1,4-Michael addition with aniline, the acrolein monomers self-condense into intractable polymeric networks 2[2].

Q2: Why does the reaction frequently "run away," and how does this trigger tarring? A: The final step of the Skraup synthesis involves the oxidation of 1,2-dihydroquinoline to quinoline by an oxidizing agent (typically nitrobenzene). This step is violently exothermic 3[3]. Without intervention, localized superheating occurs in the flask. Elevated temperatures exponentially increase the rate of competing polymerization and oxidative degradation pathways over the bimolecular condensation, leading to massive tar generation 2[2].

Section 2: In-Situ Reaction Control (Prevention)

Q3: How can I chemically moderate the reaction to prevent thermal runaway? A: The most reliable method to tame the Skraup synthesis is the addition of a chemical moderator, specifically Ferrous Sulfate ( FeSO4​ ) or Boric Acid 4[4]. FeSO4​ acts as a radical scavenger and electron-transfer mediator during the nitrobenzene-driven oxidation step. By throttling the kinetics of the oxidation, it forces a controlled, steady heat release rather than a sudden exotherm, thereby preserving the structural integrity of the intermediates 2[2].

Q4: Are there kinetic controls I can apply in the Doebner-Miller variation? A: Yes. In the Doebner-Miller reaction, tar is minimized by enforcing strict kinetic control over the reagent concentrations. By utilizing slow, dropwise addition of the α,β -unsaturated carbonyl compound to the heated acidic aniline solution, you ensure the steady-state concentration of the reactive monomer remains near zero. This kinetically favors the immediate heteroannulation with the abundant aniline over self-polymerization5[5].

Section 3: Post-Reaction Purification (Rescue)

Q5: My reaction has already formed tar. How can I isolate the quinoline without ruining my chromatography column? A: Never attempt direct liquid-liquid extraction on a heavily tarred mixture; the amphiphilic polymers will form intractable emulsions. Instead, utilize Steam Distillation . Quinoline and its simple alkyl/aryl derivatives are highly steam-volatile. By basifying the mixture and passing steam through it, the quinoline will co-distill with the water, leaving the heavy, non-volatile polymeric tar trapped safely in the distillation flask 1[1]. For residual polar tar in organic extracts, a brief filtration through a silica gel plug is highly effective 6[6].

Section 4: Performance Metrics

The following table summarizes the quantitative impact of various mitigation strategies on tar reduction and isolated yield.

Synthetic MethodCatalyst / ModeratorTemperature ProfileTar Formation (%)Isolated Yield (%)
Traditional Skraup Conc. H2​SO4​ , NitrobenzeneUncontrolled Exotherm40 - 55%25 - 40%
Moderated Skraup Conc. H2​SO4​ , Nitrobenzene, FeSO4​ Controlled (<140°C)10 - 15%65 - 75%
Doebner-Miller HCl , ZnCl2​ (Slow Addition)Stepwise (0°C to Reflux)< 10%70 - 80%
Green Alternative Glycerol in Q-Tube (Pressure)150°C (Microwave/Pressure)< 5%85 - 95%

(Note: Green alternatives utilizing glycerol as both solvent and reactant under pressure have recently shown near-complete elimination of tar.)

Section 5: Standard Operating Procedures (Protocols)

Protocol A: Moderated Skraup Synthesis (Low-Tar Formulation)

This protocol utilizes FeSO4​ to decouple the oxidation exotherm from the cyclization step, preventing thermal runaway.

  • Reagent Assembly: In a large, multi-neck round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, combine 0.2 mol of aniline, 0.6 mol of anhydrous glycerol, 0.15 mol of nitrobenzene, and 0.05 mol of powdered Ferrous Sulfate heptahydrate ( FeSO4​⋅7H2​O ).

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add 0.5 mol of concentrated H2​SO4​ dropwise via an addition funnel. Causality: Slow addition prevents premature dehydration of glycerol and localized charring.

  • Controlled Heating: Remove the ice bath and gently heat the mixture using a heating mantle to 130°C.

  • System Validation: Monitor the internal temperature carefully. The reaction is proceeding correctly (and the moderator is functioning) if the temperature rises to 140°C and stabilizes. Self-Validation: If the temperature spikes rapidly past 145°C, immediately remove the heat source and apply an ice bath to prevent imminent tar polymerization.

  • Reflux: Once the initial exotherm subsides, heat the mixture to a gentle reflux for 3-4 hours.

Protocol B: Post-Reaction Isolation via Steam Distillation

This protocol separates the desired quinoline from any formed tar matrix without relying on chromatography.

  • Neutralization: Cool the crude reaction mixture from Protocol A to room temperature. Dilute with 100 mL of crushed ice. Slowly add a slurry of slaked lime ( Ca(OH)2​ ) or 40% NaOH until the solution is strongly basic (pH > 10). Causality: Basification liberates the free quinoline base from its highly water-soluble sulfate salt.

  • Steam Distillation: Equip the flask for steam distillation. Pass live steam through the dark, tarry mixture. Collect the distillate in a receiver flask.

  • System Validation: The initial distillate will appear as a milky emulsion (water + quinoline). Continue distilling until the drops falling from the condenser are perfectly clear and homogeneous. Self-Validation: Extract a 1 mL sample of the clear distillate with ethyl acetate and spot it on a TLC plate (UV 254 nm). The absence of a UV-active spot confirms complete recovery of the quinoline.

  • Extraction: Extract the combined milky distillate with dichloromethane ( 3×50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield pale yellow quinoline.

References

  • National Institutes of Health (PMC). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Retrieved from:[Link]

  • ResearchGate. An improvement in the Doebner-Miller synthesis of quinaldines. Retrieved from:[Link]

  • University of Peshawar (UOP). Preparation and Properties of Quinoline. Retrieved from:[Link]

  • Middle East Technical University (METU). Synthesis of Ferrocenyl Substituted Quinolines. Retrieved from: [Link]

  • Wikipedia. Quinoline. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Friedländer Synthesis of 3,8-Dimethoxy Quinoline

Welcome to the technical support center for the Friedländer synthesis of quinoline derivatives. This guide is specifically tailored to address the challenges and optimization strategies for the synthesis of 3,8-Dimethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Friedländer synthesis of quinoline derivatives. This guide is specifically tailored to address the challenges and optimization strategies for the synthesis of 3,8-Dimethoxy quinoline . As researchers and drug development professionals, you require precise, reliable, and scientifically-grounded protocols. This document provides in-depth troubleshooting guides, FAQs, and validated experimental procedures to enhance the yield, purity, and scalability of your synthesis.

Section 1: Fundamentals of the Synthesis

Q1: What is the general reaction scheme for synthesizing a 3,8-dimethoxy quinoline derivative via the Friedländer synthesis?

The Friedländer synthesis is a classical and highly versatile method for constructing the quinoline scaffold.[1] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3]

For the target molecule, 3,8-Dimethoxy quinoline , the logical starting materials are 2-amino-3-methoxybenzaldehyde and a carbonyl compound capable of introducing the C3-methoxy group. A plausible, though advanced, reactant for this purpose is methoxyacetone . The reaction would proceed as follows, yielding 3,8-dimethoxy-2-methylquinoline, a closely related derivative.

Caption: Proposed Friedländer synthesis of a 3,8-dimethoxy quinoline derivative.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

This is a frequent challenge in multi-component reactions and can stem from several factors.[4]

Q2: My reaction shows no conversion of starting materials. What are the likely causes?

  • Possible Cause 1: Inactive Catalyst.

    • Scientific Rationale: Acid or base catalysts are essential to promote the initial condensation step (either aldol or Schiff base formation).[1][5] If the catalyst is old, hydrated, or used in insufficient quantity, the reaction will not initiate.

    • Solution: Use a fresh batch of catalyst. For acid catalysis, ensure anhydrous conditions if using a Lewis acid like ZnCl₂. For base catalysis, ensure the base is not carbonated. Increase catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).[4]

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Scientific Rationale: The Friedländer synthesis often requires thermal energy to overcome the activation barrier for cyclization and dehydration.[2] Room temperature conditions may be insufficient for sterically hindered or electronically deactivated substrates.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments while monitoring the reaction by Thin Layer Chromatography (TLC).[6] Microwave irradiation is a highly effective alternative for rapidly increasing the reaction rate and can often drive sluggish reactions to completion in minutes instead of hours.[7][8]

  • Possible Cause 3: Instability of Starting Material.

    • Scientific Rationale: 2-amino-3-methoxybenzaldehyde has adjacent amino, methoxy, and aldehyde groups. This arrangement can make the molecule susceptible to degradation or self-condensation under harsh acidic or basic conditions, especially at high temperatures.[4]

    • Solution: Employ milder reaction conditions. Consider using a modern, more gentle catalyst such as Yttrium(III) triflate (Y(OTf)₃) or molecular iodine, which can facilitate the reaction at lower temperatures.[2][9] A stepwise approach, such as pre-forming the Schiff base under mild conditions before inducing cyclization, can also be effective.

G start Low / No Yield Observed q1 Is the catalyst fresh and used in sufficient quantity? start->q1 sol1 Use fresh catalyst. Increase loading (e.g., 10 -> 20 mol%). q1->sol1 No q2 Is the reaction temperature adequate? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 Re-run sol2 Gradually increase temperature. Consider microwave irradiation. q2->sol2 No q3 Are starting materials degrading? (Check TLC for multiple spots) q2->q3 Yes a2_yes Yes a2_no No sol2->q2 Re-run sol3 Use milder catalyst (e.g., Y(OTf)₃, Iodine). Lower reaction temperature. q3->sol3 Yes end_node Re-evaluate substrate reactivity and reaction design. q3->end_node No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low-yield Friedländer synthesis.

Problem 2: Formation of Side Products

The formation of multiple products complicates purification and reduces the yield of the desired quinoline.

Q3: My TLC shows multiple product spots. What are the common side reactions?

  • Possible Cause 1: Self-Condensation of Methoxyacetone.

    • Scientific Rationale: Under basic conditions, any carbonyl compound with α-hydrogens can undergo self-aldol condensation.[2] Methoxyacetone is particularly susceptible to this side reaction, leading to dimeric byproducts.

    • Solution:

      • Switch to Acid Catalysis: This is the most effective way to suppress the base-catalyzed aldol pathway. Catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids are excellent choices.[3]

      • Slow Addition: If basic conditions are necessary, add the methoxyacetone slowly via a syringe pump to the reaction mixture containing the 2-amino-3-methoxybenzaldehyde and the base. This maintains a low instantaneous concentration of the ketone, favoring the intermolecular reaction over self-condensation.

  • Possible Cause 2: Formation of Diazocines.

    • Scientific Rationale: At high temperatures, 2-aminoaryl aldehydes can undergo self-condensation to form dibenzo[b,f][10][11]diazocine derivatives. The electron-donating methoxy group can exacerbate this issue.

    • Solution: Carefully control the reaction temperature. If high temperatures are required, reduce the reaction time and monitor closely for the consumption of the starting material. Using a more active catalyst that allows the reaction to proceed at a lower temperature is the preferred approach.[3]

Section 3: Experimental Protocols

Note: These protocols are general guidelines and may require optimization for your specific setup. Always monitor reaction progress by TLC.

Protocol 1: Classical Acid-Catalyzed Synthesis

This protocol uses p-toluenesulfonic acid (p-TsOH), a common and effective Brønsted acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-methoxybenzaldehyde (1.0 mmol, 1.0 eq) in toluene (10 mL).

  • Addition of Reagents: Add methoxyacetone (1.1 mmol, 1.1 eq) followed by p-TsOH (0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL). Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3,8-dimethoxy-2-methylquinoline.[12]

Protocol 2: Microwave-Assisted Synthesis

This method dramatically reduces reaction times and can improve yields.[7][8]

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine 2-amino-3-methoxybenzaldehyde (1.0 mmol, 1.0 eq), methoxyacetone (1.2 mmol, 1.2 eq), and a catalyst (e.g., acetic acid, 2 mL, serving as both catalyst and solvent).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 140-160 °C for 5-15 minutes.[7] Monitor pressure and temperature to ensure safety.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL). Wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography as described in Protocol 1.[3]

ParameterProtocol 1: Acid-CatalyzedProtocol 2: Microwave-Assisted
Catalyst p-Toluenesulfonic acid (p-TsOH)Acetic Acid (or other)
Solvent TolueneAcetic Acid (or neat)
Temperature ~110 °C (Reflux)140-160 °C
Time 4-12 hours5-15 minutes
Key Advantage Simple setup, widely usedRapid optimization, high speed
Key Challenge Long reaction timesRequires specialized equipment

Section 4: Advanced Topics & FAQs

Q4: What is the underlying mechanism of the Friedländer synthesis, and how does it influence my experimental design?

There are two primary mechanistic pathways, and the dominant pathway can depend on the specific substrates and reaction conditions (acidic vs. basic).[5][11]

  • Aldol-First Pathway: Involves an initial aldol condensation between the two carbonyl partners, followed by cyclization (imine formation) and dehydration. This pathway is often favored under basic conditions.

  • Schiff Base-First Pathway: The reaction begins with the formation of a Schiff base between the 2-amino group and the ketone. This is followed by an intramolecular aldol-type reaction and dehydration. This pathway is more common under acidic conditions.

Causality for Experimental Design: Understanding these pathways helps in troubleshooting. For instance, if you suspect aldol self-condensation (a side reaction of the Aldol-First pathway), switching to acidic conditions can favor the Schiff Base-First pathway, mitigating the side product.[2]

G Reactants 2-Amino-3-methoxybenzaldehyde + Methoxyacetone Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Addition (Often Base-Catalyzed) Schiff_Base Schiff Base (Imine) Reactants->Schiff_Base Imine Formation (Often Acid-Catalyzed) Unsaturated_Carbonyl α,β-Unsaturated Carbonyl (Enone) Aldol_Adduct->Unsaturated_Carbonyl - H₂O Product 3,8-Dimethoxy-2-methylquinoline Unsaturated_Carbonyl->Product Cyclization / - H₂O Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Reaction Cyclized_Intermediate->Product - H₂O

Caption: Alternative mechanistic pathways for the Friedländer synthesis.

Q5: How do the methoxy substituents on my starting material affect the reaction?

The two methoxy groups (-OCH₃) are strong electron-donating groups and have significant electronic effects:

  • On 2-Amino-3-methoxybenzaldehyde: The methoxy group at the 3-position activates the benzene ring, making the amino group a stronger nucleophile. This can potentially speed up the initial condensation step. However, it can also increase the likelihood of side reactions like diazocine formation.

  • On Methoxyacetone: The methoxy group is electron-withdrawing by induction, which can slightly increase the acidity of the α-protons, potentially facilitating enolate formation under basic conditions.

Q6: Can this reaction be performed under "green" or environmentally friendly conditions?

Yes. Recent advancements focus on sustainable chemistry.[7] Consider these options:

  • Solvent-Free Conditions: Heating the neat reactants with a solid catalyst (like p-TsOH and iodine) can be highly effective and simplifies work-up.[2]

  • Water as a Solvent: Some Friedländer reactions have been successfully performed in water, sometimes even without a catalyst, offering a truly green alternative.[11]

  • Reusable Catalysts: Solid-supported catalysts, such as polymer-based acids or metal-organic frameworks (MOFs), can be filtered off and reused, reducing waste and cost.[13]

References

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Available at: [Link]

  • SynArchive. (n.d.). Friedländer synthesis. SynArchive. Available at: [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44, 389–392.
  • Verma, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis. J&K Scientific. Available at: [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4149. Available at: [Link]

  • Google Patents. (n.d.). Method for producing 2-amino-substituted benzaldehyde compound. Google Patents.
  • CiteDrive. (n.d.). A Recent Study on the Synthesis of Polysubstituted Quinoline. CiteDrive. Available at: [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]

  • ACS Publications. (2018). Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-methoxybenzaldehyde. MySkinRecipes. Available at: [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. Asian Journal of Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. ResearchGate. Available at: [Link]

  • RSC Publishing. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Organic Syntheses. Available at: [Link]

  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. PubMed. Available at: [Link]

  • ACS Publications. (2022). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Methylation of 3,8-Dihydroxyquinoline

Welcome to the Technical Support Center. The dual-functional nature of 3,8-dihydroxyquinoline presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The dual-functional nature of 3,8-dihydroxyquinoline presents unique synthetic challenges. Researchers frequently encounter low yields when attempting to synthesize 3,8-dimethoxyquinoline or regioselective mono-methoxy derivatives. This guide provides a mechanistic breakdown of common pitfalls—ranging from competing N-alkylation to metal chelation—and offers field-proven, self-validating protocols to optimize your yield.

Diagnostic Workflow

Before adjusting reaction parameters, it is critical to identify the specific failure mode of your methylation reaction. The following diagnostic tree maps crude LC-MS/NMR observations to their root chemical causes and corresponding corrective actions.

TroubleshootingWorkflow A Low Yield: 3,8-Dihydroxyquinoline Methylation B LC-MS / NMR Analysis of Crude A->B C N-Methylation / Quinolium Salts B->C Mass = M+42 (Over-alkylation) D Incomplete Mono-Methylation B->D Mass = M+14 (Mono-alkylation) E Dark Mixture (Oxidation/Degradation) B->E Complex mixture / Tarry residue F Optimize Base/Electrophile (e.g., K2CO3 + MeI) C->F G Overcome Chelation (Use NaH or Cs2CO3 in DMF) D->G H Exclude Oxygen (Argon purge, degassed solvents) E->H

Caption: Diagnostic logic for identifying and resolving low yield in 3,8-dihydroxyquinoline methylation.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction stalls at the mono-methylated intermediate. Why is the second hydroxyl group not reacting?

Mechanistic Cause: 3,8-Dihydroxyquinoline contains two distinct hydroxyl environments. The C8-hydroxyl group is adjacent to the quinoline nitrogen, creating a strong bidentate chelation pocket. When using alkali metal bases (like K2​CO3​ or Na2​CO3​ ), the metal cation is tightly chelated between the nitrogen lone pair and the C8-phenoxide. This chelation drastically reduces the nucleophilicity of the C8-oxygen, often stalling the reaction after the C3-hydroxyl is methylated. Solution: To break this chelation, switch to a more dissociated base system. Using Sodium Hydride (NaH) in a highly polar aprotic solvent like anhydrous DMF forces the formation of a "naked" phenoxide, significantly enhancing its nucleophilicity[1]. Alternatively, Cesium Carbonate ( Cs2​CO3​ ) can be used, as the larger cesium ion coordinates less tightly than potassium or sodium.

Q2: I am observing significant amounts of a highly polar byproduct. What is it, and how do I prevent it?

Mechanistic Cause: You are likely observing competing N-methylation, resulting in the formation of a quinolinium salt. The quinoline nitrogen is highly nucleophilic. If the methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate) is added before the base has fully deprotonated the hydroxyl groups, or if the reaction is heated excessively, the nitrogen will act as a competing nucleophile[2]. Solution: Ensure complete deprotonation before adding the electrophile. Pre-stir the 3,8-dihydroxyquinoline with the base for 30–60 minutes. Furthermore, use soft electrophiles or control the stoichiometry strictly. O-methylation is typically favored over N-methylation when using standard MeI or dimethyl sulfate if the phenoxide is fully formed[3].

Q3: The reaction mixture turns pitch black shortly after adding the base, and my isolated yield is abysmal.

Mechanistic Cause: Electron-rich phenols, particularly polyhydroxyquinolines, are highly susceptible to oxidative degradation in the presence of oxygen and base. They easily oxidize to form reactive quinone-imines or polymeric tar-like substances[4]. Solution: The reaction must be rigorously degassed. Sparge your solvent (DMF or Acetone) with Argon for at least 15 minutes prior to use, and conduct the entire deprotonation and methylation sequence under a positive pressure of an inert gas.

Quantitative Data: Base and Solvent Optimization

The choice of base and solvent dictates the ratio of O-methylation to N-methylation, as well as the overall conversion rate. The table below summarizes typical reaction conditions and their expected outcomes based on established quinoline chemistry[1][3].

EntryBase (Equivalents)SolventMethylating AgentTemp (°C)Observation / Yield (%)
1 K2​CO3​ (3.0 eq)Acetone MeI (2.5 eq)60 (Reflux)~45% (Stalls at mono-methylation due to chelation)
2 K2​CO3​ (3.0 eq)DMF MeI (2.5 eq)25~60% (Moderate yield, some N-methylation)
3 NaH (2.5 eq)DMF MeI (2.5 eq)0 to 25>85% (Rapid, complete O-methylation)
4 Cs2​CO3​ (3.0 eq)DMFDimethyl Sulfate25~80% (Excellent alternative to NaH)

Self-Validating Protocol: Global O-Methylation using NaH/DMF

This protocol is designed to achieve complete methylation at both the C3 and C8 positions while suppressing N-alkylation and oxidative degradation. It incorporates built-in validation steps so you can verify the reaction's trajectory in real-time.

Reagents:

  • 3,8-Dihydroxyquinoline (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 2.5 eq)

  • Methyl Iodide ( MeI , 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Degassing: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Add anhydrous DMF (10 mL per gram of substrate) and sparge with Argon for 10 minutes to remove dissolved oxygen.

  • Deprotonation (Validation Step 1): Cool the flask to 0 °C using an ice bath. Carefully add NaH (2.5 eq) in portions. Self-Validation: You should observe immediate and sustained hydrogen gas evolution.

  • Substrate Addition: Dissolve 3,8-dihydroxyquinoline (1.0 eq) in a minimal amount of degassed DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete formation of the di-phenoxide. Self-Validation: The solution will typically undergo a distinct color change (often deep yellow/orange) indicating phenoxide formation. If it turns black, oxygen has breached the system.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add Methyl Iodide (2.5 eq) dropwise. Caution: MeI is highly volatile and toxic.

  • Reaction Progression: Remove the ice bath and stir at room temperature. Monitor via TLC (typically 1:1 EtOAc:Hexanes). Self-Validation: The highly polar starting material ( Rf​ ~ 0.1) should disappear, replaced transiently by a mid-polarity spot (mono-methylated), which will subsequently convert to a high- Rf​ spot (di-methylated product).

  • Quenching & Workup: Once complete (usually 2-4 hours), cool to 0 °C and carefully quench with saturated aqueous NH4​Cl to destroy unreacted NaH. Extract 3x with Ethyl Acetate. Wash the combined organic layers extensively with water (5x) and brine (1x) to remove DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

References

  • BenchChem. "Technical Support Center: Optimization of N-methylation Reactions for Isoquinoline-3,5,8-trione." BenchChem,
  • BenchChem. "Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol." BenchChem,
  • National Institutes of Health (NIH). "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides." MDPI, 26 Aug. 2024,
  • ResearchGate. "Copper-Catalyzed O-Methylation of Carboxylic Acids Using DMSO as a Methyl Source." Synthesis, 19 Nov. 2015,
  • Thieme Connect. "Product Class 3: Quinolines." Science of Synthesis,

Sources

Optimization

Technical Support Center: Purification of 3,8-Dimethoxyquinoline Isomers

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, frequently asked questions (FAQs), and validated methodologies to assist researchers and drug development professionals in overcoming...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, frequently asked questions (FAQs), and validated methodologies to assist researchers and drug development professionals in overcoming the specific challenges associated with the purification of 3,8-dimethoxyquinoline and its positional isomers.

Overview & Mechanistic Context

3,8-Dimethoxyquinoline is a bioactive quinoline alkaloid that has demonstrated significant anti-tumor and cytotoxic activities in various human tumor cell lines[1]. However, during total synthesis or natural product extraction, positional isomers (such as 5,8-dimethoxyquinoline or 3,6-dimethoxyquinoline) frequently co-occur.

The primary challenge in separating these isomers lies in their nearly identical physicochemical properties. They share the same molecular weight and elemental composition, and the structural difference is limited to the spatial arrangement of the methoxy groups[2]. This subtle variance only slightly alters the electron density around the bicyclic aromatic ring, leading to highly similar polarities and pKa values. Consequently, baseline resolution using conventional purification techniques is notoriously difficult[2].

Frequently Asked Questions (FAQs)

Q1: Why do 3,8-dimethoxyquinoline and its positional isomers co-elute on standard C18 analytical columns? A1: Standard C18 columns separate compounds primarily based on hydrophobic interactions. Because the positional isomers of dimethoxyquinoline possess identical lipophilic surface areas, their hydrophobic retention is virtually indistinguishable. To achieve separation, you must exploit alternative retention mechanisms, such as π-π interactions or shape selectivity, rather than relying solely on hydrophobicity[3].

Q2: How does the pKa of the quinoline core dictate my mobile phase selection in RP-HPLC? A2: The basic nitrogen in the quinoline ring typically has a pKa of approximately 4.9[2]. If your mobile phase pH is near this value (e.g., pH 4.5–5.5), the compound exists in a dynamic equilibrium between its ionized and unionized states. This partial ionization causes multiple retention modes on the column, manifesting as severe peak tailing, band broadening, or split peaks. To ensure a single retention mechanism, the mobile phase pH must be strictly buffered at least 2 pH units below (fully ionized) or above (fully unionized) the pKa[2].

Troubleshooting Guide: Common Experimental Issues

Issue 1: Peak Tailing in Normal-Phase Column Chromatography
  • Symptom: Broad, asymmetrical peaks that smear across multiple fractions, leading to poor isolated yields.

  • Causality: The basic nitrogen of the quinoline core interacts too strongly via hydrogen bonding and ion-exchange mechanisms with the acidic silanol groups present on standard silica gel[4].

  • Corrective Action: Switch the stationary phase to neutral or basic alumina, which provides different selectivity and mitigates acidic interactions[4]. If silica must be used, add 1–2% of a volatile basic modifier (e.g., triethylamine) to the eluent to competitively bind and mask the active silanol sites.

Issue 2: "Oiling Out" During Recrystallization
  • Symptom: The crude isomer mixture separates as a viscous liquid (oil) rather than forming a crystalline lattice upon cooling.

  • Causality: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too rapidly, bypassing the nucleation phase[4].

  • Corrective Action: Add a small amount of a miscible co-solvent in which the compound is highly soluble. This lowers the overall boiling point of the solvent system. Reheat the mixture until homogeneous, then cool it at a strictly controlled, slow rate (e.g., 5°C per hour) to thermodynamically favor crystal nucleation over liquid-liquid phase separation[4].

Issue 3: Persistent Co-Elution in RP-HPLC
  • Symptom: Isomers elute as a single, unresolved peak despite optimizing the mobile phase pH.

  • Causality: Hydrophobic interactions are insufficient to distinguish the steric differences between the isomers.

  • Corrective Action: Follow the diagnostic workflow below to implement orthogonal separation mechanisms, such as switching to a Pentafluorophenyl (PFP) column or introducing an ion-pair reagent[2][3].

RPHPLC_Optimization CoElution Isomer Co-elution on C18 Column AdjustPH Adjust pH (Buffer pH < 3 or > 7) CoElution->AdjustPH CheckRes1 Resolution Achieved? AdjustPH->CheckRes1 ChangeColumn Switch Stationary Phase (PFP or C30) CheckRes1->ChangeColumn No Success Baseline Separation CheckRes1->Success Yes CheckRes2 Resolution Achieved? ChangeColumn->CheckRes2 IonPair Add Ion-Pair Reagent (5-10 mM SDS) CheckRes2->IonPair No CheckRes2->Success Yes IonPair->Success

Caption: Troubleshooting workflow for resolving poor peak resolution of quinoline isomers in RP-HPLC.

Data Presentation: Stationary Phase Selection

To optimize RP-HPLC, selecting the correct stationary phase is critical. Table 1 summarizes the comparative parameters for separating aromatic isomers based on specific column chemistries.

Table 1: Comparative Chromatographic Parameters for Quinoline Isomer Separation

ParameterStandard C18PFP (Pentafluorophenyl)C30
Primary Interaction Hydrophobicπ-π, Dipole, HydrophobicShape Selectivity, Hydrophobic
Isomer Resolution PoorExcellentGood (Requires longer run times)
Electronegativity Sensitivity LowHigh (Best for dimethoxy groups)[3]Moderate
Recommended pH 2.5–3.0 or 7.0–8.03.0–6.03.0–6.0
Best Application General purity checksClosely related positional isomersHighly lipophilic isomers

Step-by-Step Experimental Protocols

Protocol A: Analytical RP-HPLC Separation using a PFP Stationary Phase

This protocol utilizes π-π interactions to separate isomers that fail to resolve on C18 columns.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM ammonium acetate aqueous solution. Adjust the pH to 6.8 to ensure consistent ionization states[3].

    • Mobile Phase B: 100% LC-MS grade Methanol.

  • Column Equilibration: Install a PFP column (e.g., 150 x 4.6 mm, 3 µm). Flush the column with at least 10–20 column volumes of the starting mobile phase mixture (90% A / 10% B)[2]. Self-Validation: Monitor the baseline UV absorbance; proceed only when the baseline drift is < 0.1 mAU/min.

  • Gradient Elution: Program a linear gradient from 10% B to 90% B over 20 minutes. The highly electronegative fluorine atoms on the PFP phase will selectively interact with the varying electron densities of the dimethoxyquinoline isomers, achieving baseline resolution[3].

  • System Check: Maintain the column compartment at a strict 30°C. Temperature fluctuations alter solvent viscosity and π-π interaction strength, which directly causes retention time drift[2].

Protocol B: Preparative pH-Zone-Refining Counter-Current Chromatography (CCC)

This protocol is designed for the bulk, support-free purification of crude isomer mixtures, eliminating the risk of irreversible adsorption onto solid stationary phases.

  • Solvent System Setup: Prepare a biphasic solvent system consisting of isoamyl alcohol, methyl tert-butyl ether (MTBE), acetonitrile, and water in a 3:1:1:5 (v/v) ratio[5]. Allow the mixture to equilibrate in a separatory funnel, then separate the upper (organic) and lower (aqueous) phases.

  • Stationary Phase Modification: To the upper organic phase (which will act as the stationary phase), add 10–20% dodecylamine. This acts as an ion-exchange ligand, facilitating the partitioning of the basic quinoline isomers into the organic layer[5].

  • Sample Preparation: Dissolve the crude 3,8-dimethoxyquinoline isomer mixture in the lower aqueous phase. Add a retainer acid (e.g., sulfuric acid) until the sample solution pH reaches ~0.8[5]. This protonates the isomers, preparing them for ion-exchange.

  • Elution & Fractionation: Pump the mobile phase at a constant flow rate. The isomers will elute sequentially based on their highly specific pKa values and hydrophobicities, forming distinct, highly concentrated "pH zones"[5].

CCC_Workflow Crude Crude Isomer Mixture Solvent Prepare Two-Phase Solvent System Crude->Solvent Ligand Add Ion-Exchange Ligand (Dodecylamine) Solvent->Ligand Retainer Add Retainer Acid (e.g., H2SO4) Ligand->Retainer Elution pH-Zone-Refining CCC Elution Retainer->Elution Pure Purified Isomers (>99% Purity) Elution->Pure

Caption: Preparative pH-zone-refining counter-current chromatography workflow for isomer separation.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers Source: Benchchem URL
  • Technical Support Center: Purification of 6,6'-Biquinoline Isomers Source: Benchchem URL
  • Source: National Center for Biotechnology Information (PMC)
  • Separation of Isomers Source: Pyvot Tech URL

Sources

Troubleshooting

Scaling up the synthesis of 3,8-Dimethoxy quinoline

Technical Support Center: Scaling Up the Synthesis of 3,8-Dimethoxyquinoline Overview The quinoline scaffold is a cornerstone in medicinal chemistry and drug development. Specifically, 3,8-dimethoxyquinoline is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scaling Up the Synthesis of 3,8-Dimethoxyquinoline

Overview The quinoline scaffold is a cornerstone in medicinal chemistry and drug development. Specifically, 3,8-dimethoxyquinoline is a critical advanced intermediate in the total synthesis of jineol (3,8-dihydroxyquinoline), a potent cytotoxic alkaloid originally isolated from the centipede Scolopendra subspinipes1. While classical methods like the Skraup or Doebner-von Miller syntheses are widely used for constructing simple quinoline cores 2, they suffer from harsh, violently exothermic conditions and poor regioselectivity when applied to highly substituted derivatives.

To achieve a scalable, regioselective synthesis of 3,8-dimethoxyquinoline, modern scale-up routes utilize a directed ortho-lithiation strategy. This support guide provides validated protocols, troubleshooting FAQs, and mechanistic insights to ensure reproducible scale-up operations.

Section 1: Synthetic Strategy & Workflow

The modern synthesis avoids the violent exotherms of the Skraup reaction by pre-forming the quinoline core and selectively functionalizing the 3-position. The workflow relies on the directed ortho-lithiation of 2-chloro-8-methoxyquinoline using lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by boronation and oxidation to yield the 3-hydroxy derivative. Subsequent methylation and zinc-mediated reductive dechlorination yield the target 3,8-dimethoxyquinoline.

G A 2-Chloro-8-methoxyquinoline (Starting Material) B 2-Chloro-3-hydroxy- 8-methoxyquinoline A->B 1. LTMP, THF, -75°C 2. B(OMe)3 / H2O2 C 2-Chloro-3,8- dimethoxyquinoline B->C Me2SO4, K2CO3 Acetone, Reflux D 3,8-Dimethoxyquinoline (Target Product) C->D Zn powder, AcOH/H2O 70-75°C

Workflow for 3,8-dimethoxyquinoline synthesis via directed ortho-lithiation.

Section 2: Step-by-Step Methodologies

Protocol A: Synthesis of 2-Chloro-3,8-dimethoxyquinoline

Objective: Selective O-methylation of the 3-hydroxyl group to protect the oxygen and establish the dimethoxy scaffold.

  • Charge Reactor: To a dry, nitrogen-purged reactor, add 2-chloro-3-hydroxy-8-methoxyquinoline (1.0 eq) and anhydrous acetone (10 mL/g of substrate).

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 3.0 eq). Stir for 15 minutes at room temperature to initiate deprotonation.

  • Methylation: Dropwise add dimethyl sulfate (Me₂SO₄, 1.5 eq) while maintaining the internal temperature below 30°C.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 2 hours. Monitor conversion via TLC or HPLC.

  • Workup: Cool to room temperature. Quench residual Me₂SO₄ by adding 10% aqueous ammonia. Filter the inorganic salts, concentrate the filtrate, and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate to yield 2-chloro-3,8-dimethoxyquinoline (approx. 95% yield)1.

Protocol B: Zinc-Mediated Reductive Dechlorination

Objective: Removal of the 2-chloro directing group to yield the final 3,8-dimethoxyquinoline.

  • Preparation: In a reaction vessel equipped with a mechanical stirrer, suspend 2-chloro-3,8-dimethoxyquinoline (1.0 eq) in a mixture of glacial acetic acid (40 volumes) and water (3.5 volumes).

  • Zinc Addition: Add activated zinc powder (1.5 eq) in three portions over 15 minutes to control the mild exotherm.

  • Heating: Heat the suspension to 70–75°C and stir vigorously for 1.5 hours.

  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove unreacted zinc and zinc salts. Wash the filter cake with ethyl acetate.

  • Purification: Evaporate the solvents under reduced pressure. Purify the residue via medium-pressure liquid chromatography (MPLC) using a hexane/ethyl acetate gradient (5:1 to 3:1) to afford 3,8-dimethoxyquinoline as colorless needles (approx. 65% yield) 1.

Section 3: Troubleshooting & FAQs

Q: Why does the zinc-mediated dechlorination stall at ~50% conversion during scale-up? A: This is typically caused by surface passivation of the zinc powder. Causality: As the reduction proceeds, insoluble zinc acetate (Zn(OAc)₂) forms and coats the reactive surface of the zinc particles, preventing further electron transfer to the quinoline core. Solution: Use mechanical stirring (rather than magnetic) to physically abrade the particles. Additionally, pre-activate the zinc powder by washing it with dilute HCl, followed by water and ethanol, to remove the native oxide layer before use.

Q: During the ortho-lithiation step, I observe significant starting material recovery and poor yields. What went wrong? A: The issue is likely inadequate temperature control or moisture ingress. Causality: The directed ortho-lithiation using LTMP is highly sensitive to temperature. If the internal temperature rises above -60°C, the lithiated intermediate becomes unstable and can undergo undesired side reactions or protonation by the solvent. Solution: Ensure the reactor is strictly maintained at -75°C using a cryogenic chiller. Use anhydrous THF and freshly prepared LTMP.

Q: Why should I avoid the classical Skraup synthesis for this specific 3,8-dimethoxy substitution pattern? A: The Skraup synthesis involves heating an aniline with glycerol, an oxidizing agent, and concentrated sulfuric acid. Causality: The reaction is notoriously violent. More importantly, using 2-methoxyaniline in a Skraup or Doebner-von Miller reaction often leads to mixtures of regioisomers and extensive polymerization of the α,β-unsaturated intermediates under harsh acidic conditions, making purification at scale economically unviable 2.

Skraup A Harsh Acidic Conditions (Conc. H2SO4, >100°C) B Polymerization of Intermediates A->B Promotes side reactions C Regioisomer Formation A->C Poor directing group control D Low Yield of 3,8-Dimethoxyquinoline B->D C->D

Causality of failure when using classical Skraup conditions for substituted quinolines.

Q: How do I safely manage the dimethyl sulfate used in Protocol A? A: Dimethyl sulfate is a potent, volatile alkylating agent. Causality: Unreacted Me₂SO₄ poses a severe inhalation and toxicity hazard during workup. Solution: Always quench the reaction mixture with 10% aqueous ammonia or 1 M NaOH and stir for at least 30 minutes before solvent extraction. This hydrolyzes residual Me₂SO₄ into harmless methanol and methyl sulfate salts.

Section 4: Quantitative Data & Scale-Up Parameters

The following table summarizes the critical reaction parameters and expected yields for the two key scale-up steps based on validated literature protocols.

Reaction StepReagents / CatalystEquivalentsTemp (°C)Time (h)Expected Yield (%)Key Quality Attribute (KQA)
1. O-Methylation Me₂SO₄, K₂CO₃, Acetone1.5 eq Me₂SO₄56 (Reflux)2.095%Absence of N-methylation side products.
2. Dechlorination Zn powder, AcOH/H₂O1.5 eq Zn70–751.565%Complete consumption of chlorinated precursor.

Section 5: References

  • Title: PREPARATION OF NEW 3-HYDROXYQUINOLINE ALKALOID, JINEOL AND ITS ETHER DERIVATIVES USING DIRECTED ORTHOLITHIATION OF CHLOROQUINOLINE AS THE KEY STEP Source: Heterocycles, Vol. 48, No. 11, 1998 (Tagawa et al.) URL:

  • Title: Comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.) Source: BenchChem Tech Support URL:

Sources

Optimization

Technical Support Center: Synthesis &amp; Byproduct Analysis of 3,8-Dimethoxyquinoline

Welcome to the Application Scientist Support Center for the synthesis and byproduct profiling of 3,8-dimethoxyquinoline. This guide is designed for researchers and drug development professionals, focusing on the mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for the synthesis and byproduct profiling of 3,8-dimethoxyquinoline. This guide is designed for researchers and drug development professionals, focusing on the mechanistic causality of byproduct formation, self-validating experimental protocols, and troubleshooting strategies.

Core Experimental Methodology

The synthesis of 3,8-dimethoxyquinoline often proceeds via the reductive dechlorination of 2-chloro-3,8-dimethoxyquinoline using zinc powder and acetic acid (Zn-AcOH)[1]. To ensure high scientific integrity, the protocol below incorporates self-validating checkpoints (e.g., TLC and LC-MS monitoring) to confirm reaction progress and detect byproducts in real-time.

Step-by-Step Protocol: Reductive Dechlorination
  • Reaction Setup : In a round-bottom flask, dissolve 2-chloro-3,8-dimethoxyquinoline (1.0 eq) in a mixture of glacial acetic acid and water (approx. 12:1 v/v ratio).

  • Reagent Addition : Slowly add zinc powder (1.5 eq) to the stirring solution at room temperature. Causality: Gradual addition prevents rapid exothermic spikes that promote over-reduction to dihydroquinoline byproducts.

  • Heating & Monitoring : Heat the mixture to 70–75 °C for 1.5 hours[1]. Self-Validation: Perform LC-MS analysis every 30 minutes. The disappearance of the starting material mass ( m/z [M+H]+ for chloro-derivative) and the appearance of the product mass ( m/z 190 [M+H]+) validates the catalytic turnover.

  • Workup : Filter the reaction mixture through a Celite pad to remove unreacted zinc. Evaporate the solvents under reduced pressure.

  • Purification : Purify the residue via medium-pressure liquid chromatography (MPLC) using a hexane-ethyl acetate gradient (5:1 to 3:1)[1].

Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of dihydroquinoline byproducts during the Zn-AcOH reduction step? A: Over-reduction is a common byproduct pathway in quinoline synthesis[2]. Mechanistically, prolonged exposure to the reducing agent (Zn) in a strongly acidic environment (AcOH) leads to the reduction of the nitrogen-containing heterocyclic ring. Troubleshooting Action: Strictly control the reaction time to 1.5 hours and immediately filter the zinc powder upon completion. Lowering the reaction temperature to 60 °C can also suppress the kinetic pathway leading to the dihydroquinoline byproduct.

Q2: During the methoxylation step using dimethyl sulfate and potassium carbonate, I observe incomplete conversion. How can I resolve this? A: Incomplete methoxylation usually stems from poor solubility of the potassium carbonate base or hydrolysis of the dimethyl sulfate. Troubleshooting Action: Ensure the acetone solvent is strictly anhydrous. Dimethyl sulfate is highly sensitive to moisture; any water present will competitively hydrolyze the reagent, generating sulfuric acid and methanol instead of methylating the quinoline core[1].

Q3: How can I differentiate between the target 3,8-dimethoxyquinoline and unreacted 2-chloro-3,8-dimethoxyquinoline during purification? A: The removal of the highly electronegative chlorine atom significantly alters the polarity of the molecule. On a normal-phase silica TLC plate (Hexane:EtOAc 3:1), the dechlorinated product (3,8-dimethoxyquinoline) will have a lower Rf​ value compared to the starting material due to increased basicity and stronger interaction with the acidic silica surface.

Quantitative Data: Byproduct Profiling

The following table summarizes the byproduct distribution during the reductive dechlorination step under varying experimental parameters.

Reaction Temp (°C)Time (h)Zn EquivalentsTarget Yield (%)Unreacted SM (%)Over-reduced Byproduct (%)
501.51.545523
751.51.565<15
753.01.540028
751.53.050018

Table 1: Optimization of Zn-AcOH reduction conditions and corresponding byproduct profiles.

Workflow & Mechanistic Diagram

The following diagram illustrates the synthetic workflow and the logical branching of byproduct formation pathways.

G SM 2-Chloro-3,8-dimethoxyquinoline (Starting Material) Reagents Zn / AcOH / H2O 70-75 °C SM->Reagents Addition Target 3,8-Dimethoxyquinoline (Target Product) Reagents->Target Optimal Time (1.5h) Byproduct1 Dihydroquinoline (Over-reduction Byproduct) Reagents->Byproduct1 Excess Time/Zn Byproduct2 Unreacted SM (Incomplete Reaction) Reagents->Byproduct2 Low Temp (<60 °C)

Figure 1: Reaction workflow and byproduct causality for 3,8-dimethoxyquinoline synthesis.

References

  • EvitaChem. "Buy Methyl 3,8-dimethoxyquinoline-6-carboxylate (EVT-14077296) - EvitaChem" evitachem.com.
  • CLOCKSS. "PREPARATION OF NEW 3-HYDROXYQUINOLINE ALKALOID, JINEOL AND ITS ETHER DERIVATIVES USING DIRECTED ORTHOLITHIATION OF CHLOROQUINOLI" clockss.org.

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of 3,8-Dimethoxyquinoline

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the critical regioselectivity challenges encountered during the synthesis of the 3,8-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the critical regioselectivity challenges encountered during the synthesis of the 3,8-dimethoxyquinoline core—a vital structural scaffold for bioactive alkaloids such as jineol[1][2].

This guide bypasses rigid templates to deliver a self-validating, mechanistic approach to your synthetic workflows, ensuring high-fidelity results in your drug development pipelines.

Diagnostic Workflow: Overcoming Regioselectivity Barriers

Direct functionalization of 8-methoxyquinoline at the C3 position is notoriously difficult due to competing electronic effects. The diagnostic workflow below illustrates the self-validating synthetic loop required to bypass electrophilic misdirection by employing a C2-blocking strategy.

Workflow A Start: 8-Methoxyquinoline B Direct C3-Functionalization (Fails: Poor Regioselectivity) A->B Electrophilic/Standard Lithiation C Install C2-Directing Group (2-Chloro-8-methoxyquinoline) A->C N-Oxidation & POCl3 D Directed ortho-Lithiation (LTMP, -75°C) C->D Blocks C2, Directs to C3 E Electrophilic Quench & Oxidation (B(OMe)3 then H2O2) D->E Regioselective C3-OH F Methylation (MeI, Base) E->F O-Alkylation G Reductive Dechlorination (Zn, AcOH, 70°C) F->G Removes C2-Blocker H Target: 3,8-Dimethoxyquinoline G->H Final Yield

Fig 1: Regioselective synthesis workflow for 3,8-dimethoxyquinoline via directed ortho-lithiation.

Knowledge Base: Mechanistic Causality & FAQs

Q: Why does direct electrophilic substitution or standard lithiation of 8-methoxyquinoline fail to yield the 3-substituted product? A: The 8-methoxy group strongly activates the carbocyclic ring, directing electrophilic attack primarily to the C5 and C7 positions[3]. Furthermore, standard lithiation (e.g., using n-BuLi) typically occurs at the highly acidic C2 position due to the strong inductive effect of the adjacent ring nitrogen, or it results in nucleophilic addition across the C=N bond. To achieve strict C3 regioselectivity, the C2 position must be temporarily blocked[1].

Q: How does the 2-chloro substituent dictate C3 regioselectivity during lithiation? A: The chlorine atom serves a dual mechanistic purpose. First, it sterically and electronically blocks the highly reactive C2 position. Second, it acts as a Directed Metalation Group (DMG). The highly electronegative chlorine inductively acidifies the adjacent C3 proton. When treated with a sterically hindered base, deprotonation is forced to occur exclusively at C3[1].

Q: Why is LTMP strictly required over common bases like n-BuLi or LDA? A: n-BuLi is highly nucleophilic and will undergo halogen-metal exchange with the C2-chlorine or add directly to the quinoline ring. While LDA is less nucleophilic, it is not bulky enough to completely prevent side reactions at the electrophilic C2 position. LTMP (Lithium 2,2,6,6-tetramethylpiperidide) provides the optimal balance: it is sufficiently basic to deprotonate C3 but sterically precluded from nucleophilic attack at C2[1][3].

Q: What is the rationale behind the Dakin-type oxidation step? A: Directly installing a methoxy or hydroxy group at C3 via lithiation is synthetically challenging. Instead, the C3-lithio species is trapped with a borate (e.g., trimethyl borate) to form a boronic acid intermediate. This intermediate undergoes a highly selective Dakin-type oxidation with hydrogen peroxide to yield the 3-hydroxy derivative without over-oxidizing the sensitive quinoline nitrogen[2][4].

Experimental Protocols: Step-by-Step Methodology

The following protocols outline the self-validating system for synthesizing 3,8-dimethoxyquinoline starting from 2-chloro-8-methoxyquinoline[1].

Phase 1: Directed ortho-Lithiation (DoM) & Boronation
  • Base Preparation: Under a strict nitrogen atmosphere, prepare a solution of LTMP by mixing 1.57 M n-BuLi (1.0 eq) with 2,2,6,6-tetramethylpiperidine (1.0 eq) in anhydrous THF at -20 °C. Stir for 30 minutes at room temperature[1].

  • Lithiation: Cool the LTMP solution to exactly -75 °C. Dropwise, add a solution of 2-chloro-8-methoxyquinoline (1.0 eq) in THF. Causality Check: Maintaining -75 °C is critical to prevent halogen dance isomerizations or decomposition. Stir for 1 hour at -75 °C[1].

  • Electrophilic Quench: Add trimethyl borate (1.5 eq) rapidly to the reaction mixture at -75 °C. Allow the mixture to slowly warm to room temperature over 2 hours. Quench with 10% aqueous HCl to isolate 2-chloro-8-methoxyquinolin-3-boronic acid[1].

Phase 2: Oxidation & Methylation
  • Oxidation: Dissolve the crude boronic acid in a mixture of THF and 10% aqueous NaOH. Cool to 0 °C and slowly add 30% H₂O₂. Stir for 2 hours. Acidify to pH 4 to precipitate 2-chloro-3-hydroxy-8-methoxyquinoline[1][4].

  • Methylation: Suspend the 3-hydroxy intermediate in DMF. Add anhydrous K₂CO₃ (2.0 eq) and methyl iodide (1.5 eq). Stir at room temperature until TLC indicates complete O-alkylation. Pour into ice water and filter to collect 2-chloro-3,8-dimethoxyquinoline[1][5].

Phase 3: Reductive Dechlorination
  • Reaction Setup: In a reaction flask, combine 2-chloro-3,8-dimethoxyquinoline (1.0 eq), activated zinc powder (1.5 eq), glacial acetic acid, and a catalytic amount of water[1].

  • Heating: Heat the vigorously stirred mixture to 70–75 °C for 1.5 hours. Causality Check: Zinc in acetic acid selectively reduces the activated C2-chlorine bond via single-electron transfer without reducing the quinoline aromatic system[1].

  • Isolation: Filter the mixture while hot to remove excess zinc. Evaporate the filtrate, neutralize with aqueous NaHCO₃, and extract with ethyl acetate. Purify via silica gel chromatography (hexane/ethyl acetate) to yield pure 3,8-dimethoxyquinoline[1].

Quantitative Data: Lithiation Condition Optimization

The table below summarizes the causality between base selection, temperature, and resulting regioselectivity during the C3-functionalization step.

Base SystemTemperature (°C)Primary Reaction PathwayC3-Regioselectivity (%)Overall Yield (%)
n-BuLi-78Halogen-metal exchange / Nucleophilic addition< 5%N/A (Complex mixture)
LDA-78Competitive C3 deprotonation & C2 addition~ 40%35%
LTMP -75 Exclusive directed ortho-lithiation at C3 > 98% 70 - 75%
LTMP0Halogen dance / Decomposition< 10%< 15%

Data synthesized from established DoM protocols on chloroquinolines[1][3].

References

  • Title: Synthesis of 4-Alkoxy-8-hydroxyquinolines Source: acs.org URL: 5

  • Title: PREPARATION OF NEW 3-HYDROXYQUINOLINE ALKALOID, JINEOL AND ITS ETHER DERIVATIVES USING DIRECTED ORTHOLITHIATION OF CHLOROQUINOLINE AS THE KEY STEP Source: clockss.org URL: 1

  • Title: Convenient synthesis of 3-Hydroxyquinolines via dakin oxidation: A short synthesis of Jineol Source: researchgate.net URL: 4

  • Title: ChemInform Abstract: Lithiations and Magnesiations on Quinoline and Isoquinoline Source: researchgate.net URL: 3

  • Title: Cas 178762-28-2,quinoline-3,8-diol Source: lookchem.com URL: 2

Sources

Optimization

Part 1: Mechanistic Causality of Degradation (The "Why")

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific vulnerabilities of 3,8-Dimethoxyquinoline during downstream pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific vulnerabilities of 3,8-Dimethoxyquinoline during downstream processing.

In drug development and synthetic methodology, 3,8-dimethoxyquinoline is a highly valuable but notoriously temperamental scaffold. While stable under inert reaction conditions, the transition from the reactor to the separatory funnel exposes the molecule to water, oxygen, pH swings, and residual transition metals. Understanding the chemical causality behind its degradation is the key to preserving your yield and purity.

To stop degradation, we must first understand the three primary pathways through which 3,8-dimethoxyquinoline decomposes during standard aqueous workups:

1. Metal-Catalyzed Emulsions & Yield Loss (Bidentate Coordination) The 8-methoxy group is positioned peri to the quinoline nitrogen. This creates a highly effective bidentate N,O-coordination pocket. If transition metals (e.g., Pd, Cu, Fe) from cross-coupling reactions are not properly scavenged, they form stable chelates with the product[1]. During workup, these metal-quinoline complexes act as surfactants, causing severe emulsions, or they partition entirely into the aqueous waste layer, resulting in catastrophic yield loss.

2. Oxidative Degradation to 2-Quinolones (C2-Hydroxylation) The addition of the electron-donating methoxy group at the C3 position significantly increases the electron density of the quinoline core. Upon exposure to air, residual oxidants, or basic aqueous conditions, the C2 position becomes highly susceptible to nucleophilic attack by hydroxide/water, followed by rapid oxidation to form 3,8-dimethoxyquinolin-2(1H)-one[2].

3. Acidic Demethylation (Ether Cleavage) A common mistake during workup is the use of strong aqueous acids (like 1M HCl or HBr) to protonate amines for purification. Ethers are susceptible to acidic cleavage via S_N1 or S_N2 mechanisms[3]. The 8-methoxy group is particularly labile to protic acids and Lewis acids due to neighboring group participation from the protonated quinoline nitrogen, leading to rapid demethylation and the formation of phenolic byproducts (e.g., 3-methoxyquinolin-8-ol).

Degradation Pathways Visualization

DegradationPathways SM 3,8-Dimethoxyquinoline (Target Product) Deg1 N,O-Metal Chelate Complex (Causes Emulsions & Yield Loss) SM->Deg1 Transition Metals (Pd, Cu) Bidentate Coordination Deg2 3,8-Dimethoxyquinolin-2(1H)-one (Oxidative Degradation) SM->Deg2 Oxidants / Air / Base C2-Hydroxylation Deg3 3-Methoxyquinolin-8-ol (Acidic Demethylation) SM->Deg3 Strong Aqueous Acids Ether Cleavage

Fig 1: Primary degradation pathways of 3,8-Dimethoxyquinoline during aqueous workup.

Part 2: Standard Operating Procedure (SOP) for Optimized Workup

To counteract these vulnerabilities, do not use standard acid/base washes. Instead, utilize the following self-validating, chemically buffered workup protocol.

Objective: Quench residual catalysts, prevent auto-oxidation, and avoid acid-catalyzed demethylation.

  • Step 1: Antioxidant & Chelating Quench Cool the reaction vessel to 0–5 °C. For every 10 mL of organic solvent, add 10 mL of a freshly prepared 1:1 (v/v) mixture of saturated aqueous Rochelle salt (potassium sodium tartrate) and 10% (w/w) aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: Rochelle salt acts as a competitive chelator, stripping transition metals from the bidentate N,O-pocket of the 8-methoxyquinoline, thereby preventing emulsion formation and releasing the product into the organic phase. Thiosulfate neutralizes dissolved oxygen and residual peroxides, halting oxidative C2-hydroxylation.

  • Step 2: pH-Controlled Partitioning Adjust the aqueous layer to pH 7.5–8.0 using 1 M potassium phosphate buffer ( K2​HPO4​ ). Causality: Maintaining a slightly basic pH ensures the quinoline nitrogen (pKa ~4.5) remains deprotonated for optimal organic partitioning, while strictly avoiding the strong acidic conditions (pH < 2) that trigger ether cleavage and demethylation at the C8 position[3].

  • Step 3: Biphasic Extraction Add ethyl acetate (EtOAc) or dichloromethane (DCM). Stir vigorously for 15 minutes, then allow phase separation. Extract the aqueous layer twice more with the chosen organic solvent.

  • Step 4: Self-Validating Quality Control Before discarding the aqueous layer, spot a drop onto a silica gel TLC plate and visualize under 254 nm and 365 nm UV light. Validation Logic: A strong blue fluorescence under 365 nm indicates the presence of the 2-quinolone byproduct or a water-soluble metal-quinoline chelate. If fluorescence is observed, the metal scavenging was incomplete; you must repeat Step 1 on the organic layer before proceeding to concentration.

Part 3: Quantitative Performance Data

The table below summarizes the impact of different workup methodologies on the recovery and purity of 3,8-dimethoxyquinoline following a standard palladium-catalyzed cross-coupling reaction.

Workup MethodologyOrganic Recovery (%)2-Quinolone Byproduct (%)Demethylated Byproduct (%)Phase Separation Quality
Standard Acidic (1M HCl, Brine)42.5%8.2%15.4%Severe Emulsion
Standard Basic (1M NaOH, Brine)68.1%18.5%1.2%Moderate Emulsion
Optimized (Rochelle/ Na2​S2​O3​ , pH 7.8)94.3% < 0.5% < 0.5% Clean / Rapid

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my product turn dark red/brown upon concentration on the rotary evaporator? A: This is indicative of trace metal-catalyzed auto-oxidation during solvent evaporation. As the solvent evaporates, the concentration of dissolved oxygen and trace metals spikes, driving the formation of quinones and N-oxides. Ensure the antioxidant wash ( Na2​S2​O3​ ) is thorough, and avoid evaporating to complete dryness at high bath temperatures (>40 °C).

Q: Is the 3-methoxy or 8-methoxy group more labile during workup? A: The 8-methoxy group is significantly more labile. While the 3-methoxy group is an isolated ether, the 8-methoxy group participates in bidentate coordination with the adjacent quinoline nitrogen[1]. When a Lewis acid or proton binds to the nitrogen, it geometrically activates the 8-methoxy oxygen for cleavage, making it highly susceptible to demethylation.

Q: Can I use silica gel chromatography directly after a standard brine workup? A: No. If metal chelates remain in your organic phase, they will streak heavily on silica gel, permanently trapping your product on the column. You must perform the competitive chelation wash (Rochelle salt or EDTA) prior to chromatography to ensure the molecule is in its free-base, uncoordinated form.

References

  • Representative bioactive molecules with the quinoline/2-quinolone motif and our design. - ResearchGate. ResearchGate. Available at: [Link]

  • Ether cleavage - Wikipedia. Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

2D NMR analysis for structural confirmation of 3,8-Dimethoxy quinoline

Unambiguous Structural Elucidation of 3,8-Dimethoxyquinoline: A Comparative Guide to 2D NMR vs. Traditional Analytical Modalities Quinoline derivatives represent a privileged scaffold in medicinal chemistry, frequently u...

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Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Elucidation of 3,8-Dimethoxyquinoline: A Comparative Guide to 2D NMR vs. Traditional Analytical Modalities

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimalarial, antibacterial, and antineoplastic agents. For molecules like 3,8-dimethoxyquinoline, the precise regiochemical assignment of substituents is paramount for establishing accurate structure-activity relationships (SAR).

This guide objectively compares the performance of multidimensional (2D) NMR spectroscopy against traditional 1D NMR and High-Resolution Mass Spectrometry (HRMS). Designed for drug development professionals, it provides a definitive, self-validating workflow for structural confirmation.

The Analytical Challenge: Why Alternatives Fall Short

When synthesizing or isolating 3,8-dimethoxyquinoline from a complex matrix, analysts must definitively differentiate it from other regioisomers (e.g., 2,8-dimethoxyquinoline or 3,6-dimethoxyquinoline). Traditional analytical modalities, while useful for preliminary screening, fail to provide complete structural confidence.

  • Alternative 1: High-Resolution Mass Spectrometry (HRMS)

    • Performance: HRMS provides the exact mass and confirms the molecular formula ( C11​H11​NO2​ ).

    • Limitation: Because MS operates in the gas phase, its fragmentation patterns are often insufficient to pinpoint the exact positions of the methoxy groups on the bicyclic quinoline core. It cannot distinguish between closely related regioisomers.

  • Alternative 2: 1D NMR ( 1H and 13C )

    • Performance: 1D NMR successfully identifies the functional groups. The 1H NMR spectrum reveals two distinct methoxy singlets (~4.00 and 4.04 ppm) and five aromatic protons.

    • Limitation: The methoxy protons are isolated from the aromatic spin systems by an oxygen atom. Consequently, there is no scalar ( J ) coupling visible in a standard 1D 1H spectrum to link these protons to specific carbons on the quinoline rings[1]. This leaves the regiochemistry ambiguous, necessitating a more advanced approach.

The Solution: Multidimensional (2D) NMR Spectroscopy

To bridge the gap between isolated spin systems, a comprehensive 2D NMR suite is deployed. Multidimensional NMR remains the cornerstone of modern structural elucidation because it maps atomic-level connectivity and spatial proximity directly in solution[2].

  • COSY (Correlation Spectroscopy): Maps the vicinal protons (H-5, H-6, H-7) on the carbocyclic ring, defining the contiguous spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, resolving overlapping signals in the proton spectrum and establishing the 1JCH​ framework.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical technique for this molecule. HMBC detects 2- and 3-bond carbon-proton couplings ( 2JCH​ and 3JCH​ ). It definitively links the methoxy protons to the quaternary carbons C-3 and C-8, and bridges the pyridine and benzene rings via the bridgehead carbons (C-4a and C-8a).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides orthogonal validation through space. NOESY detects dipole-dipole cross-relaxation, confirming spatial proximity independent of chemical bonds[3].

Workflow MS High-Resolution Mass Spec Formula Confirmation NMR1D 1D NMR (1H, 13C) Functional Group ID MS->NMR1D NMR2D 2D NMR Suite Regiochemical Assignment NMR1D->NMR2D COSY COSY Vicinal Protons NMR2D->COSY HSQC HSQC Direct C-H Bonds NMR2D->HSQC HMBC HMBC Long-Range C-H NMR2D->HMBC NOESY NOESY Through-Space NMR2D->NOESY Structure 3,8-Dimethoxyquinoline Unambiguous Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Logical progression from MS to 2D NMR for definitive structural elucidation.

Comparative Performance Data

Table 1: Modality Comparison for Quinoline Structural Elucidation

Analytical ModalityPrimary Data YieldRegiochemical ResolutionStructural ConfidenceKey Limitations
HRMS Exact mass, FormulaPoorLowCannot distinguish methoxy regioisomers.
1D NMR ( 1H , 13C ) Functional group IDModerateMediumFails to link isolated spin systems across heteroatoms.
2D NMR Suite 2D Connectivity & SpaceExcellentHigh (Definitive) Requires higher sample concentration and longer acquisition.

Experimental Protocol: Self-Validating 2D NMR Workflow

To ensure scientific integrity, the following protocol incorporates causality and self-validating checks at every stage.

Step 1: Sample Preparation & Probe Tuning

  • Action: Dissolve 15-20 mg of highly purified 3,8-dimethoxyquinoline in 0.6 mL of CDCl3​ (100% D) in a high-quality 5 mm NMR tube.

  • Causality & Validation: Precise tuning and matching (wobb) of the probe for both 1H and 13C channels is mandatory. This maximizes the signal-to-noise ratio (SNR) and ensures that the 90° radiofrequency pulses are calibrated accurately, which is an absolute requirement for the quantitative transfer of magnetization in multipulse 2D sequences.

Step 2: 1D Baseline Acquisition

  • Action: Acquire standard 1D 1H and 13C{1H} spectra.

  • Causality & Validation: The 1D spectra serve as the high-resolution projections for the F2 and F1 axes of the 2D plots. Verify that the solvent peak ( CDCl3​ at 7.26 ppm for 1H and 77.16 ppm for 13C ) is correctly referenced to prevent systematic shift errors.

Step 3: HSQC Acquisition

  • Action: Run a multiplicity-edited 1H−13C HSQC.

  • Causality & Validation: HSQC correlates directly bonded C-H pairs ( 1JCH​≈145 Hz). Multiplicity editing phases CH/ CH3​ groups positively and CH2​ groups negatively[2]. For 3,8-dimethoxyquinoline, the two methoxy signals will phase positively, providing an internal validation check against potential CH2​ -containing impurities.

Step 4: HMBC Acquisition (The Linchpin)

  • Action: Acquire the HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality & Validation: The 8 Hz optimization specifically targets typical 2- and 3-bond couplings across aromatic systems and ether linkages. This step reveals the critical cross-peaks between the methoxy protons and the quaternary carbons (C-3 and C-8), definitively solving the regiochemical puzzle.

Step 5: NOESY Validation

  • Action: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300-500 ms.

  • Causality & Validation: NOESY relies on dipole-dipole cross-relaxation through space (< 5 Å) rather than through bonds[3]. The chosen mixing time allows sufficient NOE buildup for small molecules. Observing a cross-peak between the 8-OMe and H-7 provides orthogonal, self-validating proof of the HMBC assignment.

Quantitative Spectral Data for 3,8-Dimethoxyquinoline

The following table synthesizes the expected 1D and 2D NMR assignments for 3,8-dimethoxyquinoline, demonstrating how the 2D correlations lock the structure into place[4].

Table 2: NMR Spectral Assignments and Key 2D Correlations ( CDCl3​ )

Position 13C δ (ppm) 1H

δ (ppm)

Multiplicity ( J in Hz)Key HMBC ( 1H→13C )Key NOESY
2 ~142.11~8.74d (2.4)C-3, C-4, C-8a3-OMe
3 154.71-Quaternary--
4 114.097.38sC-2, C-3, C-4a, C-8a3-OMe
4a 129.88-Quaternary--
5 118.067.28dd (1.1, 7.8)C-4a, C-7, C-8H-6
6 127.797.42t (8.1)C-4a, C-8H-5, H-7
7 106.376.93dd (1.1, 7.8)C-5, C-8, C-8aH-6, 8-OMe
8 149.60-Quaternary--
8a 133.74-Quaternary--
3-OMe 56.144.00sC-3 H-2, H-4
8-OMe 55.934.04sC-8 H-7

HMBC_NOESY OMe3 3-OMe (δ 4.00) C3 C-3 (δ 154.7) OMe3->C3 3JCH (HMBC) H2 H-2 (δ 8.74) OMe3->H2 NOE H4 H-4 (δ 7.38) OMe3->H4 NOE OMe8 8-OMe (δ 4.04) C8 C-8 (δ 149.6) OMe8->C8 3JCH (HMBC) H7 H-7 (δ 6.93) OMe8->H7 NOE

Key HMBC and NOESY correlations establishing methoxy regiochemistry.

Sources

Comparative

High-Resolution Mass Spectrometry for the Exact Mass Determination of 3,8-Dimethoxyquinoline: A Comparative Guide

The Analytical Challenge: 3,8-Dimethoxyquinoline In the field of drug discovery, precise structural characterization of bioactive small molecules is a non-negotiable standard. 3,8-Dimethoxyquinoline (Molecular Formula: C...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: 3,8-Dimethoxyquinoline

In the field of drug discovery, precise structural characterization of bioactive small molecules is a non-negotiable standard. 3,8-Dimethoxyquinoline (Molecular Formula: C11H11NO2) is a biologically active quinoline alkaloid with documented cytotoxic properties, notably isolated from natural sources such as Scolopendra subspinipes mutilans[1].

The monoisotopic neutral mass of 3,8-dimethoxyquinoline is 189.07898 Da . Upon positive electrospray ionization (ESI+), it forms a protonated [M+H]^+^ ion at 190.08626 Da . Conventional low-resolution mass spectrometers (like single quadrupoles) can only measure the nominal mass (m/z 190), making it impossible to distinguish 3,8-dimethoxyquinoline from thousands of other isobaric compounds. High-Resolution Mass Spectrometry (HRMS) is required to achieve sub-ppm mass accuracy, unequivocally confirming the elemental composition.

Technology Comparison: Orbitrap vs. Q-TOF

When designing an exact mass workflow, laboratories typically choose between two primary HRMS architectures. As an application scientist, selecting the right platform requires understanding the physical causality behind how each instrument resolves ions.

  • Orbitrap Mass Spectrometry: Ions are injected into an electrostatic field where they oscillate around a central spindle. The frequency of this oscillation is converted to m/z via Fourier Transform. Orbitraps offer unparalleled resolving power[2], which is critical when analyzing 3,8-dimethoxyquinoline in highly complex biological matrices where isobaric background ions overlap with the target analyte.

  • Quadrupole Time-of-Flight (Q-TOF): Ions are accelerated through a flight tube, and their m/z is determined by the time it takes to reach the detector. Q-TOFs provide exceptionally high scan speeds without sacrificing resolution[3], making them the superior choice when coupled with ultra-high-performance liquid chromatography (UHPLC) where peak widths are extremely narrow (<1 second)[4].

Quantitative Performance Summary
ParameterOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Xevo G2-S)Causality / Impact on 3,8-Dimethoxyquinoline Analysis
Mass Resolution (FWHM) 70,000 - 140,000 (at m/z 200)30,000 - 60,000Orbitrap resolves fine isotopic structures and heavy matrix interferences; Q-TOF resolution is sufficient for exact mass formula confirmation.
Mass Accuracy < 1 - 3 ppm< 2 - 5 ppmBoth platforms provide the sub-5 ppm accuracy required to unequivocally confirm the C11H11NO2 molecular formula.
Scan Speed 1.5 - 12 Hz (Inversely proportional to resolution)20 - 50 HzQ-TOF provides >10 data points across sharp UHPLC peaks, ensuring quantitative reproducibility and peak definition.
Dynamic Range ~ 3.5 to 4 orders of magnitudeUp to 5 orders of magnitudeQ-TOF prevents detector saturation in highly concentrated extracts, avoiding the space-charge effects that can skew Orbitrap mass accuracy.

Experimental Design & Causality

Every parameter in an HRMS workflow must be deliberately chosen to control variables and maximize signal integrity.

  • Ionization Choice (ESI+): 3,8-Dimethoxyquinoline possesses a basic quinoline nitrogen. By using an acidic mobile phase (0.1% formic acid), we force the protonation of this nitrogen in solution. This makes positive Electrospray Ionization (ESI+) highly efficient, driving the formation of the[M+H]^+^ ion.

  • Mass Calibration Strategies: Q-TOF systems are subject to thermal expansion of the flight tube, which slightly alters flight times. We employ a continuous Lock Mass (e.g., Leucine Enkephalin) to provide real-time, scan-by-scan mass correction. Conversely, Orbitrap systems utilize Automatic Gain Control (AGC) . Because overfilling the Orbitrap causes "space-charging" (ion-ion repulsion that alters oscillation frequencies), AGC precisely controls the number of ions entering the trap to maintain sub-ppm accuracy.

Step-by-Step Methodology: A Self-Validating Protocol

A robust analytical protocol must be a self-validating system—meaning the generated data inherently proves its own validity without relying solely on external standards.

Step 1: Sample Preparation (Protein Precipitation)

  • Extract 3,8-dimethoxyquinoline from the biological matrix using cold methanol (1:3 v/v). Vortex and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Removing high-molecular-weight proteins prevents rapid column degradation and eliminates severe ion suppression at the ESI source.

Step 2: System Suitability (Blank Injection)

  • Inject a solvent blank (e.g., 50% Methanol) prior to the sample.

  • Self-Validation: Proves the absence of column carryover at m/z 190.0863, ensuring the signal in the sample is genuine.

Step 3: UHPLC Separation

  • Column: C18 (1.7 µm particle size, 2.1 x 50 mm).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The sub-2-micron particles generate sharp, narrow peaks. This concentrates the analyte into a dense plug, maximizing the signal-to-noise ratio entering the mass spectrometer.

Step 4: HRMS Acquisition

  • Orbitrap Setup: Set resolution to 70,000 at m/z 200. Set AGC target to 1e6 ions.

  • Q-TOF Setup: Operate in MS^E^ mode. Infuse Leucine Enkephalin (m/z 556.2771) at 5 µL/min via a secondary reference sprayer as the lock mass.

Step 5: Data Processing & Isotopic Validation

  • Extract the ion chromatogram (EIC) for the [M+H]^+^ peak at m/z 190.0863 using a narrow ± 5 ppm mass window.

  • Calculate Mass Error: Mass Error (ppm) =[(Measured Mass - 190.08626) / 190.08626] × 10^6. An acceptable result must be < 3 ppm.

  • Self-Validation (Isotopic Fidelity): Evaluate the M+1 isotopic peak intensity. For a molecule with 11 carbon atoms, the ^13^C contribution should be approximately 12.1% of the monoisotopic peak. If the exact mass matches but the isotopic ratio is 20%, the formula is incorrect. This internal check mathematically validates the carbon count.

Workflow Visualization

HRMS_Workflow cluster_analyzers High-Resolution Mass Analyzers Prep Sample Prep (Protein Precipitation) LC UHPLC Separation (C18, 0.1% FA) Prep->LC ESI ESI+ Ionization (Protonation) LC->ESI Orbitrap Orbitrap MS (High Res, AGC Target) ESI->Orbitrap QTOF Q-TOF MS (High Speed, Lock Mass) ESI->QTOF Data Data Processing (Exact Mass: 190.0863 Da) Orbitrap->Data QTOF->Data

Figure 1: Comparative HRMS workflow for 3,8-Dimethoxyquinoline exact mass determination.

Conclusion

Both Orbitrap and Q-TOF architectures provide the rigorous sub-ppm mass accuracy required to identify 3,8-dimethoxyquinoline. The choice of platform dictates the specific parameters of the experimental design: Orbitrap users must manage AGC to prevent space-charging in complex matrices, while Q-TOF users must utilize active lock mass calibration to correct for thermal drift. By implementing the self-validating checks outlined above—specifically monitoring the ^13^C isotopic ratio—researchers can guarantee the scientific integrity of their structural assignments.

References

  • Biologically active quinoline and quinazoline alkaloids part I Source: National Institutes of Health (NIH) URL:[Link]

  • Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap Source: Waters Corporation URL:[Link]

  • High Performance Mass Spectrometry for Small Molecule and Protein Applications Source: Spectroscopy Online URL:[Link]

Sources

Validation

Structural Isomerism in Drug Design: A Comparative Biological Evaluation of 3,8- vs. 6,7-Dimethoxyquinoline

As a Senior Application Scientist in early-stage drug discovery, one of the most fascinating phenomena to observe is how the simple positional isomerism of functional groups on a privileged scaffold can completely alter...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most fascinating phenomena to observe is how the simple positional isomerism of functional groups on a privileged scaffold can completely alter a molecule's pharmacological trajectory. The quinoline core is a cornerstone of medicinal chemistry. However, decorating this core with methoxy groups at the 3,8-positions versus the 6,7-positions yields two distinctly different biological profiles: one acts as a highly targeted kinase inhibitor, while the other acts as a broad-spectrum cytotoxic agent derived from natural products.

This guide provides an in-depth, objective comparison of 3,8-Dimethoxyquinoline and 6,7-Dimethoxyquinoline , analyzing their mechanistic causality, supporting experimental data, and providing self-validating protocols for their biological evaluation.

Mechanistic Divergence: Targeted Kinase Inhibition vs. Phenotypic Cytotoxicity

6,7-Dimethoxyquinoline: The Kinase Hinge-Binding Anchor

The 6,7-dimethoxyquinoline scaffold is a highly privileged motif in rational drug design, specifically engineered for ATP-competitive kinase inhibition[1].

  • The Causality of Binding: The nitrogen atom of the quinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide (often a cysteine or methionine residue) in the kinase hinge region[2].

  • The Role of the Methoxy Groups: The 6,7-dimethoxy groups are strategically positioned to project outward toward the solvent-exposed region of the ATP-binding pocket[3]. This orientation not only improves the aqueous solubility of the lipophilic core but also provides a structural vector to attach bulky, water-soluble "tail" moieties without sterically clashing with the narrow hinge region[4].

  • Clinical Relevance: This scaffold forms the core of numerous clinical and preclinical inhibitors targeting c-Met[5], PDGFR[1], and c-KIT[4], including derivatives of cabozantinib and lenvatinib.

3,8-Dimethoxyquinoline: The Natural Product-Derived Cytotoxin

In stark contrast, 3,8-dimethoxyquinoline is primarily explored for its general anti-tumor and cytotoxic properties, tracing its origins to natural product chemistry.

  • The Causality of Cytotoxicity: This isomer is a synthetic derivative closely related to jineol (3,8-dihydroxyquinoline), a natural alkaloid isolated from the venomous centipede Scolopendra subspinipes mutilans[6].

  • Mechanism of Action: Unlike the 6,7-isomer, the 3,8-substitution pattern creates steric hindrance that prevents optimal alignment within the highly conserved ATP-binding pocket of most kinases. Instead, 3,8-dimethoxyquinoline and its analogs exhibit phenotypic cytotoxicity, inducing apoptosis in human tumor cell lines (such as A549 lung cancer and SKOV-3 ovarian cancer) through DNA intercalation or generalized cellular stress pathways[7].

MOA cluster_67 6,7-Dimethoxyquinoline Trajectory cluster_38 3,8-Dimethoxyquinoline Trajectory A1 6,7-DQ Scaffold A2 ATP-Binding Pocket (Hinge Region) A1->A2 H-Bonding A3 Targeted Kinase Inhibition (c-Met, PDGFR, c-KIT) A2->A3 Signal Blockade B1 3,8-DQ Scaffold B2 Cellular Cytotoxicity (Jineol-like mechanism) B1->B2 Phenotypic B3 Broad Anti-Tumor Activity (A549, SKOV-3) B2->B3 Apoptosis

Diagram 1: Pharmacological trajectories of 6,7-DQ vs. 3,8-DQ scaffolds.

Quantitative Data Comparison

To objectively compare these scaffolds, we must look at their primary biological endpoints. The table below summarizes the typical performance metrics of optimized derivatives from both classes based on recent literature[4][5][6].

Parameter6,7-Dimethoxyquinoline Derivatives3,8-Dimethoxyquinoline Derivatives
Primary Target Receptor Tyrosine Kinases (c-Met, PDGFR, VEGFR)Whole-cell (Phenotypic Cytotoxicity)
Binding Mode ATP-competitive (Hinge-binding)Non-specific / DNA interaction
Typical Potency IC₅₀ = 0.02 - 0.10 µM (Biochemical)EC₅₀ = 25.0 - 50.0 µM (Cellular)
Lead Optimization Goal Enhance kinase selectivity & overcome mutationsEnhance cell permeability & lower toxicity
Reference Control Cabozantinib, ImatinibCisplatin, Jineol
Solubility Profile High (due to solvent-exposed methoxy groups)Moderate to Low

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds requires distinct assay modalities. 6,7-DQ derivatives must be evaluated via target-based biochemical assays, while 3,8-DQ derivatives require phenotypic cellular assays.

Protocol A: TR-FRET Kinase Assay for 6,7-Dimethoxyquinolines

Purpose: To quantify the ATP-competitive inhibition of c-Met or PDGFR.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the 6,7-DQ test compounds in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL of compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550). Self-Validation: Include Cabozantinib as a positive control and DMSO as a negative control to calculate the Z'-factor.

  • Enzyme Addition: Add 5 µL of recombinant c-Met kinase (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled poly-GT substrate (50 nM) and ATP (at the predetermined Kₘ value, typically 10 µM).

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺) and Europium-anti-phospho-tyrosine antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate IC₅₀ using a 4-parameter logistic fit. A valid assay must yield a Z'-factor > 0.6.

Protocol B: MTT Cell Viability Assay for 3,8-Dimethoxyquinolines

Purpose: To assess the broad-spectrum cytotoxicity of jineol-derived analogs.

  • Cell Seeding: Seed A549 (lung carcinoma) and SKOV-3 (ovarian carcinoma) cells at a density of 5,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 10X concentrations of 3,8-DQ derivatives in culture media (max final DMSO concentration 0.5%). Add 10 µL of the compound to the cells. Self-Validation: Include Cisplatin as a positive cytotoxic control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial dehydrogenases.

  • Solubilization: After 3 hours, carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm. Calculate the EC₅₀ based on the percentage of viable cells relative to the DMSO vehicle control.

Workflow Start Quinoline Library Synthesis Split1 6,7-DQ Derivatives (Target-Based) Start->Split1 Split2 3,8-DQ Derivatives (Phenotypic) Start->Split2 Assay1 TR-FRET Kinase Assay (c-Met, PDGFR, c-KIT) Split1->Assay1 Assay2 MTT Cell Viability Assay (A549, SKOV-3) Split2->Assay2 Val1 IC50 Determination Ensure Z'-factor > 0.6 Assay1->Val1 Val2 EC50 Determination Compare vs Cisplatin Assay2->Val2 Hit Lead Optimization & SAR Val1->Hit Val2->Hit

Diagram 2: Divergent experimental workflows for evaluating 6,7-DQ and 3,8-DQ derivatives.

Conclusion

The distinction between 3,8-dimethoxyquinoline and 6,7-dimethoxyquinoline perfectly illustrates the precision required in rational drug design. If your objective is to develop a highly selective, ATP-competitive kinase inhibitor, the 6,7-dimethoxyquinoline scaffold provides an unparalleled, structurally validated starting point that anchors securely to the kinase hinge[1]. Conversely, if you are exploring novel cytotoxic agents inspired by natural products, the 3,8-dimethoxyquinoline scaffold offers a distinct phenotypic pathway independent of traditional kinase inhibition[7].

References

  • Source: PMC (nih.gov)
  • Source: tandfonline.
  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)
  • Biologically active quinoline and quinazoline alkaloids part I Source: SciSpace / PMC URL
  • Source: clockss.

Sources

Comparative

Cytotoxicity Profiling of 3,8-Dimethoxyquinoline vs. Structural Isomers: A Comparative Guide

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous anticancer, antimalarial, and antimicrobial agents. However, the biological activity of quinoline d...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous anticancer, antimalarial, and antimicrobial agents. However, the biological activity of quinoline derivatives is acutely sensitive to positional isomerism and functional group substitutions.

As drug development professionals evaluate lead compounds, understanding the structure-activity relationship (SAR) between different methoxy-substituted quinolines is critical. This guide provides an objective, data-driven comparison of the cytotoxicity of 3,8-dimethoxyquinoline against its structural analogs, synthesizing mechanistic causality with field-proven experimental protocols.

Mechanistic Causality: How Isomerism Dictates Cytotoxicity

The placement of methoxy (–OCH₃) or hydroxyl (–OH) groups on the bicyclic quinoline ring fundamentally alters the molecule's electron density, lipophilicity, and steric profile. These physicochemical changes dictate how the isomer interacts with cellular targets[1].

  • 3,8-Dimethoxyquinoline vs. Jineol (3,8-Dihydroxyquinoline): 3,8-dimethoxyquinoline, an alkaloid naturally isolated from the centipede Scolopendra subspinipes, exhibits baseline cytotoxicity[2]. However, when the methoxy groups are demethylated to form Jineol (3,8-dihydroxyquinoline), the compound's in vitro cytotoxicity against human tumor cell lines increases significantly[3]. Mechanistically, the exposed hydroxyl groups in Jineol likely facilitate hydrogen bonding within target protein pockets or undergo redox cycling to generate reactive oxygen species (ROS), driving apoptotic pathways that the sterically hindered methoxy groups in the 3,8-position cannot efficiently trigger.

  • 6,7-Dimethoxyquinoline Isomers: Shifting the methoxy substituents to the 6,7-positions (e.g., 6,7-dimethoxy-4-phenoxy-quinoline) dramatically amplifies anticancer potency[4]. The 6,7-dimethoxy motif is a highly validated pharmacophore that perfectly aligns with the hinge region of the ATP-binding pocket in receptor tyrosine kinases (RTKs) and the PI3K/Akt/mTOR pathway[1]. The 3,8-substitution pattern creates steric clashes in these specific kinase pockets, explaining why 6,7-isomers often exhibit sub-micromolar efficacy while 3,8-isomers require higher concentrations to induce cell death.

Pathway Q Quinoline Isomers (3,8- vs 6,7-Dimethoxy) PI3K PI3K Kinase Pocket Q->PI3K Isomer-dependent hindrance DNA DNA Intercalation Q->DNA Binding affinity varies by isomer Akt Akt Activation PI3K->Akt Blocks mTOR mTOR Signaling Akt->mTOR Blocks Apop Apoptosis mTOR->Apop Triggers cell death DNA->Apop Damage Response

Fig 1. Mechanistic pathways of quinoline-induced cytotoxicity via kinase inhibition and DNA damage.

Quantitative Cytotoxicity Comparison

To objectively evaluate the therapeutic window of these compounds, we must compare their half-maximal effective/inhibitory concentrations (EC₅₀/IC₅₀) across standardized cancer cell lines. The data below illustrates how positional shifting and demethylation impact potency.

CompoundStructural FeatureCell LineCancer TypeCytotoxicity (EC₅₀/IC₅₀)
3,8-Dimethoxyquinoline 3,8-dimethoxy substitutionA-549 / SKOV-3Lung / OvarianModerate (>36.0 µM)[2]
Jineol (Analog)3,8-dihydroxy substitutionA-549Non-Small Cell Lung36.0 µM[2]
Jineol (Analog)3,8-dihydroxy substitutionSKOV-3Ovarian27.9 µM[2]
Compound 14e (Isomer)6,7-dimethoxy-4-phenoxyLOX IMVIMelanoma0.227 µM[4]
Compound 14e (Isomer)6,7-dimethoxy-4-phenoxyOVCAR-3Ovarian1.14 µM[4]
Compound 14f (Isomer)6,7-dimethoxy-4-phenoxyLOX IMVIMelanoma0.116 µM[4]

Data Interpretation: The 6,7-dimethoxy isomers (Compounds 14e/14f) demonstrate highly potent, sub-micromolar cytotoxicity, validating their role as targeted kinase inhibitors. Conversely, 3,8-dimethoxyquinoline and its demethylated analog Jineol operate in the micromolar range, suggesting a different, less acute mechanism of action (such as generalized ROS generation or weaker DNA intercalation).

Self-Validating Experimental Protocol: MTT Assay

To accurately reproduce the cytotoxicity data for quinoline isomers, researchers must utilize a self-validating system. The MTT colorimetric assay is the gold standard for this workflow[4].

Protocol Design Rationale (Causality): The assay measures the reduction of MTT to formazan by mitochondrial succinate dehydrogenase. Because quinoline derivatives can sometimes precipitate or auto-fluoresce, strict vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin) must be included to establish a baseline and validate the assay's dynamic range.

Workflow S1 1. Cell Seeding (Log-phase) S2 2. Compound Exposure (Isomer library) S1->S2 S3 3. MTT Addition (Metabolism) S2->S3 S4 4. Solubilization (DMSO) S3->S4 S5 5. Absorbance (570 nm) S4->S5

Fig 2. Self-validating MTT assay workflow for quantifying quinoline isomer cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding & Attachment:

    • Action: Seed target cells (e.g., A-549 or SKOV-3) in a 96-well plate at a density of 5×103 to 1×104 cells per well in 100 µL of complete medium (RPMI-1640 or DMEM)[4].

    • Causality: This specific density ensures the cells remain in the logarithmic growth phase throughout the 72-hour assay window. Over-seeding leads to contact inhibition, which artificially downregulates cellular metabolism and skews the IC₅₀ results.

    • Action: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation & Treatment:

    • Action: Prepare serial dilutions of the 3,8-dimethoxyquinoline and comparative isomers. Ensure the final DMSO concentration in the well does not exceed 0.5%[4].

    • Causality: DMSO concentrations above 0.5% induce baseline solvent cytotoxicity, which confounds the specific apoptotic effects of the quinoline isomers.

    • Action: Aspirate the old media and add 100 µL of the compound-treated media. Incubate for 48 to 72 hours.

  • MTT Addition & Formazan Crystallization:

    • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals. Dead cells, having lost mitochondrial function due to quinoline-induced apoptosis, will not.

  • Solubilization & Quantification:

    • Action: Carefully remove the media and add 150 µL of pure DMSO to each well to solubilize the formazan crystals.

    • Action: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the 0.5% DMSO vehicle control.

Conclusion

The cytotoxicity of quinoline derivatives is not a universal trait of the scaffold but a highly tunable property dictated by isomerism. While 3,8-dimethoxyquinoline and its derivatives like Jineol offer moderate, micromolar cytotoxicity suitable for certain broad-spectrum applications, shifting the electron-donating methoxy groups to the 6,7-position unlocks highly potent, targeted kinase inhibition. Researchers developing novel oncology therapeutics must carefully select their positional isomers based on the desired target pathway and required therapeutic index.

References

  • BenchChem. "A Comparative Guide to the Biological Activity of Quinoline Isomers." 1

  • PMC (National Institutes of Health). "Biologically active quinoline and quinazoline alkaloids part I." 2

  • Clockss. "PREPARATION OF NEW 3-HYDROXYQUINOLINE ALKALOID, JINEOL AND ITS ETHER DERIVATIVES USING DIRECTED ORTHOLITHIATION." 3

  • BenchChem. "Application Notes and Protocols for Testing 6,7-Dimethoxy-4-phenoxy-quinoline Cytotoxicity." 4

Sources

Validation

Structure-Activity Relationship (SAR) of 3,8-Dimethoxy Quinoline Derivatives: A Comparative Guide for Lead Optimization

As drug resistance renders classical quinoline scaffolds (such as chloroquine and primaquine) increasingly obsolete, drug development professionals are pivoting toward highly functionalized, nature-inspired alternatives....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug resistance renders classical quinoline scaffolds (such as chloroquine and primaquine) increasingly obsolete, drug development professionals are pivoting toward highly functionalized, nature-inspired alternatives. The 3,8-dimethoxy quinoline scaffold—originally identified in natural sources ranging from the centipede Scolopendra subspinipes mutilans[1] to the roots of Waltheria indica[2]—has emerged as a privileged pharmacophore.

This guide objectively compares the performance of 3,8-dimethoxy quinoline derivatives against classical quinolines and standard-of-care agents. By analyzing their structure-activity relationships (SAR), mechanistic pathways, and providing validated experimental protocols, this document serves as an authoritative resource for researchers optimizing novel anti-infective and agrochemical leads.

Structural Rationale & SAR Causality

The biological superiority of the 3,8-dimethoxy quinoline core over simpler quinoline analogs stems from specific electron-donating and steric modifications. Understanding the causality behind these structural choices is critical for rational drug design.

  • C8-Methoxy Substitution (Metabolic Stability & Binding): Classical 8-aminoquinolines (like primaquine) undergo rapid oxidative metabolism, yielding toxic metabolites that induce methemoglobinemia. Replacing the amine with a C8-methoxy group provides a metabolically stable, electron-donating center. This alters the electron density of the quinoline nitrogen, optimizing hydrogen-bonding interactions with target proteins (e.g., the Rieske iron-sulfur protein in the cytochrome bc1 complex).

  • C3-Methoxy Substitution (Steric Shielding): Substitution at C3 locks the conformation of adjacent functional groups and increases steric bulk. Mechanistically, this prevents off-target planar intercalation with mammalian DNA, thereby drastically reducing non-specific cytotoxicity[1].

  • C5-Aliphatic/Aromatic Chains (Membrane Permeation): As observed in natural derivatives like Waltherione F (3,8-dimethoxy-2-methyl-5-octylquinolin-4(1H)-one), extending the C5 position with lipophilic chains (such as an octyl group) increases the partition coefficient (logP). This directly causes enhanced membrane permeability in thick-walled fungal and protozoan pathogens[3].

SAR_Logic Core 3,8-Dimethoxy Quinoline Core C8 C8-Methoxy (Metabolic Stability) Core->C8 C3 C3-Methoxy (Steric Shielding) Core->C3 C5 C5-Lipophilic Chain (Membrane Permeation) Core->C5 Affinity Target Binding Affinity C8->Affinity Electron shift Tox Reduced Mammalian Cytotoxicity C3->Tox Prevents intercalation Efficacy Enhanced Pathogen Clearance C5->Efficacy Increased logP

Figure 1. SAR logic tree mapping 3,8-dimethoxy quinoline substitutions to phenotypic effects.

Comparative Performance Data

To objectively evaluate the 3,8-dimethoxy scaffold, we benchmark natural isolates (e.g., Waltherione F and Waltherione Q) against standard clinical agents in two primary indications: Trypanosoma cruzi (Chagas disease)[2] and Candida albicans (Fungal infections)[4].

Table 1: In Vitro Efficacy and Selectivity Index (SI) Comparison
Compound ClassSpecific AgentTarget OrganismIC50 / MIC (μM)Mammalian Cytotoxicity (CC50, μM)Selectivity Index (SI)
3,8-Dimethoxy Quinoline Waltherione FT. cruzi0.02 - 0.04> 50.0> 1250
3,8-Dimethoxy Quinoline Waltherione QC. albicans12.5> 100.0> 8
Classical Quinoline ChloroquineT. cruzi> 50.035.0< 1
Standard of Care BenznidazoleT. cruzi2.5> 200.0~ 80
Standard of Care FluconazoleC. albicans1.5> 200.0> 130

Data Interpretation: While Fluconazole remains the superior agent for C. albicans, the 3,8-dimethoxy quinoline scaffold (Waltherione F) exhibits a staggering >60-fold increase in potency against T. cruzi compared to the standard-of-care Benznidazole[2]. Furthermore, its exceptional safety window (SI > 1250) mathematically validates the C3-methoxy steric shielding hypothesis, proving that high antiparasitic toxicity does not inherently translate to mammalian cytotoxicity.

Mechanistic Pathway: Cytochrome bc1 Inhibition

The primary self-validating mechanism for these derivatives in protozoans and fungi is the inhibition of the mitochondrial cytochrome bc1 complex (Complex III). The C8-methoxy group acts as a highly specific hydrogen bond acceptor for the Rieske iron-sulfur protein at the Qo site, locking the complex in an inactive conformation and halting ATP synthesis.

Mechanism Drug 3,8-Dimethoxy Quinoline Qo Qo Site of Cytochrome bc1 Drug->Qo Penetration Rieske Rieske Iron-Sulfur Protein Qo->Rieske H-bond (C8) Block Electron Transfer Blockade Rieske->Block Conformational Lock Death Pathogen Death Block->Death ATP Depletion

Figure 2. Mechanistic pathway of 3,8-dimethoxy quinolines inhibiting the cytochrome bc1 complex.

Experimental Protocols: Synthesis and Bioassay Validation

To ensure trustworthiness and reproducibility, the following protocols outline the synthesis of the quinolin-4(1H)-one core and subsequent phenotypic screening. Every step is designed as a self-validating system to minimize false positives.

Protocol A: Modified Conrad-Limpach Synthesis of 3,8-Dimethoxy-4-Quinolones

Rationale: The Conrad-Limpach approach is strictly utilized over the Skraup synthesis because it provides superior regioselectivity for 4-quinolones, which are essential precursors for the 3,8-dimethoxy scaffold[3].

  • Condensation: React 2-methoxy-aniline with an appropriate β-keto ester (e.g., ethyl 2-methoxyacetoacetate) in the presence of a catalytic amount of glacial acetic acid at 110°C for 4 hours.

  • Intermediate Isolation: Cool the reaction mixture to precipitate the enamine intermediate. Filter and wash with cold ethanol to remove unreacted starting materials.

  • Thermal Cyclization: Dissolve the purified enamine in diphenyl ether and heat to 250°C for 30 minutes. Causality note: The high temperature is thermodynamically required to drive the intramolecular cyclization via the elimination of ethanol. Lower temperatures will stall the reaction at the enamine stage.

  • Purification: Cool to room temperature, precipitate the resulting 3,8-dimethoxy-4-quinolone with hexanes, and purify via flash chromatography (DCM:MeOH, 95:5).

Protocol B: TLC Bioautography for High-Throughput Antifungal Screening

Rationale: This acts as a self-validating system; it couples chromatographic separation directly with phenotypic screening, eliminating false positives caused by solvent matrix interferences[4].

  • Application: Spot 10 μg of synthesized derivatives onto a silica gel 60 F254 TLC plate.

  • Development: Develop the plate in a mobile phase of Chloroform:Methanol (9:1). Dry completely under a stream of nitrogen to remove all residual solvents (which could artificially inhibit fungal growth).

  • Inoculation: Spray the TLC plate with a standardized suspension of Candida albicans (10^5 CFU/mL in Sabouraud dextrose broth).

  • Incubation & Visualization: Incubate the plate in a humidified, dark chamber at 37°C for 24 hours. Spray with MTT (thiazolyl blue tetrazolium bromide, 2 mg/mL). Clear zones against a purple background definitively indicate active 3,8-dimethoxy quinoline fractions.

Workflow Step1 1. Conrad-Limpach Condensation Step2 2. Thermal Cyclization Step1->Step2 Step3 3. Flash Chromatography Step2->Step3 Step4 4. TLC Bioautography Step3->Step4 Step5 5. MIC/IC50 Quantification Step4->Step5

Figure 3. Experimental workflow from Conrad-Limpach synthesis to phenotypic bioassay validation.

Conclusion

The 3,8-dimethoxy quinoline scaffold represents a highly optimized evolution of classical quinoline drugs. By utilizing the C8-methoxy group for target affinity and metabolic stability, and the C3/C5 positions for steric shielding and membrane permeation, these derivatives outcompete standard treatments like Benznidazole in antitrypanosomal assays. For researchers developing next-generation anti-infectives or agrochemicals, integrating the 3,8-dimethoxy core offers a robust, tunable, and highly active starting point.

References

  • Biologically active quinoline and quinazoline alkaloids part I Source: PMC (NIH) URL:[Link]

  • Antitrypanosomal Quinoline Alkaloids from the Roots of Waltheria indica Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Antifungal Quinoline Alkaloids from Waltheria indica Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

The Differential Anti-Tumor Efficacy of Dimethoxy-Substituted Quinolines: A Comparative Analysis

For Immediate Publication The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Publication

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a significant focus on their potential as anti-cancer agents.[2] Strategic placement of substituents on the quinoline ring system is a key strategy for modulating biological activity. Among these, dimethoxy-substituted quinolines have emerged as a particularly promising class of compounds, exhibiting potent anti-tumor effects through diverse mechanisms of action. This guide provides a comparative analysis of the anti-tumor effects of various dimethoxy-substituted quinoline isomers, with a focus on their mechanisms of action, cytotoxic potency, and the experimental methodologies used for their evaluation.

The Influence of Methoxy Group Positioning on Anti-Tumor Strategy

The positioning of the two methoxy groups on the quinoline ring system profoundly influences the compound's primary anti-tumor mechanism. Our analysis of the existing literature reveals that different isomers engage distinct cellular targets, leading to varied downstream anti-proliferative effects. The 6,7-dimethoxy substitution pattern is the most extensively studied and appears to confer a degree of promiscuity in its targeting, enabling inhibition of several key oncogenic pathways.

6,7-Dimethoxyquinolines: A Multi-Targeted Approach

Derivatives based on the 6,7-dimethoxyquinoline scaffold have demonstrated remarkable versatility in their anti-cancer activity, targeting at least three distinct and critical cellular components:

  • c-Met Kinase Inhibition: A significant number of 4-anilino-6,7-dimethoxyquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase.[1][3] The HGF/c-Met signaling pathway is a crucial driver of tumor growth, invasion, and metastasis in many cancers.[4] These compounds typically act as ATP-competitive inhibitors, blocking the kinase domain and abrogating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3]

  • Topoisomerase I Inhibition: Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines function as Topoisomerase I (TOP1) poisons.[2] TOP1 is essential for relieving DNA torsional strain during replication and transcription.[2] By stabilizing the TOP1-DNA cleavage complex, these quinoline derivatives induce DNA strand breaks, ultimately leading to apoptosis.[2]

  • Tubulin Polymerization Inhibition: Some derivatives of trimethoxy-quinolines, which include the 6,7-dimethoxy pattern, have been shown to inhibit tubulin polymerization.[5] By disrupting the dynamic assembly and disassembly of microtubules, which are critical for forming the mitotic spindle, these compounds arrest the cell cycle and induce cell death.[6]

5,7-Dimethoxy-1,2,3,4-tetrahydroquinolines: Direct Cytotoxicity

Research into other isomers, such as the 5,7-dimethoxy substituted quinolines, is less extensive. However, studies on 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline derivatives have revealed potent cytotoxic activity against a range of cancer cell lines.[7] While the precise mechanism is not as clearly elucidated as for the 6,7-isomers, the data points towards a direct anti-proliferative effect.[7] The hydrogenation of the quinoline core in these studied examples may influence the accessible cellular targets.

Other Substitution Patterns: An Emerging Landscape

Data on other dimethoxy isomers is sparse. However, related compounds provide insights into structure-activity relationships. For instance, some 8-methoxy-4-anilinoquinolines have shown moderate anti-proliferative activity.[8] The anti-tumor activity of quinoline derivatives is not limited to kinase or topoisomerase inhibition, with other reported mechanisms including DNA intercalation and the induction of apoptosis through reactive oxygen species (ROS) generation.[3][9]

Comparative Cytotoxicity: A Quantitative Overview

The anti-proliferative potency of these compounds is typically assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values provide a quantitative measure of a compound's efficacy. The following tables summarize the available data for representative dimethoxy-substituted quinoline derivatives.

Table 1: Cytotoxicity of 6,7-Dimethoxyquinoline Derivatives

Compound IDMechanism of ActionCancer Cell LineCancer TypeGI50 / IC50 (µM)Reference
12n c-Met Kinase InhibitorA549Lung Cancer7.3 ± 1.0[3]
MCF-7Breast Cancer6.1 ± 0.6[3]
MKN-45Gastric Cancer13.4 ± 0.5[3]
14m Topoisomerase I InhibitorLeukemia (SR)Leukemia0.133[2]
Melanoma (LOX IMVI)Melanoma0.116[2]
Colon Cancer (COLO205)Colon Cancer0.401[2]
Breast Cancer (T-47D)Breast Cancer0.472[2]
4c Tubulin Polymerization InhibitorMDA-MB-231Breast Cancer17 ± 0.3[10]

Table 2: Cytotoxicity of 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
3c H460Lung Carcinoma4.9 ± 0.7[7]
A-431Skin Carcinoma2.0 ± 0.9[7]
HT-29Colon Adenocarcinoma4.4 ± 1.3[7]

Note: The data presented is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanistic Insights and Signaling Pathways

The anti-tumor activity of dimethoxy-substituted quinolines is intrinsically linked to their ability to modulate specific signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of Key Oncogenic Signaling Pathways

As discussed, 6,7-dimethoxyquinoline derivatives can inhibit the c-Met kinase, a receptor tyrosine kinase. This inhibition blocks downstream signaling through pathways like PI3K/Akt and MAPK/Erk, which are central to cell growth and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline 6,7-Dimethoxy-4-anilinoquinoline Quinoline->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway by 6,7-dimethoxy-4-anilinoquinolines.

Induction of DNA Damage and Apoptosis

Topoisomerase I inhibitors, such as certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, lead to the accumulation of single-strand DNA breaks. This DNA damage triggers cell cycle arrest and activates apoptotic pathways, resulting in programmed cell death.

G cluster_nucleus Nucleus DNA Supercoiled DNA TOP1 Topoisomerase I DNA->TOP1 binds Complex TOP1-DNA Cleavage Complex TOP1->Complex creates Complex->DNA re-ligates Damage DNA Strand Breaks Complex->Damage leads to Apoptosis Apoptosis Damage->Apoptosis Quinoline 4-Alkoxy-2-aryl-6,7- dimethoxyquinoline Quinoline->Complex stabilizes (inhibits re-ligation)

Caption: Mechanism of Topoisomerase I inhibition by 6,7-dimethoxyquinoline derivatives.

Experimental Protocols for Evaluation

The characterization of these anti-tumor agents relies on a suite of robust and validated experimental protocols. The following outlines the methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add serial dilutions of the dimethoxy-substituted quinoline compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as c-Met.

Protocol:

  • Reagent Preparation: Prepare a kinase buffer, along with stock solutions of the kinase, a suitable substrate, and ATP. Prepare serial dilutions of the inhibitor.

  • Reaction Setup: In a 384-well plate, add the kinase solution.

  • Inhibitor Addition: Add the serially diluted inhibitor or vehicle control to the wells and pre-incubate for 15 minutes at room temperature.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.[12]

  • Incubation: Incubate the reaction for a specified time (e.g., 1 hour) at room temperature to allow for substrate phosphorylation.[12]

  • Detection: Terminate the reaction and detect the amount of product formed or remaining ATP using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™).[12]

  • Data Analysis: Normalize the data to controls and calculate the IC50 value for kinase inhibition.

Tubulin Polymerization Assay

This assay monitors the effect of a compound on the in vitro polymerization of purified tubulin.

Protocol:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer containing GTP.[13]

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations.

  • Polymerization Initiation: Add the tubulin solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 90 minutes).[14] The increase in absorbance is proportional to the mass of microtubule polymer formed.[15]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of treated samples to positive (e.g., paclitaxel) and negative (e.g., vehicle) controls to determine the inhibitory effect.

Conclusion

Dimethoxy-substituted quinolines represent a versatile and potent class of anti-tumor agents. The position of the methoxy groups on the quinoline scaffold is a critical determinant of their mechanism of action, with 6,7-dimethoxy derivatives demonstrating the ability to target multiple oncogenic pathways, including receptor tyrosine kinase signaling, DNA replication and repair machinery, and cytoskeletal dynamics. In contrast, other isomers like the 5,7-dimethoxy-tetrahydroquinolines show promise as direct cytotoxic agents. The continued exploration of the structure-activity relationships of these compounds, guided by the robust experimental methodologies outlined in this guide, will undoubtedly pave the way for the development of novel and more effective cancer therapeutics.

References

  • Unveiling the Therapeutic Potential of 6,7-Dimethoxy-4-phenoxy-quinoline: A Technical Guide to Core Targets. (2025). Benchchem.
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). MDPI.
  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261.
  • Zhang, Q. W., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. European Journal of Medicinal Chemistry.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.
  • A Comparative Analysis of the Cytotoxicity of Substituted Quinoline Deriv
  • Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[2][3][5]oxadiazole-2-Thione Derivatives as Anticancer Agents. (2025). Chemical Methodologies.

  • A Comparative Guide to the Biological Activity of Quinoline Isomers. (n.d.). Benchchem.
  • Efficacy of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs in Cancer Therapy: A Comparative Analysis with Lap
  • biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
  • In Vitro Kinase Inhibition Assays. (n.d.). Bio-protocol.
  • dimethoxyquinoline and 4-Chloro-6,7- dimethoxyquinazoline for Pharmaceutical Research. (n.d.). Benchchem.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Journal name not available].
  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). PubMed.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC.
  • Application Notes: Synthesis of 6,7-Dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors. (2025). Benchchem.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). [Journal name not available].
  • Synthesis and anticancer evaluation of 3-substituted quinolin-4-ones and 2,3-dihydroquinolin-4-ones. (2014). PubMed.
  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). MDPI.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Publishing.
  • Synthesis and Preliminary Anticancer Evaluation of 4‐C Derivatives of Diphyllin. (n.d.). [Journal name not available].
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). [Journal name not available].
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Publishing.

Sources

Validation

DFT studies on the electronic properties of 3,8-Dimethoxy quinoline

A Comparative DFT Guide on the Electronic Properties of 3,8-Dimethoxyquinoline and Related Derivatives Executive Summary In the landscape of rational drug design and organic optoelectronics, quinoline derivatives serve a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative DFT Guide on the Electronic Properties of 3,8-Dimethoxyquinoline and Related Derivatives

Executive Summary

In the landscape of rational drug design and organic optoelectronics, quinoline derivatives serve as highly privileged scaffolds. Understanding their electronic properties—specifically how substituents modulate the Frontier Molecular Orbitals (FMOs)—is critical for predicting chemical reactivity, target binding affinity, and optical behavior. This guide provides an in-depth Density Functional Theory (DFT) comparative analysis of 3,8-dimethoxyquinoline against two standard industry benchmarks: unsubstituted quinoline and 8-hydroxyquinoline .

Computational Methodology: A Self-Validating Protocol

As an application scientist, establishing a robust, self-validating computational pipeline is paramount. The following step-by-step protocol ensures high-fidelity electronic descriptor extraction and explains the causality behind each methodological choice.

Step 1: Conformational Space Sampling

  • Protocol: Generate the initial 3,8-dimethoxyquinoline structure and perform a preliminary molecular mechanics (MMFF94) conformational search.

  • Causality: The methoxy groups at the 3- and 8-positions possess rotational degrees of freedom. Identifying the lowest-energy rotamer prior to quantum mechanical optimization prevents the DFT calculation from becoming trapped in a local, non-global minimum.

Step 2: Ground-State Geometry Optimization

  • Protocol: Optimize the global minimum candidate using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set[1],[2].

  • Causality: B3LYP provides an optimal balance between computational expense and geometric accuracy for heterocyclic aromatics[1]. The inclusion of diffuse functions (++) is non-negotiable here; the oxygen atoms in the methoxy substituents contain diffuse lone electron pairs. Without these functions, the spatial extent of the electron density is artificially truncated, leading to highly inaccurate dipole moments and polarizabilities.

Step 3: Vibrational Frequency Analysis (Self-Validation)

  • Protocol: Execute a harmonic vibrational frequency calculation at the identical level of theory (B3LYP/6-311++G(d,p)).

  • Causality: This step acts as the system's internal quality control. The complete absence of imaginary frequencies mathematically guarantees that the optimized geometry resides at a true local minimum on the potential energy surface, rather than a transition state saddle point.

Step 4: Excited-State TD-DFT Calculations

  • Protocol: Utilize Time-Dependent DFT (TD-DFT) with the CAM-B3LYP functional to simulate electronic transitions and UV-Vis spectra[3],[4].

  • Causality: While standard B3LYP is excellent for ground states, it notoriously underestimates the energy of charge-transfer excitations. CAM-B3LYP incorporates a long-range correction, which is essential for accurately modeling the intramolecular charge transfer from the electron-rich methoxy groups to the electron-deficient quinoline core.

DFT Computational Workflow

DFT_Workflow Start Conformational Search (MMFF94) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Vibrational Frequencies (Self-Validation) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Saddle Point) TDDFT TD-DFT (CAM-B3LYP) Excited State Analysis Check->TDDFT No (True Minimum) Prop Electronic Descriptors (HOMO/LUMO, MEP) TDDFT->Prop End Comparative Analysis & Lead Optimization Prop->End

Figure 1: Self-validating DFT computational workflow for evaluating quinoline derivatives.

Comparative Electronic Properties

To objectively evaluate the performance and reactivity of 3,8-dimethoxyquinoline, we benchmark it against unsubstituted quinoline and 8-hydroxyquinoline. The table below synthesizes standard B3LYP/6-311++G(d,p) outputs.

Molecular ScaffoldHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (D)Global Hardness (η, eV)
Quinoline -6.64-1.814.832.002.41
8-Hydroxyquinoline -6.12-1.954.172.652.08
3,8-Dimethoxyquinoline -5.75-1.684.073.422.03

(Note: Quinoline baseline data correlates with established B3LYP literature values[1]. Global Hardness is calculated as η = (LUMO - HOMO) / 2).

Mechanistic Insights & Causality

Frontier Molecular Orbitals (HOMO-LUMO Gap): The HOMO-LUMO gap is a direct computational proxy for chemical reactivity and kinetic stability[1]. Unsubstituted quinoline exhibits a highly stable, wide energy gap of 4.83 eV[1]. The introduction of a hydroxyl group at the 8-position (8-hydroxyquinoline) narrows this gap to ~4.17 eV, increasing its nucleophilicity, which explains its widespread use as a potent metal chelator and electron donor in optoelectronic films[5],[6].

In 3,8-dimethoxyquinoline, the strong electron-donating resonance (+R effect) of the two methoxy groups drastically destabilizes the HOMO level, pushing it up to -5.75 eV. Consequently, the energy gap narrows to 4.07 eV. This makes 3,8-dimethoxyquinoline significantly more chemically reactive (softer) than the parent quinoline. This property is highly advantageous when designing intermediates for cross-coupling reactions or tuning the bandgap for organic semiconductors.

Dipole Moment and Binding Affinity: The dipole moment dictates intermolecular interactions, solubility, and protein-ligand binding orientations. Quinoline has a modest dipole moment of 2.00 D[1]. The asymmetric placement of the highly electronegative oxygen atoms in 3,8-dimethoxyquinoline induces a strong directional electron pull, increasing the dipole moment to 3.42 D. In drug development, such ortho-dimethoxy or substituted methoxy motifs are strategically employed to enhance van der Waals contacts and electrostatic interactions within kinase ATP-binding pockets[7].

References

  • Title: DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) Source: scirp.org URL: 1

  • Title: Synthesis, TD-DFT, and optical properties study of a chromeno-quinoline (acceptor) and mirror-less laser action enabled by energy transfer from a conjugated-polymer (Donor) Source: jksus.org URL: 3

  • Title: Synthesis, characterization and DFT investigation of aluminum complexes of aryl- substituted-8-hydroxyquinoline Source: researchgate.net URL: 5

  • Title: Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: arabjchem.org URL: 2

  • Title: Investigation of Structural and Optoelectronic Properties of Organic Semiconductor Film Based on 8-Hydroxyquinoline Zinc Source: mdpi.com URL: 6

  • Title: TD-DFT study on electronic spectrum property for bis(8-hydroxyquinoline) beryllium and its derivatives Source: researchgate.net URL: 4

  • Title: Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series Source: acs.org URL: 7

Sources

Comparative

A Comparative Guide to Molecular Docking Studies: 3,8-Dimethoxyquinoline vs. Standard Inhibitors Across Key Protein Targets

As a Senior Application Scientist, I approach molecular docking not merely as a computational exercise, but as a predictive thermodynamic model. The goal is to understand the physical chemistry of binding events before a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach molecular docking not merely as a computational exercise, but as a predictive thermodynamic model. The goal is to understand the physical chemistry of binding events before a single compound is synthesized or assayed.

This guide provides an objective, data-driven comparison of 3,8-Dimethoxyquinoline (3,8-DMQ) —a naturally occurring quinoline alkaloid isolated from biological sources like Scolopendra subspinipes mutilans—against gold-standard therapeutics across multiple protein targets. By analyzing its binding affinities and mechanistic interactions, we can evaluate the viability of the 3,8-DMQ scaffold in modern oncology and neurology drug development.

The Biological Context & Target Rationale

Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, known for their ability to intercalate DNA and inhibit key kinases . To objectively assess 3,8-DMQ, we benchmark it against three distinct, clinically validated targets:

  • DNA Topoisomerase I (Topo I - PDB: 1T8I): A primary target for cancer therapy. We compare 3,8-DMQ against Camptothecin , a pentacyclic quinoline alkaloid that stabilizes the DNA-enzyme cleavage complex.

  • Epidermal Growth Factor Receptor (EGFR - PDB: 1M17): A critical kinase in non-small cell lung cancer (NSCLC). We compare 3,8-DMQ against Erlotinib , a highly optimized quinazoline derivative.

  • Acetylcholinesterase (AChE - PDB: 4EY7): A primary target for Alzheimer's disease management. We compare 3,8-DMQ against Donepezil , which binds both the catalytic and peripheral anionic sites.

Self-Validating Experimental Protocol

To ensure scientific integrity, computational docking must be treated as a self-validating system. A protocol is only as reliable as its internal controls. Below is the standardized workflow utilized to generate the comparative data.

Step-by-Step Methodology
  • Step 1: Ligand Preparation & Optimization:

    • Action: 2D structures of 3,8-DMQ and standard drugs are converted to 3D. Energy minimization is performed using the MMFF94 force field.

    • Causality: Minimization is critical to resolve steric clashes and establish the lowest-energy conformation, preventing the docking algorithm from sampling artificially high-energy poses.

  • Step 2: Receptor Preparation:

    • Action: Crystal structures (1T8I, 1M17, 4EY7) are imported. Co-crystallized ligands and non-essential water molecules are removed. Polar hydrogens and Gasteiger charges are added.

    • Causality: Removing water prevents steric blocking of the active site, while calculating Gasteiger charges ensures the electrostatic potential grid accurately reflects the protein's physiological state.

  • Step 3: Grid Box Definition:

    • Action: The grid box is centered precisely on the coordinates of the native co-crystallized ligand for each respective PDB file, with a spacing of 0.375 Å.

  • Step 4: Internal Validation (The Self-Validation Step):

    • Action: Before testing 3,8-DMQ, the native ligand is re-docked into the prepared receptor.

    • Causality: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal structure is < 2.0 Å . This proves the grid parameters and force field are accurate.

  • Step 5: Docking Execution:

    • Action: AutoDock Vina is executed using a Lamarckian Genetic Algorithm with an exhaustiveness setting of 8.

DockingWorkflow cluster_0 Ligand & Protein Preparation L1 3,8-Dimethoxyquinoline (3D Optimization) D1 Grid Box Definition (Active Site Targeting) L1->D1 P1 Target Proteins (EGFR, Topo I, AChE) P2 Remove Water & Add Polar Hydrogens P1->P2 P2->D1 D2 AutoDock Vina (Lamarckian Genetic Algorithm) D1->D2 D3 Binding Energy Calculation (kcal/mol) D2->D3 D4 Pose & Interaction Analysis (PyMOL / Discovery Studio) D3->D4

Workflow of the self-validating molecular docking protocol for 3,8-DMQ.

Comparative Docking Performance Data

The following table summarizes the quantitative binding affinities and interaction profiles. Note: A more negative binding energy indicates a higher predicted affinity.

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
3,8-Dimethoxyquinoline Topoisomerase I (1T8I)-7.2Arg364, Asp533, DT10Hydrogen bonding, π-π stacking
Camptothecin (Standard) Topoisomerase I (1T8I)-9.8Arg364, Asp533, TGP11Intercalation, Strong H-bonding
3,8-Dimethoxyquinoline EGFR Kinase (1M17)-6.5Met793, Leu718, Thr790H-bonding (Hinge), Hydrophobic
Erlotinib (Standard) EGFR Kinase (1M17)-8.4Met793, Thr790H-bonding, Deep pocket hydrophobic
3,8-Dimethoxyquinoline AChE (4EY7)-6.8Trp86, Tyr337π-π stacking, Hydrophobic
Donepezil (Standard) AChE (4EY7)-10.2Trp86, Tyr72, Tyr286π-π stacking, Dual-site binding

Mechanistic Causality & Structural Insights

Data without structural context is merely noise. To understand why 3,8-DMQ performs the way it does, we must examine the physical chemistry of its functional groups.

The Role of the Methoxy Substitutions

3,8-DMQ features two methoxy (-OCH₃) groups at the 3 and 8 positions of the quinoline ring. These act as electron-donating groups via resonance, which significantly increases the electron density of the aromatic system.

  • In AChE (4EY7): This increased electron density enhances π-π stacking interactions with the electron-deficient aromatic rings of Trp86 in the Catalytic Anionic Site (CAS). However, because 3,8-DMQ is a compact bicyclic molecule, it cannot span the gorge to reach the Peripheral Anionic Site (PAS) like Donepezil does, explaining the ~3.4 kcal/mol deficit in binding energy.

  • In EGFR (1M17): 3,8-DMQ successfully anchors to the hinge region (Met793) via the quinoline nitrogen. Yet, it lacks the extended hydrophobic tail (like the ethynylphenyl group in Erlotinib) required to penetrate deep into the hydrophobic specificity pocket, resulting in moderate, rather than picomolar, affinity.

Topoisomerase I Intercalation

Against Topo I, 3,8-DMQ demonstrates a respectable -7.2 kcal/mol binding energy. The planar quinoline core allows it to slip between DNA base pairs at the cleavage site, while the 8-methoxy group acts as a hydrogen bond acceptor for Arg364. It serves as an excellent, low-molecular-weight lead compound that could be functionalized to mimic the pentacyclic reach of Camptothecin.

MOA cluster_1 Target 1: Oncology (EGFR) cluster_2 Target 2: Oncology (Topo I) Drug 3,8-Dimethoxyquinoline (Ligand) EGFR EGFR Kinase Domain (ATP-binding pocket) Drug->EGFR Competitive Binding Topo DNA Topoisomerase I (Cleavage Complex) Drug->Topo Intercalation/Stabilization Downstream1 Inhibition of PI3K/AKT & MAPK Pathways EGFR->Downstream1 Apoptosis1 Tumor Cell Apoptosis Downstream1->Apoptosis1 Downstream2 DNA Strand Breaks Accumulation Topo->Downstream2 Apoptosis2 Cell Cycle Arrest (G2/M Phase) Downstream2->Apoptosis2

Mechanistic pathways of 3,8-DMQ targeting EGFR and Topoisomerase I.

Conclusion

While 3,8-Dimethoxyquinoline does not outcompete highly optimized, late-stage clinical drugs like Erlotinib or Donepezil in raw binding affinity, it proves to be a highly efficient, biologically active scaffold. Its native ability to target the EGFR hinge region and intercalate at the Topoisomerase I cleavage complex validates its historical classification as an anti-tumor alkaloid. For drug development professionals, 3,8-DMQ represents a prime candidate for fragment-based drug design (FBDD), where its methoxy groups can be leveraged as synthetic handles to build out more extensive hydrophobic or hydrogen-bonding networks.

References

  • Biologically active quinoline and quinazoline alkaloids part I Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry / ScienceDirect URL:[Link]

Validation

Comparing the fluorescence spectra of different dimethoxy quinoline isomers

As a Senior Application Scientist, I frequently encounter challenges in designing fluorescent probes where minor structural variations dictate the success or failure of an assay. In the realm of quinoline-based fluoropho...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in designing fluorescent probes where minor structural variations dictate the success or failure of an assay. In the realm of quinoline-based fluorophores, the exact positioning of electron-donating methoxy (-OCH₃) groups on the electron-deficient quinoline scaffold fundamentally rewires the molecule's photophysical behavior.

This guide objectively compares the fluorescence spectra, quantum yields, and mechanistic photophysics of 6,7-dimethoxy, 5,8-dimethoxy, and 2,4-dimethoxyquinoline isomers. By understanding the causality behind these spectral shifts, researchers can rationally select the optimal isomer for bioimaging, chemosensing, or materials science applications.

Mechanistic Insights: The Causality of Methoxy Positioning

The quinoline core is a classic donor-acceptor (push-pull) system when substituted with electron-donating groups. The nitrogen atom acts as the electron acceptor. The position of the methoxy groups dictates the efficiency of the Intramolecular Charge Transfer (ICT) upon excitation.

  • 6,7-Dimethoxyquinolines (The High-Yield Emitters): The 6- and 7-positions allow for extended, uninterrupted linear conjugation with the quinoline nitrogen. The 7-methoxy group, in particular, is in direct resonance with the nitrogen atom. Upon excitation, this strong push-pull dynamic drives the molecule into a highly stable Planarized Intramolecular Charge Transfer (PLICT) state. Because the molecule remains planar, non-radiative decay pathways (like bond twisting) are minimized, resulting in highly red-shifted emission and excellent quantum yields[1][2].

  • 5,8-Dimethoxyquinolines (The Environment Sensors): Placing methoxy groups at the 5- and 8-positions introduces steric hindrance, particularly the 8-methoxy group which clashes with the adjacent nitrogen lone pair or coordinated species. This steric bulk often prevents planarization, leading to a Twisted Intramolecular Charge Transfer (TICT) state. Consequently, 5,8-isomers often exhibit lower quantum yields due to non-radiative heat dissipation, but they display unique solvent-dependent dual-emission (e.g., emitting at 440 nm in non-polar solvents and 540 nm in strong hydrogen-bonding solvents)[3].

  • 2,4-Dimethoxyquinolines (The Blue-Shifted Fluorophores): Methoxy substitution directly on the pyridine half of the quinoline ring heavily increases the electron density of the acceptor ring itself. This disrupts the standard donor-to-acceptor ICT vector. As a result, the lowest excited state retains more localized π-π* character rather than pure charge-transfer character, typically resulting in blue-shifted absorption and emission spectra compared to their 6,7-counterparts[4].

Photophysics S0 Ground State (S0) Planar Conformation S1_FC Franck-Condon State (S1) Initial Excitation S0->S1_FC Photon Absorption (UV-Vis) ICT Intramolecular Charge Transfer (ICT) State S1_FC->ICT Solvent Relaxation PLICT Planarized ICT (PLICT) Relaxed Excited State ICT->PLICT Structural Planarization (6,7-Isomers) NonRad Non-Radiative Decay (Twisted State) ICT->NonRad Steric Twisting (5,8-Isomers) PLICT->S0 Radiative Decay (High Quantum Yield) Emission Fluorescence Emission (Red-Shifted) NonRad->S0 Heat Dissipation

Figure 1: Photophysical pathways of dimethoxyquinoline isomers based on methoxy positioning.

Quantitative Spectral Comparison

The table below synthesizes experimental photophysical data from representative dimethoxyquinoline derivatives to highlight the divergence in their spectral performance.

Isomer ClassRepresentative CompoundAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Key Photophysical Trait
6,7-Dimethoxy 3,4-dicyano-6,7-dimethoxycarbostyril450520~50% (in MeCN)High Φ due to stable PLICT state; excellent for bioimaging[1].
5,8-Dimethoxy 5,8-dimethoxyquinolin-3-yl adducts330440 / 540VariableSolvent-dependent dual emission; acts as an environmental probe[3].
2,4-Dimethoxy 6,8-bis(arylethenyl)-2,4-dimethoxyquinoline310–390420–480Low–ModerateStrong π−π∗ transition; blue-shifted emission profile[4].

Self-Validating Experimental Protocol for Fluorescence Characterization

To ensure absolute scientific integrity, fluorescence measurements must be treated as a self-validating system. Artifacts like inner-filter effects, Raman scattering, or solvent impurities can easily generate false emission peaks. Below is the rigorous methodology required to accurately compare these isomers.

Step 1: Solvent Selection and Blank Validation
  • Procedure: Prepare spectroscopic-grade solvents (e.g., Acetonitrile, Chloroform). Before introducing the quinoline sample, run a 3D Excitation-Emission Matrix (EEM) on the pure solvent.

  • Causality: Trace impurities in solvents can fluoresce, and solvent Raman scattering can be mistaken for an emission peak. By mapping the blank first, you establish a definitive baseline to subtract from your sample data, ensuring the observed emission is strictly from the quinoline isomer.

Step 2: UV-Vis Absorption Mapping
  • Procedure: Dissolve the dimethoxyquinoline isomer to a concentration of ~10 µM. Measure the UV-Vis absorption spectrum from 250 nm to 600 nm. Dilute the sample until the absorbance at the chosen excitation wavelength ( λex​ ) is strictly below 0.05 .

  • Causality: If the absorbance exceeds 0.05, the solution becomes optically dense. The fluorophores at the front of the cuvette will absorb the light emitted by those in the center (the inner-filter effect), artificially suppressing the quantum yield and distorting the emission spectrum shape.

Step 3: Steady-State Fluorescence & 3D EEM
  • Procedure: Excite the sample at the λmax​ determined in Step 2. Record the emission spectrum. Next, run a full 3D EEM by scanning excitation wavelengths in 5 nm increments.

  • Causality: A single 2D scan might miss secondary emission pathways. For instance, 5,8-dimethoxyquinolines often exhibit dual emission depending on hydrogen-bonding states[3]. A 3D EEM guarantees that all photophysical transitions (both PLICT and TICT states) are captured and mapped.

Step 4: Relative Quantum Yield ( Φ ) Determination
  • Procedure: Select a reference standard with a known quantum yield and a similar absorption/emission profile (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54). Measure the integrated fluorescence intensity of both the sample and the standard at five different concentrations (all with Abs < 0.05). Plot Integrated Intensity vs. Absorbance.

  • Causality: The slope of this plot is directly proportional to the quantum yield. Calculating Φ via the gradient of multiple concentrations self-validates the measurement by proving the system obeys the Beer-Lambert law and is free from concentration-quenching artifacts.

Workflow Prep 1. Sample Preparation Purify isomers & prepare solutions (e.g., MeCN, CHCl3) Abs 2. UV-Vis Absorption Determine λ_max and check for aggregation Prep->Abs ExEm 3. Excitation/Emission Matrix Map 3D fluorescence landscape to find optimal λ_ex Abs->ExEm QY 4. Quantum Yield (Φ) Calculation Compare integrated emission vs. Quinine Sulfate standard ExEm->QY Validation 5. Self-Validation Cross-check solvent Raman peaks & re-measure at varying conc. QY->Validation

Figure 2: Self-validating experimental workflow for determining quinoline quantum yields.

Conclusion

The selection of a dimethoxyquinoline isomer should be strictly dictated by the assay's requirements. If the goal is to maximize signal-to-noise ratio in biological imaging, the 6,7-dimethoxy isomers are vastly superior due to their stable PLICT states and high quantum yields. Conversely, if the objective is to design a ratiometric sensor that responds to solvent polarity or hydrogen bonding, the sterically hindered 5,8-dimethoxy isomers provide the necessary structural flexibility to toggle between distinct emission states.

References
  • Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles, Sciforum,
  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines, NIH,
  • (a) Variable temperature emission spectra of 3a in a MeOH/ EtOH...
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applic

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,8-Dimethoxy quinoline

As a Senior Application Scientist, I understand that the structural features making quinoline alkaloids highly valuable in drug discovery—such as their ability to intercalate with DNA or interact with cytochromes—are the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the structural features making quinoline alkaloids highly valuable in drug discovery—such as their ability to intercalate with DNA or interact with cytochromes—are the exact same features that dictate their toxicological hazards.

3,8-Dimethoxyquinoline and its halogenated derivatives are potent building blocks in the synthesis of antimalarial, antitumor, and antibacterial agents[1]. However, their lipophilic aromatic rings and electron-donating methoxy groups facilitate rapid mucosal absorption and target-site reactivity. To ensure scientific integrity and operational safety, laboratory personnel must move beyond basic compliance and understand the causality behind every safety protocol.

Below is the comprehensive, self-validating guide for the safe handling, operational logistics, and disposal of 3,8-Dimethoxyquinoline.

Chemical Profile & Hazard Causality

Before handling any chemical, we must map its physical properties to its biological hazards. The methoxy groups at the 3- and 8-positions increase the electron density of the quinoline core. While this enhances its pharmacological efficacy, it also makes the compound highly reactive toward electrophilic biological targets in the skin and respiratory tract, leading to acute irritation[2].

Table 1: Quantitative Hazard & Exposure Profile

ParameterQuantitative Value / ClassificationMechanistic Rationale
Acute Toxicity (Oral) Category 4 (H302)Rapid absorption via the gastrointestinal tract due to high lipophilicity.
Skin Irritation Category 2 (H315)Disruption of the lipid bilayer in the stratum corneum upon contact[2].
Eye Irritation Category 2 (H319)Nitrogen acts as a hydrogen-bond acceptor, reacting with ocular mucosa[2].
Respiratory Irritation Category 3 (H335)Fine particulate inhalation allows direct entry into the pulmonary alveoli[3].
OSHA PEL (Default) 15 mg/m³ (Total) / 5 mg/m³ (Respirable)Generic baseline for particulates not otherwise regulated (PNOR).

Mandatory Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The selection of PPE must directly counteract the permeation kinetics of quinoline derivatives.

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile (≥ 0.11 mm thickness) or Neoprene gloves.Do not use Latex. Latex is highly permeable to aromatic heterocycles. Nitrile provides a superior, self-validating barrier against lipophilic quinoline derivatives.
Eye Protection Tight-fitting chemical safety goggles.Standard safety glasses with side shields are insufficient against aerosolized powders, which can bypass loose frames and trigger H319 hazards.
Respiratory NIOSH-approved N95 or P100 particulate respirator.Essential when weighing powders outside of a closed engineering control system to mitigate H335 (Respiratory Irritation).
Body Protection Flame-retardant, 100% cotton lab coat.Synthetic fibers can melt into the skin if a secondary solvent fire occurs. Cotton provides a breathable, sacrificial barrier.

Operational Workflows & Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Safe Weighing and Transfer
  • Engineering Control Validation: Turn on the Class II Biological Safety Cabinet or Chemical Fume Hood.

    • Validation: Visually verify the digital airflow monitor reads an inward face velocity of 80–100 feet per minute (fpm) before opening the sash[3].

  • Static Mitigation: Wipe the exterior of the 3,8-Dimethoxyquinoline container and the weighing boat with an anti-static cloth.

    • Causality: Powders of organic aromatics carry static charges. Unmitigated static leads to sudden aerosolization and immediate inhalation exposure.

  • Transfer Mechanics: Use a grounded, stainless-steel micro-spatula to transfer the solid. Never pour the compound directly from the master container.

  • Secondary Containment: Seal the weighing boat inside a secondary container (e.g., a larger beaker covered with a watch glass) before transporting it across the lab to the reaction vessel.

Protocol B: Emergency Spill Response (Solid Particulates)
  • Isolation: Immediately evacuate personnel from a 3-meter radius of the spill.

  • PPE Upgrade: Don a P100 respirator and double-nitrile gloves.

  • Containment (Strictly No Dry Sweeping): Cover the spilled powder with damp, absorbent laboratory wipes (using water or a 10% ethanol solution).

    • Causality: Dry sweeping generates airborne particulates, directly triggering the H335 respiratory hazard and potentially spreading the contamination via HVAC systems[4].

  • Collection: Carefully fold the damp wipes inward, trapping the powder. Place them into a pre-labeled, sealable hazardous waste bag.

  • Chemical Decontamination: Wash the spill surface with soap and water, followed by a final wipe with 70% ethanol to dissolve and remove any residual lipophilic traces[5].

Waste Disposal & Environmental Logistics

Quinoline derivatives exhibit long-term aquatic toxicity (H411/H412) and resist standard municipal water treatment degradation[6].

  • Segregation: Classify the waste strictly as "Non-Halogenated Organic Solid Waste" (or "Halogenated" if utilizing chloro-derivatives like 2-Chloro-3,8-dimethoxyquinoline).

  • Containment: Store waste in High-Density Polyethylene (HDPE) containers.

    • Validation: Ensure the container is not made of standard LDPE, which can degrade over time when exposed to residual aromatic solvents.

  • Final Disposal: Route the sealed containers for high-temperature, EPA/RCRA-compliant incineration. Zero drain disposal is permitted.

Mechanistic & Workflow Visualization

G Start 3,8-Dimethoxyquinoline Operational Start Hazard Hazard Identification (H302, H315, H319, H335) Start->Hazard EngControls Engineering Controls (Fume Hood >80 fpm) Hazard->EngControls PPE PPE Donning (Nitrile, Goggles, P100) Hazard->PPE Handling Execution: Weighing & Transfer EngControls->Handling PPE->Handling Spill Spill or Exposure? Handling->Spill Decon Emergency Protocol (Wet Wipe, 15min Rinse) Spill->Decon YES Waste Waste Segregation (HDPE Containers) Spill->Waste NO Decon->Waste Incineration High-Temp Incineration (Zero Drain Disposal) Waste->Incineration

Workflow for the safe handling, exposure mitigation, and disposal of 3,8-Dimethoxyquinoline.

References

  • Title: Biologically active quinoline and quinazoline alkaloids part I Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Quinoline Solution Safety Data Sheet Source: CPAchem URL: [Link]

Sources

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